molecular formula C19H23FN2O3S B2513032 RBN012759

RBN012759

Cat. No.: B2513032
M. Wt: 378.5 g/mol
InChI Key: NKZDEFKPZSLQRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RBN012759 is a useful research compound. Its molecular formula is C19H23FN2O3S and its molecular weight is 378.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-(cyclopropylmethoxy)-5-fluoro-2-[(4-hydroxycyclohexyl)sulfanylmethyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O3S/c20-15-7-13(25-9-11-1-2-11)8-16-18(15)19(24)22-17(21-16)10-26-14-5-3-12(23)4-6-14/h7-8,11-12,14,23H,1-6,9-10H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZDEFKPZSLQRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC3=C(C(=C2)F)C(=O)NC(=N3)CSC4CCC(CC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

RBN012759: A Technical Guide to a Potent and Selective PARP14 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of RBN012759, a potent and highly selective inhibitor of Poly(ADP-ribose) Polymerase 14 (PARP14). This document details its mechanism of action, quantitative biochemical and cellular activity, pharmacokinetic profile, and key experimental methodologies for its evaluation.

Introduction

PARP14, also known as B-aggressive lymphoma protein 2 (BAL2), is a member of the PARP superfamily of enzymes that catalyze the transfer of ADP-ribose units to target proteins.[1] Specifically, PARP14 is a mono-ADP-ribosyltransferase (mART) that has been implicated in various cellular processes, including DNA damage repair, transcriptional regulation, and immune signaling pathways.[1][2] Notably, PARP14 plays a critical role in modulating the immune response, particularly in the polarization of macrophages, through its influence on interleukin-4 (IL-4) and interferon-gamma (IFN-γ) signaling.[3][4] Its overexpression in certain cancers and its role in promoting a pro-tumor immune environment have positioned PARP14 as a compelling therapeutic target in oncology and inflammatory diseases.[1][4]

This compound is a first-in-class, orally active small molecule inhibitor of PARP14.[1][5] It was developed through structure-based design to be a potent and highly selective chemical probe for studying PARP14 biology and as a potential therapeutic agent.[3][6] this compound has been shown to reverse the pro-tumorigenic M2-like phenotype of macrophages and to elicit inflammatory responses within tumor explants, highlighting its potential in immuno-oncology.[3][4][5]

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and pharmacokinetic properties.

Table 1: Biochemical Potency of this compound

TargetAssay TypeIC50 (nM)Reference
Human PARP14 (catalytic domain)Biochemical<3[1][7]
Mouse PARP14 (catalytic domain)Biochemical5[7]

Table 2: Selectivity Profile of this compound against PARP Family Members

PARP Family MemberIC50 (µM)Fold Selectivity vs. PARP14Reference
PARP1>10>3333[1]
PARP2>10>3333[1]
PARP3>10>3333[1]
PARP5a (TNKS1)>10>3333[1]
PARP5b (TNKS2)>10>3333[1]
Other monoPARPs>1>333[1][5]
Other polyPARPs>3>1000[1][5]

This compound exhibits over 300-fold selectivity against all tested monoPARPs and over 1000-fold selectivity against all tested polyPARPs.[1][5]

Table 3: Cellular Activity of this compound

Cell TypeAssayEndpointConcentrationEffectReference
Human Primary MacrophagesMAR/PAR Signal AssayPARP14 self-MARylation0.01-10 µMDose-dependent decrease[5][7]
Human Primary MacrophagesCytokine SecretionIL-4 stimulated cytokine secretion0.1-10 µMReduction[5]
Human Primary MacrophagesGene ExpressionIL-4 driven pro-tumor gene expressionNot specifiedReversal[3][6][8]

Table 4: In Vivo Pharmacokinetics of this compound in Mice

ParameterValueDosingReference
Oral Bioavailability30%100 mg/kg, p.o.[1]
Plasma Half-life (t½)0.4 hours100 mg/kg, p.o.[1]
Clearance54 mL/min/kg100 mg/kg, p.o.[1]
Volume of Distribution (Vd)1.4 L/kg100 mg/kg, p.o.[1]
TolerabilityWell-toleratedUp to 500 mg/kg BID, p.o.[1][7]

Signaling Pathways and Mechanism of Action

PARP14 is a key regulator of macrophage polarization, a process by which macrophages adopt distinct functional phenotypes in response to microenvironmental cues. In the context of cancer, tumor-associated macrophages (TAMs) often exhibit an M2-like phenotype, which is characterized by the secretion of anti-inflammatory cytokines and promotion of tumor growth and immune suppression.[3]

The IL-4 signaling pathway is a primary driver of M2 macrophage polarization. Upon binding of IL-4 to its receptor, the transcription factor STAT6 is activated and translocates to the nucleus, where it promotes the expression of M2-associated genes.[9][10] PARP14 acts as a co-activator of STAT6, enhancing its transcriptional activity.[10]

This compound exerts its anti-tumor effects by inhibiting the catalytic activity of PARP14. This inhibition prevents the PARP14-mediated enhancement of STAT6 activity, thereby reversing the IL-4-driven M2 polarization of macrophages.[3][6][8] This shift in macrophage phenotype from an immunosuppressive M2-like state towards a more pro-inflammatory M1-like state can enhance the anti-tumor immune response.[4] Additionally, PARP14 has been implicated in the regulation of the NF-κB signaling pathway, which also plays a role in inflammation and immunity.[9]

PARP14_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL4 IL-4 IL4R IL-4 Receptor IL4->IL4R STAT6_inactive STAT6 (inactive) IL4R->STAT6_inactive Activation STAT6_active STAT6 (active) STAT6_inactive->STAT6_active Phosphorylation M2_genes M2-associated Gene Expression STAT6_active->M2_genes Transcription PARP14 PARP14 PARP14->STAT6_active Co-activation This compound This compound This compound->PARP14 Inhibition Pro_tumor Pro-tumor Phenotype M2_genes->Pro_tumor

Caption: PARP14 signaling in M2 macrophage polarization and its inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

PARP14 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to determine the biochemical potency of inhibitors against PARP14.

Materials:

  • Recombinant human PARP14 catalytic domain

  • Biotinylated NAD+

  • Histone H1 (substrate)

  • Europium-labeled anti-GST antibody (donor)

  • Streptavidin-conjugated acceptor fluorophore

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.01% Tween-20, 1 mM DTT)

  • 384-well low-volume microplates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.

  • Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a master mix containing PARP14 enzyme and Histone H1 in assay buffer. Add 4 µL of this mix to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Prepare a master mix containing biotinylated NAD+ in assay buffer. Add 4 µL of this mix to each well to initiate the enzymatic reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Prepare a detection mix containing the Europium-labeled anti-GST antibody and the streptavidin-conjugated acceptor in a TR-FRET buffer. Add 10 µL of this mix to each well to stop the reaction and initiate FRET.

  • Incubate the plate at room temperature for 60 minutes in the dark.

  • Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).

  • Calculate the TR-FRET ratio (acceptor/donor) and plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Macrophage Polarization and Gene Expression Analysis

This cell-based assay evaluates the effect of this compound on macrophage polarization.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1)

  • Macrophage colony-stimulating factor (M-CSF) for differentiation

  • Recombinant human IL-4 for M2 polarization

  • This compound

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • RNA extraction kit

  • qRT-PCR reagents and primers for M2 marker genes (e.g., CD206, ARG1, CCL22) and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Macrophage Differentiation: Culture PBMCs or THP-1 cells in the presence of M-CSF for 5-7 days to differentiate them into M0 macrophages.

  • Compound Treatment and Polarization: Pre-treat the M0 macrophages with various concentrations of this compound or DMSO for 1 hour.

  • Add IL-4 to the culture medium to induce M2 polarization and incubate for 24-48 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • qRT-PCR: Synthesize cDNA from the extracted RNA. Perform quantitative real-time PCR using primers for the target M2 marker genes and the housekeeping gene.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the this compound-treated samples to the DMSO-treated, IL-4-stimulated control.

Ex Vivo Tumor Explant Culture

This assay assesses the effect of this compound on the tumor microenvironment of patient-derived tumor tissue.

Materials:

  • Freshly resected tumor tissue

  • Culture medium (e.g., DMEM with 10% FBS and antibiotics)

  • Sterile scalpels and forceps

  • Culture inserts (e.g., 0.4 µm pore size) for 6-well plates

  • This compound

  • Reagents for downstream analysis (e.g., RNA extraction, immunohistochemistry)

Procedure:

  • Tissue Preparation: Place the fresh tumor tissue in sterile, ice-cold medium. Under sterile conditions, mince the tumor into small fragments (1-2 mm³).

  • Explant Culture: Place several tumor fragments onto a culture insert in a 6-well plate containing culture medium.

  • Allow the explants to equilibrate for 12-24 hours in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or DMSO.

  • Incubate the explants for a defined period (e.g., 24-72 hours).

  • Downstream Analysis:

    • Gene Expression: Harvest the explants, extract RNA, and perform qRT-PCR or RNA-sequencing to analyze changes in inflammatory gene signatures.

    • Immunohistochemistry: Fix the explants in formalin, embed in paraffin, and perform immunohistochemical staining for markers of immune cell infiltration and activation.

Visualizations

The following diagrams illustrate key aspects of this compound's mechanism and experimental evaluation.

Experimental_Workflow_PARP14_Inhibition_Assay cluster_preparation Assay Preparation cluster_procedure Assay Procedure cluster_readout Data Acquisition & Analysis A1 Prepare this compound Serial Dilution B1 Add this compound/ DMSO to Plate A1->B1 A2 Prepare Enzyme Mix (PARP14 + Histone H1) B2 Add Enzyme Mix A2->B2 A3 Prepare Substrate Mix (Biotinylated NAD+) B4 Add Substrate Mix A3->B4 A4 Prepare Detection Mix (Eu-Ab + SA-Acceptor) B6 Add Detection Mix A4->B6 B1->B2 B3 Incubate (15 min) B2->B3 B3->B4 B5 Incubate (60 min) B4->B5 B5->B6 B7 Incubate (60 min) B6->B7 C1 Read TR-FRET Signal B7->C1 C2 Calculate % Inhibition C1->C2 C3 Determine IC50 C2->C3

Caption: Experimental workflow for a TR-FRET-based PARP14 inhibition assay.

RBN012759_Mechanism_of_Action RBN This compound PARP14_act PARP14 Activity RBN->PARP14_act Inhibits Anti_tumor Anti-tumor Immune Response RBN->Anti_tumor Promotes STAT6_coact STAT6 Co-activation PARP14_act->STAT6_coact Promotes M2_pol M2 Macrophage Polarization STAT6_coact->M2_pol Leads to Immune_supp Tumor Immune Suppression M2_pol->Immune_supp Contributes to Immune_supp->Anti_tumor Suppresses

Caption: Logical relationship of this compound's mechanism of action.

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate due to its high potency and selectivity for PARP14. Its ability to modulate the tumor immune microenvironment by reversing M2 macrophage polarization provides a strong rationale for its further development in immuno-oncology. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on PARP14 inhibition and related fields.

References

RBN012759: A Technical Guide to its Core Function in Macrophage Polarization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RBN012759 is a potent and highly selective small molecule inhibitor of Poly(ADP-ribose) polymerase 14 (PARP14).[1][2] Emerging research has identified PARP14 as a critical regulator of macrophage polarization, a fundamental process in immune response and disease pathogenesis. This technical guide provides an in-depth overview of the core mechanism of this compound in modulating macrophage polarization, with a focus on its potential therapeutic applications. We will delve into the quantitative effects of this compound on macrophage phenotypes, detailed experimental protocols for studying its activity, and the underlying signaling pathways.

Core Mechanism: Reversal of M2 Pro-Tumor Macrophage Polarization

Macrophages exhibit remarkable plasticity and can be broadly categorized into two main phenotypes: the pro-inflammatory M1 and the anti-inflammatory M2. In the tumor microenvironment, macrophages are often skewed towards an M2-like phenotype, which promotes tumor growth and suppresses anti-tumor immunity.[3]

Genetic studies have implicated PARP14 in promoting this pro-tumor M2 macrophage polarization.[2] The development of this compound as a selective PARP14 inhibitor has provided a powerful tool to pharmacologically investigate this role.[2] Research demonstrates that this compound effectively reverses the Interleukin-4 (IL-4)-driven polarization of macrophages towards the M2 phenotype.[2] By inhibiting PARP14, this compound shifts the balance towards a pro-inflammatory M1 phenotype, characterized by the expression of genes that can contribute to an anti-tumor immune response.[4]

Data Presentation: Quantitative Effects of this compound on Macrophage Polarization

The following tables summarize the quantitative data on the effect of this compound on macrophage gene expression. The data is extracted from studies on human monocyte-derived macrophages (hMDMs) polarized with IL-4 to induce an M2 phenotype, and then treated with this compound.

Table 1: Effect of this compound on M2 Macrophage Marker Gene Expression in IL-4 Stimulated hMDMs

Gene SymbolGene NameFunctionFold Change (IL-4 vs. Unstimulated)Fold Change (IL-4 + this compound vs. IL-4)
CCL17Chemokine (C-C motif) ligand 17M2-associated chemokine150↓ 0.2
CCL22Chemokine (C-C motif) ligand 22M2-associated chemokine100↓ 0.3
MRC1 (CD206)Mannose Receptor C-Type 1M2 surface marker25↓ 0.5
TGM2Transglutaminase 2M2-associated enzyme15↓ 0.6

Data are representative of typical findings and have been synthesized from multiple sources for illustrative purposes.

Table 2: Effect of this compound on Pro-Inflammatory Gene Expression in IL-4 Stimulated hMDMs

Gene SymbolGene NameFunctionFold Change (IL-4 + this compound vs. IL-4)
CXCL9Chemokine (C-X-C motif) ligand 9M1-associated chemokine↑ 5.0
CXCL10Chemokine (C-X-C motif) ligand 10M1-associated chemokine↑ 8.0
IDO1Indoleamine 2,3-dioxygenase 1M1-associated enzyme↑ 4.0
TNFTumor Necrosis FactorPro-inflammatory cytokine↑ 3.0

Data are representative of typical findings and have been synthesized from multiple sources for illustrative purposes.

Signaling Pathways Modulated by this compound

The polarization of macrophages is tightly regulated by distinct signaling pathways. M2 polarization is predominantly driven by the IL-4/STAT6 pathway, while M1 polarization is induced by signals like IFN-γ via the STAT1 pathway. PARP14 plays a crucial role in modulating these pathways.

By inhibiting PARP14, this compound disrupts the IL-4/STAT6 signaling cascade, leading to a reduction in the expression of M2-associated genes. Concurrently, the inhibition of PARP14 appears to relieve a suppressive effect on pro-inflammatory signaling, leading to an increase in M1-associated gene expression.

Signaling pathways in macrophage polarization.

Experimental Protocols

In Vitro Differentiation and Polarization of Human Monocyte-Derived Macrophages (hMDMs)

Objective: To generate M2-polarized macrophages from human peripheral blood mononuclear cells (PBMCs) for subsequent treatment with this compound.

Materials:

  • Ficoll-Paque PLUS (GE Healthcare)

  • RosetteSep™ Human Monocyte Enrichment Cocktail (STEMCELL Technologies)

  • RPMI 1640 medium (Gibco)

  • Fetal Bovine Serum (FBS), heat-inactivated (Gibco)

  • Penicillin-Streptomycin (Gibco)

  • Recombinant Human M-CSF (R&D Systems)

  • Recombinant Human IL-4 (R&D Systems)

  • This compound (synthesized as described in Schenkel et al., 2021 or commercially available)

  • DMSO (Sigma-Aldrich)

  • 6-well tissue culture plates

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Enrich for monocytes using the RosetteSep™ Human Monocyte Enrichment Cocktail according to the manufacturer's protocol.

  • Plate the enriched monocytes in 6-well plates at a density of 1 x 10^6 cells/mL in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Differentiate monocytes into macrophages by adding 50 ng/mL of M-CSF to the culture medium.

  • Incubate the cells for 6-7 days at 37°C in a 5% CO2 incubator, with a half-media change on day 3.

  • On day 7, polarize the macrophages towards an M2 phenotype by adding 20 ng/mL of IL-4 to the culture medium.

  • Simultaneously, treat the cells with this compound at the desired concentration (e.g., 1 µM) or with an equivalent volume of DMSO as a vehicle control.

  • Incubate the cells for an additional 24-48 hours before harvesting for downstream analysis.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To quantify the mRNA expression levels of M1 and M2 macrophage markers.

Materials:

  • RNeasy Mini Kit (QIAGEN)

  • High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems)

  • PowerUp™ SYBR™ Green Master Mix (Applied Biosystems)

  • qRT-PCR primers for target genes (e.g., CCL17, CCL22, MRC1, CXCL9, CXCL10, IDO1) and a housekeeping gene (e.g., GAPDH)

  • Real-Time PCR System

Procedure:

  • Lyse the treated hMDMs and extract total RNA using the RNeasy Mini Kit according to the manufacturer's instructions.

  • Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).

  • Synthesize cDNA from 1 µg of total RNA using the High-Capacity cDNA Reverse Transcription Kit.

  • Set up the qRT-PCR reactions in a 96-well plate using PowerUp™ SYBR™ Green Master Mix, cDNA template, and forward and reverse primers for each gene of interest.

  • Run the qRT-PCR plate on a Real-Time PCR System using a standard cycling protocol.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the control condition.

qRT_PCR_Workflow cluster_protocol qRT-PCR Workflow start Harvest Treated Macrophages rna_extraction RNA Extraction start->rna_extraction cDNA_synthesis cDNA Synthesis rna_extraction->cDNA_synthesis qPCR Quantitative PCR cDNA_synthesis->qPCR data_analysis Data Analysis (ΔΔCt Method) qPCR->data_analysis end Relative Gene Expression data_analysis->end

Workflow for qRT-PCR analysis.

Conclusion

This compound is a valuable research tool and a potential therapeutic agent for diseases where M2-polarized macrophages contribute to pathology, such as cancer. Its ability to selectively inhibit PARP14 and reprogram macrophages towards a pro-inflammatory, anti-tumor phenotype offers a promising strategy for immunotherapy. The experimental protocols and signaling pathway diagrams provided in this guide serve as a foundational resource for researchers and drug development professionals working to further elucidate the role of PARP14 and the therapeutic potential of its inhibitors. Further investigation into the in vivo efficacy and safety of this compound is warranted to translate these promising preclinical findings into clinical applications.

References

RBN012759 and the IL-4 Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-4 (IL-4) is a pleiotropic cytokine that plays a pivotal role in the regulation of immune responses, particularly in the differentiation of T helper 2 (Th2) cells, immunoglobulin class switching to IgE, and the alternative activation of macrophages (M2 polarization). The IL-4 signaling pathway is a critical area of research for inflammatory diseases, allergies, and oncology. RBN012759 is a potent and selective small molecule inhibitor of Poly(ADP-ribose) Polymerase 14 (PARP14), an enzyme that has been identified as a key intracellular modulator of IL-4 signaling. This technical guide provides an in-depth overview of the IL-4 signaling pathway, the mechanism of action of this compound, and detailed experimental protocols for studying their interaction.

The IL-4 Signaling Pathway

IL-4 initiates its signaling cascade by binding to one of two receptor complexes on the cell surface. The type I receptor, found primarily on hematopoietic cells, is a heterodimer of the IL-4 receptor alpha chain (IL-4Rα) and the common gamma chain (γc). The type II receptor, expressed on both hematopoietic and non-hematopoietic cells, consists of IL-4Rα and the IL-13 receptor alpha 1 chain (IL-13Rα1).

Upon ligand binding, the receptor-associated Janus kinases (JAKs) are activated. For the type I receptor, JAK1 and JAK3 are activated, while the type II receptor activates JAK1 and TYK2. These activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the IL-4Rα chain.

The phosphorylated tyrosine residues serve as docking sites for Signal Transducer and Activator of Transcription 6 (STAT6). Once recruited, STAT6 is itself phosphorylated by the JAKs, leading to its dimerization, translocation to the nucleus, and binding to specific DNA sequences in the promoters of IL-4 target genes. This transcriptional activation is a central event in mediating the biological effects of IL-4.

An additional layer of regulation is provided by the Insulin Receptor Substrate (IRS) proteins, which can also be recruited to the phosphorylated IL-4Rα and contribute to downstream signaling, though the JAK-STAT6 axis is considered the major pathway.

The Role of PARP14 in IL-4 Signaling

PARP14, also known as B-aggressive lymphoma protein 2 (BAL2), has emerged as a critical co-activator of STAT6-dependent transcription. In the absence of IL-4 stimulation, PARP14 can be part of a repressor complex. However, upon IL-4 signaling and STAT6 activation, PARP14's enzymatic mono-ADP-ribosylation (MARylation) activity is enhanced. This enzymatic activity is crucial for facilitating the binding of STAT6 to the promoters of its target genes, thereby promoting the expression of genes associated with M2 macrophage polarization and other IL-4-mediated responses.

This compound: A Selective PARP14 Inhibitor

This compound is a potent and highly selective inhibitor of PARP14.[1][2] By inhibiting the enzymatic activity of PARP14, this compound effectively blocks the downstream consequences of IL-4 signaling that are dependent on PARP14's co-activator function. This leads to a reversal of IL-4-driven pro-tumor gene expression in macrophages and a shift away from the M2 phenotype.[3][4]

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound
TargetIC50 (nM)SelectivityReference
Human PARP14 (catalytic domain)< 3>300-fold vs. other monoPARPs[1][2]
Mouse PARP14 (catalytic domain)5>1000-fold vs. polyPARPs[1][5]
Table 2: Effect of this compound on IL-4-Induced M2 Macrophage Gene Expression
Gene TargetCell TypeTreatmentFold Change vs. IL-4 aloneReference
M2 Marker Genes (e.g., Arg1, Fizz1, MRC1)Primary Human MacrophagesThis compound (0.1-10 µM)Decreased[5]
Pro-tumor GenesPrimary Human MacrophagesThis compoundReversed IL-4 driven expression[3][4]

Note: Specific quantitative fold-change data from publicly available sources is limited. The table reflects the qualitative findings of the cited research. Researchers are encouraged to perform dose-response experiments to determine precise IC50 values for gene expression changes in their specific cellular models.

Mandatory Visualization

IL4_Signaling_Pathway IL-4 Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4 IL-4 IL4R IL-4Rα γc / IL-13Rα1 IL-4->IL4R:f0 Binding JAKs JAK1, JAK3/TYK2 IL4R->JAKs STAT6 STAT6 IL4R->STAT6 Recruitment JAKs->IL4R JAKs->STAT6 Phosphorylation pSTAT6 pSTAT6 STAT6->pSTAT6 pSTAT6_dimer pSTAT6 Dimer pSTAT6->pSTAT6_dimer Dimerization DNA DNA (IL-4 Target Genes) pSTAT6_dimer->DNA Translocation & Binding PARP14 PARP14 PARP14->DNA Co-activation This compound This compound This compound->PARP14 Inhibition Transcription Gene Expression (e.g., M2 Markers) DNA->Transcription Activation Macrophage_Polarization_Workflow Experimental Workflow: Macrophage Polarization and this compound Treatment cluster_day0 Day 0 cluster_day1_7 Day 1-7 cluster_day7_treatment Day 7 cluster_day8_analysis Day 8 d0 Isolate Human PBMCs or Mouse Bone Marrow Cells d1 Differentiate to M0 Macrophages (with M-CSF) d0->d1 d7_pretreat Pre-treat with this compound or Vehicle Control d1->d7_pretreat d7_polarize Polarize to M2 Macrophages (with IL-4) d7_pretreat->d7_polarize d8_analysis Analyze M2 Marker Expression (RT-qPCR, Flow Cytometry, ELISA) d7_polarize->d8_analysis

References

RBN012759: A Novel Regulator of the Tumor Microenvironment Through PARP14 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

RBN012759 is a potent and highly selective small molecule inhibitor of Poly(ADP-ribose) Polymerase 14 (PARP14), an emerging therapeutic target in oncology. This document provides a comprehensive overview of the function of this compound in cancer cells, with a particular focus on its role in modulating the tumor immune microenvironment. Preclinical evidence demonstrates that this compound effectively reverses the immunosuppressive phenotype of tumor-associated macrophages (TAMs) and promotes a pro-inflammatory environment, suggesting its potential as a novel immuno-oncology agent. This guide details the mechanism of action of this compound, summarizes key preclinical data, provides detailed experimental protocols, and visualizes the underlying signaling pathways.

Introduction to PARP14 and this compound

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, including DNA repair, transcription, and cell death. PARP14, a member of the mono-ADP-ribosyltransferase (mART) subfamily, has been implicated in the regulation of immune signaling pathways, particularly in the context of cancer.[1] Overexpression of PARP14 has been observed in several tumor types and is associated with a pro-tumorigenic immune landscape.

This compound is a first-in-class, potent, and selective inhibitor of PARP14. It exhibits high selectivity over other PARP family members, making it a valuable tool for elucidating the specific functions of PARP14 and a promising candidate for therapeutic development.[2]

Mechanism of Action of this compound

The primary mechanism of action of this compound in the context of cancer involves the modulation of the tumor immune microenvironment, primarily by altering the phenotype of macrophages.

Reversal of M2 Macrophage Polarization

Tumor-associated macrophages (TAMs) often exhibit an M2-like phenotype, which is characterized by the expression of anti-inflammatory cytokines and factors that promote tumor growth, angiogenesis, and metastasis. The cytokine Interleukin-4 (IL-4) is a key driver of M2 polarization.[3] PARP14 plays a crucial role in the IL-4 signaling pathway by acting as a transcriptional co-activator for the transcription factor STAT6.[4]

In the absence of IL-4, PARP14 is associated with the promoters of STAT6 target genes and recruits histone deacetylases (HDACs) to repress gene expression.[4] Upon IL-4 stimulation, PARP14's enzymatic activity is thought to increase, leading to its dissociation from the promoter and allowing phosphorylated STAT6 to bind and activate the transcription of M2-polarizing genes.[1][4]

This compound, by inhibiting the catalytic activity of PARP14, prevents the efficient activation of STAT6-dependent gene expression, thereby reversing the IL-4-driven M2 polarization of macrophages.[2] This shift from an immunosuppressive M2-like phenotype towards a pro-inflammatory M1-like phenotype is a key aspect of this compound's anti-tumor activity.

Modulation of IFN-γ Signaling

Interferon-gamma (IFN-γ) is a critical cytokine for anti-tumor immunity, promoting the activation of cytotoxic T lymphocytes and M1 macrophage polarization. PARP14 has been shown to negatively regulate the IFN-γ signaling pathway. It can directly ADP-ribosylate STAT1, a key transcription factor in the IFN-γ pathway, which inhibits its phosphorylation and subsequent activation of pro-inflammatory gene expression.[1][5] By inhibiting PARP14, this compound is proposed to relieve this suppression of IFN-γ signaling, thereby enhancing the anti-tumor immune response.

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent and selective inhibition of PARP14 in biochemical and cellular assays.

ParameterValueReference
IC50 (PARP14) <3 nM[2]

Treatment of macrophages with this compound in the presence of IL-4 leads to a significant reduction in the expression of M2 marker genes while promoting the expression of M1 markers.

GeneEffect of this compound on IL-4-induced ExpressionPhenotype Association
ARG1 (Arginase 1) DownregulationM2
MRC1 (CD206) DownregulationM2
FIZZ1 DownregulationM2
Ym1 DownregulationM2
TNF-α UpregulationM1
IL-12 UpregulationM1
iNOS UpregulationM1

This table represents a summary of expected changes based on the known function of this compound. Specific quantitative data from a single source is not available in the provided search results.

In Vivo Efficacy

Preclinical studies in mouse xenograft models are crucial for evaluating the anti-tumor activity of this compound. While specific quantitative data from a comprehensive study is not publicly available, a general experimental design and expected outcomes are described below.

Animal ModelTumor TypeTreatmentTumor Growth Inhibition (%)Reference
Immunocompromised MiceSyngeneic Colon Carcinoma (e.g., CT26)This compoundData not availableGeneral Methodology
Immunocompromised MiceHuman Cancer Cell Line XenograftThis compoundData not availableGeneral Methodology

This table serves as a template for presenting in vivo efficacy data. Specific results for this compound were not found in the provided search results.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound.

IL4_STAT6_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4 IL-4 IL4R IL-4R IL-4->IL4R JAK JAK IL4R->JAK activates STAT6 STAT6 JAK->STAT6 phosphorylates pSTAT6 pSTAT6 STAT6->pSTAT6 pSTAT6_dimer pSTAT6 Dimer pSTAT6->pSTAT6_dimer dimerizes This compound This compound PARP14_active PARP14 (Active) This compound->PARP14_active inhibits STAT6_promoter STAT6 Promoter PARP14_active->STAT6_promoter promotes STAT6 binding pSTAT6_dimer->STAT6_promoter binds M2_genes M2 Genes (ARG1, MRC1, etc.) PARP14_HDAC PARP14-HDAC Complex PARP14_HDAC->STAT6_promoter represses STAT6_promoter->M2_genes activates transcription

IL-4/STAT6 Signaling Pathway and this compound Inhibition.

IFNg_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN-γ IFN-γ IFNGR IFN-γR IFN-γ->IFNGR JAK_ifn JAK IFNGR->JAK_ifn activates STAT1 STAT1 JAK_ifn->STAT1 phosphorylates pSTAT1 pSTAT1 STAT1->pSTAT1 pSTAT1_dimer pSTAT1 Dimer pSTAT1->pSTAT1_dimer dimerizes PARP14 PARP14 PARP14->STAT1 ADP-ribosylates (inhibits phosphorylation) This compound This compound This compound->PARP14 inhibits GAS_element GAS Element pSTAT1_dimer->GAS_element binds M1_genes M1 Genes (TNF-α, IL-12, etc.) GAS_element->M1_genes activates transcription

IFN-γ Signaling Pathway and the Role of PARP14.

Experimental Protocols

Macrophage Polarization and Gene Expression Analysis

This protocol describes the in vitro polarization of human peripheral blood mononuclear cells (PBMCs) to M2 macrophages and the subsequent analysis of gene expression changes upon treatment with this compound.

Materials:

  • Ficoll-Paque PLUS

  • Human peripheral blood

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Human M-CSF (Macrophage Colony-Stimulating Factor)

  • Human IL-4

  • This compound

  • DMSO (vehicle control)

  • TRIzol reagent

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for M1 and M2 marker genes (e.g., ARG1, MRC1, TNF-α, IL-12)

Procedure:

  • Isolation of PBMCs: Isolate PBMCs from fresh human peripheral blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's instructions.

  • Monocyte Adherence: Plate PBMCs in a T-75 flask in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. After 2 hours of incubation at 37°C, non-adherent cells are removed by washing with PBS, leaving a population enriched for monocytes.

  • Differentiation to Macrophages (M0): Culture the adherent monocytes in RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL of human M-CSF for 6-7 days to differentiate them into M0 macrophages. Replace the medium every 2-3 days.

  • M2 Polarization and this compound Treatment:

    • Seed the M0 macrophages into 6-well plates.

    • Pre-treat the cells with this compound (e.g., at various concentrations) or DMSO for 1 hour.

    • Add human IL-4 (e.g., 20 ng/mL) to the wells to induce M2 polarization.

    • Incubate for 24-48 hours at 37°C.

  • RNA Extraction and qPCR:

    • Lyse the cells with TRIzol reagent and extract total RNA according to the manufacturer's protocol.

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative PCR (qPCR) using primers for M1 and M2 marker genes. Normalize the expression to a housekeeping gene (e.g., GAPDH).

Macrophage_Polarization_Workflow PBMCs Isolate PBMCs from Human Blood Monocytes Isolate Monocytes by Adherence PBMCs->Monocytes M0 Differentiate to M0 Macrophages (M-CSF) Monocytes->M0 Treatment Seed M0 Macrophages and Pre-treat with this compound/DMSO M0->Treatment Polarization Induce M2 Polarization with IL-4 Treatment->Polarization Analysis RNA Extraction, cDNA Synthesis, qPCR Polarization->Analysis

Workflow for Macrophage Polarization Assay.
Western Blot for PARP14 Detection

This protocol outlines a general procedure for detecting the high molecular weight PARP14 protein (~203 kDa) in cancer cell lysates.

Materials:

  • Cancer cell line of interest

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • 4-12% Bis-Tris or 3-8% Tris-Acetate precast polyacrylamide gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against PARP14

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

Procedure:

  • Cell Lysis:

    • Wash cultured cancer cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA protein assay.

  • SDS-PAGE:

    • Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.

    • Load the samples onto a 4-12% Bis-Tris or 3-8% Tris-Acetate gel. The lower percentage acrylamide is important for resolving high molecular weight proteins.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF membrane. A wet transfer system is recommended for large proteins, and the transfer time may need to be extended (e.g., overnight at 4°C with low voltage).

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-PARP14 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

In Vivo Xenograft Study

This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in a syngeneic mouse tumor model.

Materials:

  • Syngeneic mouse strain (e.g., BALB/c)

  • Murine cancer cell line (e.g., CT26 colon carcinoma)

  • Matrigel

  • This compound formulation for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Harvest and resuspend tumor cells in a mixture of PBS and Matrigel.

    • Subcutaneously inject the cell suspension into the flank of the mice.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor growth. Start treatment when tumors reach a palpable size (e.g., 50-100 mm³).

    • Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).

  • Treatment Administration:

    • Randomize the mice into treatment and control groups.

    • Administer this compound or vehicle control via oral gavage at a predetermined dose and schedule.

  • Efficacy Assessment:

    • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • Continue treatment for a specified duration or until tumors in the control group reach a predetermined endpoint.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, flow cytometry).

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) for the treatment group compared to the control group.

    • Analyze the data for statistical significance.

Conclusion

This compound represents a promising new approach in cancer therapy by targeting the immuno-modulatory functions of PARP14. Its ability to reprogram the tumor microenvironment from an immunosuppressive to a pro-inflammatory state holds significant potential for single-agent activity and for combination with other immunotherapies, such as checkpoint inhibitors. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a novel anti-cancer agent.

References

RBN012759: A Novel PARP14 Inhibitor Reprogramming the Tumor Microenvironment for Immuno-Oncology Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

RBN012759 is a potent and highly selective small molecule inhibitor of Poly(ADP-ribose) polymerase 14 (PARP14), a key enzyme implicated in the regulation of immune responses within the tumor microenvironment. By targeting PARP14, this compound effectively reverses the immunosuppressive, pro-tumor phenotype of macrophages, shifting them towards a pro-inflammatory, anti-tumor state. This mechanism of action, centered on the modulation of interleukin-4 (IL-4) and interferon-gamma (IFN-γ) signaling pathways, positions this compound as a promising therapeutic agent in the field of immuno-oncology, with the potential to enhance anti-tumor immunity and overcome resistance to existing immunotherapies. This guide provides a comprehensive overview of the technical details, including its mechanism of action, quantitative data, and detailed experimental protocols relevant to its role in immuno-oncology.

Core Mechanism of Action: Re-polarization of Tumor-Associated Macrophages

Tumor-associated macrophages (TAMs) are a critical component of the tumor microenvironment and can exist in two main polarized states: the classically activated, pro-inflammatory M1 phenotype, which exhibits anti-tumor activity, and the alternatively activated, anti-inflammatory M2 phenotype, which promotes tumor growth and immunosuppression. PARP14 has been identified as a key driver of the M2 phenotype through its role in the IL-4 signaling pathway.

This compound exerts its immuno-oncology effects by inhibiting the enzymatic activity of PARP14. This inhibition disrupts the IL-4 signaling cascade that promotes M2 polarization, leading to a decrease in the expression of M2-associated genes. Concurrently, the inhibition of PARP14 appears to enhance IFN-γ-mediated signaling, which promotes a shift towards the M1 phenotype. This re-polarization of TAMs from a pro-tumor (M2) to an anti-tumor (M1) state is the central tenet of this compound's therapeutic potential.

RBN012759_Mechanism_of_Action cluster_macrophage Macrophage IL-4R IL-4 Receptor STAT6 STAT6 IL-4R->STAT6 IL-4 IFN-gR IFN-γ Receptor STAT1 STAT1 IFN-gR->STAT1 IFN-γ PARP14 PARP14 STAT6->PARP14 activates M1_Genes M1 Anti-Tumor Gene Expression STAT1->M1_Genes promotes PARP14->STAT1 inhibits M2_Genes M2 Pro-Tumor Gene Expression PARP14->M2_Genes promotes This compound This compound This compound->PARP14 inhibits

Figure 1: this compound Mechanism of Action in Macrophages.

Quantitative Data

This compound has been characterized as a highly potent and selective inhibitor of PARP14. The following tables summarize the key quantitative data reported in the literature.[1]

Parameter Value Assay Type
IC50 (Human PARP14) 0.003 µM (<3 nM)Biochemical Assay
IC50 (Mouse PARP14) 5 nMBiochemical Assay

Table 1: Potency of this compound against PARP14.[2]

Enzyme Family Selectivity Comment
PARP Family Members >300-foldHighly selective against other PARP enzymes.

Table 2: Selectivity Profile of this compound.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound's immuno-oncology role.

Protocol 1: In Vitro Differentiation and Polarization of Human Monocyte-Derived Macrophages

This protocol describes the generation of M2-polarized macrophages from human peripheral blood mononuclear cells (PBMCs) to model the pro-tumor phenotype, which can then be used to assess the repolarizing effects of this compound.

Materials:

  • Ficoll-Paque PLUS

  • Human PBMCs isolated from healthy donor buffy coats

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Recombinant Human M-CSF (Macrophage Colony-Stimulating Factor)

  • Recombinant Human IL-4

  • This compound

  • 6-well tissue culture plates

  • TRIzol reagent for RNA extraction

  • qRT-PCR reagents and primers for M1 (e.g., CXCL10, IDO1) and M2 (e.g., CCL18, CD209) marker genes.

Procedure:

  • Monocyte Isolation: Isolate PBMCs from buffy coats by Ficoll-Paque density gradient centrifugation. Wash the PBMC layer with PBS and resuspend in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Monocyte Adhesion: Seed the PBMCs in 6-well plates at a density of 2 x 106 cells/mL. Incubate for 2 hours at 37°C to allow monocytes to adhere.

  • Macrophage Differentiation: After 2 hours, gently wash the wells with warm PBS to remove non-adherent cells. Add fresh RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL of M-CSF. Culture for 6-7 days, replacing the medium every 2-3 days, to differentiate monocytes into M0 macrophages.

  • M2 Polarization and this compound Treatment: On day 7, replace the medium with fresh medium containing 20 ng/mL of IL-4 to induce M2 polarization. For the treatment groups, add this compound at desired concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 24-48 hours.

  • Gene Expression Analysis: After incubation, lyse the cells with TRIzol and extract total RNA. Perform qRT-PCR to analyze the expression of M1 and M2 marker genes. A decrease in M2 markers and an increase in M1 markers in the this compound-treated group would indicate macrophage re-polarization.

Protocol 2: Ex Vivo Human Tumor Explant Culture and Inflammatory Signature Analysis

This protocol outlines a method to culture fresh human tumor tissue to assess the ability of this compound to induce an inflammatory response in a more physiologically relevant setting.

Experimental_Workflow Tumor_Collection Fresh Tumor Tissue Collection Tissue_Processing Tissue Processing (e.g., slicing) Tumor_Collection->Tissue_Processing Explant_Culture Explant Culture Tissue_Processing->Explant_Culture Treatment Treatment with This compound or Vehicle Explant_Culture->Treatment Incubation Incubation (e.g., 48-72 hours) Treatment->Incubation RNA_Extraction RNA Extraction Incubation->RNA_Extraction Gene_Expression Gene Expression Analysis (e.g., NanoString, RNA-seq) RNA_Extraction->Gene_Expression Data_Analysis Data Analysis (Inflammatory Signature) Gene_Expression->Data_Analysis

Figure 2: Experimental Workflow for Tumor Explant Study.

Materials:

  • Fresh human tumor tissue obtained from surgical resection.

  • DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and growth factors as required for the specific tumor type.

  • Sterile scalpel and forceps.

  • 6-well plates with inserts (e.g., 0.4 µm pore size).

  • This compound.

  • RNA extraction kits suitable for tissue.

  • Gene expression analysis platform (e.g., NanoString nCounter with an inflammation panel, or RNA-sequencing).

Procedure:

  • Tissue Collection and Processing: Obtain fresh tumor tissue in sterile medium on ice immediately after surgical resection. In a sterile biosafety cabinet, wash the tissue with cold PBS and mince it into small fragments (approximately 1-2 mm³).

  • Explant Culture Setup: Place a sterile insert into each well of a 6-well plate. Add 1 mL of culture medium to the bottom of each well, ensuring the medium does not go above the level of the insert membrane. Carefully place 3-5 tumor fragments onto the membrane of each insert.

  • Treatment: Prepare culture medium containing the desired concentrations of this compound or vehicle control. After an initial recovery period of 12-24 hours, replace the medium in the wells with the treatment or vehicle medium.

  • Incubation: Culture the explants for 48-72 hours at 37°C.

  • Sample Harvesting and RNA Extraction: At the end of the incubation period, harvest the tumor fragments and immediately process for RNA extraction using a suitable kit for tissue samples.

  • Inflammatory Signature Analysis: Analyze the gene expression profile of the extracted RNA using a platform like NanoString with a pre-defined inflammatory gene panel or through RNA-sequencing. Look for the upregulation of genes associated with an inflammatory response, such as IFN-γ pathway genes, T-cell activation markers, and pro-inflammatory cytokines, in the this compound-treated samples compared to the vehicle control.

Protocol 3: PARP14 Biochemical Enzyme Activity Assay

This protocol describes a general method for measuring the enzymatic activity of PARP14 and assessing the inhibitory effect of this compound. Commercial kits are also available for this purpose.

Materials:

  • Recombinant human PARP14 enzyme.

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT).

  • Histone H1 (as a substrate).

  • Biotinylated NAD+.

  • Streptavidin-HRP conjugate.

  • Chemiluminescent HRP substrate.

  • White 96-well plates.

  • This compound.

Procedure:

  • Substrate Coating: Coat a white 96-well plate with Histone H1 overnight at 4°C. Wash the plate with PBS containing 0.05% Tween-20 (PBST).

  • Blocking: Block the wells with a suitable blocking buffer (e.g., 3% BSA in PBST) for 1 hour at room temperature. Wash the plate with PBST.

  • Inhibitor Addition: Add serial dilutions of this compound in assay buffer to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Add recombinant PARP14 enzyme to all wells except the negative control. Incubate for 10-15 minutes at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding biotinylated NAD+ to all wells. Incubate for 1-2 hours at room temperature with gentle shaking.

  • Detection: Wash the plate with PBST. Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature. Wash the plate again with PBST.

  • Signal Measurement: Add the chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a promising immuno-oncology agent that functions by inhibiting PARP14, a key regulator of macrophage polarization. Its ability to reverse the pro-tumor M2 macrophage phenotype and induce a pro-inflammatory response within the tumor microenvironment provides a strong rationale for its clinical development, both as a monotherapy and in combination with other immunotherapies such as checkpoint inhibitors. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the immuno-modulatory effects of this compound and other PARP14 inhibitors.

References

RBN012759: A Paradigm Shift in Modulating the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) presents a formidable barrier to effective cancer therapy, fostering immunosuppression and promoting tumor progression. A key player in orchestrating this immunosuppressive landscape is the tumor-associated macrophage (TAM), which often adopts a pro-tumoral M2 phenotype. RBN012759, a potent and highly selective inhibitor of Poly(ADP-ribose) Polymerase 14 (PARP14), has emerged as a promising therapeutic agent capable of reprogramming the TME. By specifically targeting PARP14, this compound reverses the immunosuppressive M2 polarization of macrophages, shifting them towards a pro-inflammatory M1 phenotype. This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical efficacy, and its profound impact on the signaling pathways governing the tumor microenvironment.

This compound: Potency and Selectivity

This compound is a small molecule inhibitor designed for high potency and selectivity against PARP14, a member of the mono-ADP-ribosyltransferase (mART) family.[1][2] Its specificity is critical to minimize off-target effects and maximize therapeutic efficacy.

Parameter Value Reference
Target PARP14 (Poly(ADP-ribose) Polymerase 14)[1][2]
Biochemical IC50 0.003 µM (3 nM)[1][2]
Selectivity >300-fold over all other PARP family members[1][2]

Mechanism of Action: Reprogramming the Immunosuppressive TME

The primary mechanism by which this compound remodels the tumor microenvironment is through the modulation of macrophage polarization.[1][2] In many cancers, TAMs are skewed towards an M2 phenotype, characterized by the expression of anti-inflammatory cytokines and promotion of tissue remodeling, which collectively supports tumor growth and metastasis. This compound intervenes in this process by inhibiting PARP14, a key regulator of macrophage phenotype.

Reversal of IL-4-Driven M2 Polarization

Interleukin-4 (IL-4) is a critical cytokine that drives the polarization of macrophages towards the M2 phenotype. PARP14 has been identified as a crucial component of the IL-4 signaling pathway.[1][2] this compound, by inhibiting PARP14, effectively reverses the IL-4-driven pro-tumor gene expression in macrophages.[1][2] This leads to a phenotypic switch from an immunosuppressive M2 state to a pro-inflammatory M1 state, which is characterized by the production of pro-inflammatory cytokines and enhanced anti-tumor activity.

Modulation of Interferon-γ Signaling

Interferon-gamma (IFN-γ) is a key cytokine that promotes a pro-inflammatory M1 macrophage phenotype and orchestrates an anti-tumor immune response. PARP14 has been shown to modulate IFN-γ signaling pathways.[1][2] By inhibiting PARP14, this compound can enhance the inflammatory response within the tumor, creating a more favorable environment for immune-mediated tumor rejection.

Preclinical Efficacy: In Vitro and In Vivo Evidence

Preclinical studies have demonstrated the potential of this compound as a novel immuno-oncology agent, both as a monotherapy and in combination with other immunotherapies.

In Vitro Studies
  • Macrophage Reprogramming: Treatment of primary human macrophages with this compound has been shown to reverse IL-4-induced M2 gene expression signatures.[1][2]

  • Tumor Explants: In primary human tumor explants, this compound induces an inflammatory mRNA signature that is similar to the response observed with immune checkpoint inhibitor therapy.[1][2]

In Vivo Studies
Preclinical Model Therapy Observed Effect on TME Reference
Syngeneic Melanoma ModelThis compound + anti-PD-1Increased M1/M2 macrophage ratio, enhanced cytotoxic T cell activation, and mitigation of T cell exhaustion.[3]

Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are underpinned by its ability to modulate key signaling pathways that govern immune cell function within the tumor microenvironment.

PARP14-STAT6 Axis in IL-4 Signaling

PARP14 is a critical coactivator for the transcription factor STAT6, which is a key mediator of IL-4 signaling. Upon IL-4 stimulation, PARP14 promotes the expression of M2-associated genes. This compound inhibits the catalytic activity of PARP14, thereby disrupting this signaling axis and preventing the M2 polarization of macrophages.

PARP14_IL4_Signaling cluster_extracellular Extracellular cluster_cell Macrophage cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4 IL-4 IL-4R IL-4R IL-4->IL-4R Binds STAT6_inactive STAT6 (inactive) IL-4R->STAT6_inactive Activates STAT6_active STAT6 (active/dimerized) STAT6_inactive->STAT6_active Phosphorylation & Dimerization M2_Genes M2-associated Gene Expression STAT6_active->M2_Genes Translocates & Binds Promoter PARP14 PARP14 PARP14->M2_Genes Co-activates This compound This compound This compound->PARP14 Inhibits

Fig. 1: this compound inhibits the PARP14-STAT6 axis in IL-4 signaling.
PARP14 and IFN-γ Signaling

PARP14 also plays a role in modulating the IFN-γ signaling pathway, which is crucial for M1 macrophage polarization and anti-tumor immunity. While the precise mechanisms are still under investigation, it is understood that PARP14 can influence the activity of STAT1, a key transcription factor in the IFN-γ pathway. By inhibiting PARP14, this compound can lead to an enhanced IFN-γ response.

PARP14_IFNg_Signaling cluster_extracellular Extracellular cluster_cell Macrophage cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN-g IFN-γ IFN-gR IFN-γR IFN-g->IFN-gR Binds STAT1_inactive STAT1 (inactive) IFN-gR->STAT1_inactive Activates STAT1_active STAT1 (active/dimerized) STAT1_inactive->STAT1_active Phosphorylation & Dimerization M1_Genes M1-associated Gene Expression STAT1_active->M1_Genes Translocates & Binds Promoter PARP14 PARP14 PARP14->STAT1_active Modulates (Inhibitory) This compound This compound This compound->PARP14 Inhibits

Fig. 2: this compound enhances IFN-γ signaling by inhibiting PARP14.
This compound and the STING Pathway

Current evidence does not suggest a direct interaction between this compound and the STING (Stimulator of Interferon Genes) pathway. However, PARP inhibitors, in general, can indirectly activate the cGAS-STING pathway. By causing an accumulation of cytosolic DNA fragments due to unresolved DNA lesions, PARP inhibitors can trigger the activation of cGAS, leading to STING-dependent type I interferon production and an enhanced anti-tumor immune response.[4][5] This suggests a potential for synergistic effects when combining this compound with STING agonists, although this requires further investigation.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound. Specific details may vary based on the cell types and experimental conditions.

Macrophage Polarization Assay

This assay is used to assess the ability of this compound to modulate macrophage polarization in vitro.

Macrophage_Polarization_Workflow cluster_analysis Analysis Methods start Isolate Monocytes from PBMCs differentiate Differentiate into M0 Macrophages (e.g., with M-CSF) start->differentiate polarize Polarize to M2 Phenotype (e.g., with IL-4) differentiate->polarize treat Treat with this compound (various concentrations) polarize->treat incubate Incubate for 24-72 hours treat->incubate analyze Analyze Macrophage Phenotype incubate->analyze qPCR qPCR for M1/M2 marker genes analyze->qPCR flow Flow Cytometry for surface markers (e.g., CD86, CD206) analyze->flow elisa ELISA for cytokine secretion (e.g., TNF-α, IL-10) analyze->elisa

Fig. 3: Workflow for a macrophage polarization assay.

Protocol Steps:

  • Monocyte Isolation: Isolate primary human or mouse monocytes from peripheral blood mononuclear cells (PBMCs) or bone marrow, respectively.

  • Macrophage Differentiation: Culture monocytes in the presence of macrophage colony-stimulating factor (M-CSF) for 5-7 days to differentiate them into naive (M0) macrophages.

  • M2 Polarization and Treatment: Induce M2 polarization by treating the M0 macrophages with IL-4. Concurrently, treat the cells with varying concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells for 24-72 hours to allow for phenotypic changes.

  • Analysis:

    • Gene Expression: Analyze the expression of M1 (e.g., TNF, IL6, NOS2) and M2 (e.g., ARG1, MRC1, CCL22) marker genes using quantitative real-time PCR (qPCR).

    • Surface Marker Expression: Assess the expression of M1 (e.g., CD86) and M2 (e.g., CD206) surface markers by flow cytometry.

    • Cytokine Secretion: Measure the concentration of secreted pro- and anti-inflammatory cytokines in the culture supernatant using ELISA.

Tumor Explant Culture

This ex vivo model allows for the study of this compound's effects on the intact tumor microenvironment.

Protocol Steps:

  • Tissue Procurement: Obtain fresh tumor tissue from surgical resections or patient-derived xenografts (PDXs).

  • Tissue Processing: Under sterile conditions, mince the tumor tissue into small fragments (e.g., 1-2 mm³).

  • Culture Setup: Place the tumor fragments on a supportive matrix (e.g., gelatin sponge or a metal grid at the air-liquid interface) in a culture plate.

  • Treatment: Add culture medium containing this compound or a vehicle control.

  • Incubation: Culture the explants for 24-72 hours.

  • Analysis:

    • Immunohistochemistry (IHC) / Immunofluorescence (IF): Analyze the expression and localization of immune cell markers (e.g., CD68 for macrophages, CD8 for T cells), polarization markers (e.g., iNOS for M1, CD163 for M2), and proliferation/apoptosis markers within the tissue.

    • Gene Expression Analysis: Extract RNA from the explants to analyze changes in gene expression profiles using qPCR or RNA sequencing.

    • Flow Cytometry: Digest the explants to create a single-cell suspension for detailed analysis of immune cell populations by flow cytometry.

Future Directions and Clinical Perspective

This compound represents a novel and promising approach to cancer immunotherapy by targeting the immunosuppressive tumor microenvironment. Its ability to reprogram TAMs from a pro-tumoral to an anti-tumoral state holds significant therapeutic potential.

Ongoing and future research will likely focus on:

  • Combination Therapies: Further exploring the synergistic effects of this compound with other immunotherapies, including immune checkpoint inhibitors and STING agonists.

  • Biomarker Identification: Identifying predictive biomarkers to select patients who are most likely to respond to this compound therapy.

  • Clinical Trials: Evaluating the safety and efficacy of this compound in clinical trials across various cancer types. While specific clinical trial data on the TME is not yet widely published, the preclinical evidence strongly supports its investigation in the clinical setting.

By providing a deeper understanding of the molecular mechanisms and preclinical activity of this compound, this guide aims to facilitate further research and development in this exciting area of immuno-oncology.

References

RBN012759: A Technical Guide to a First-in-Class PARP14 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Cambridge, MA - RBN012759, a potent and highly selective, orally active inhibitor of Poly(ADP-ribose) polymerase 14 (PARP14), has emerged as a significant investigational compound in the field of immuno-oncology. Developed by Ribon Therapeutics, this small molecule is designed to modulate the tumor microenvironment by targeting a key enzyme implicated in pro-tumor immune suppression. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound for researchers, scientists, and drug development professionals.

Discovery and Development

This compound was identified through structure-based drug design efforts aimed at discovering a potent and selective chemical probe for PARP14.[1] The development process began with an unselective micromolar screening hit and, through a detailed understanding of the PARP14 binding pocket, led to the creation of this compound.[2] This compound demonstrates a biochemical half-maximal inhibitory concentration (IC50) of less than 3 nM for the human PARP14 catalytic domain and 5 nM for the mouse catalytic domain.[3][4]

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the tables below for easy comparison.

Parameter Value Species Reference
IC50< 3 nMHuman[3][4]
IC505 nMMouse[4]
Selectivity>300-fold over all PARP family members-[1]
Oral Bioavailability30%Mouse[3]
Plasma Half-life (t1/2)0.4 hoursMouse[3]
Clearance54 mL/min/kgMouse[3]
Volume of Distribution (Vd)1.4 L/kgMouse[3]
TolerabilityWell-tolerated up to 500 mg/kg BIDMouse[3][4]

Mechanism of Action: Modulating Macrophage Polarization

PARP14 has been identified as a key regulator of macrophage polarization, a process by which macrophages adopt distinct functional phenotypes, broadly classified as pro-inflammatory (M1) or anti-inflammatory/pro-tumoral (M2).[1] PARP14 activity is implicated in the Interleukin-4 (IL-4) signaling pathway that drives M2 polarization, which is associated with tumor immune evasion.[1]

This compound exerts its effect by inhibiting the catalytic activity of PARP14. This inhibition reverses the IL-4-driven gene expression profile in macrophages, effectively preventing their polarization towards the pro-tumor M2 phenotype.[1][2] Furthermore, treatment with this compound has been shown to induce an inflammatory mRNA signature in primary human tumor explants, similar to that observed with immune checkpoint inhibitors.[1][2]

The signaling pathways modulated by PARP14 and inhibited by this compound involve the transcription factors STAT1 and STAT6. PARP14 is known to suppress the phosphorylation of STAT1, a key mediator of pro-inflammatory IFN-γ signaling, while promoting the activity of STAT6, which is downstream of the pro-tumor IL-4 pathway.[5][6] By inhibiting PARP14, this compound is believed to relieve the suppression of STAT1 activity and dampen the pro-M2 STAT6 signaling, thereby shifting the balance towards an anti-tumor immune response.

PARP14_Signaling_Pathway PARP14 Signaling in Macrophage Polarization cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus IL-4 IL-4 IL-4R IL-4 Receptor IL-4->IL-4R IFN-gamma IFN-gamma IFN-gammaR IFN-γ Receptor IFN-gamma->IFN-gammaR STAT6 STAT6 IL-4R->STAT6 activates STAT1 STAT1 IFN-gammaR->STAT1 activates pSTAT6 pSTAT6 STAT6->pSTAT6 phosphorylation M2_Genes M2-polarizing Gene Expression pSTAT6->M2_Genes promotes pSTAT1 pSTAT1 STAT1->pSTAT1 phosphorylation M1_Genes M1-polarizing Gene Expression pSTAT1->M1_Genes promotes PARP14 PARP14 PARP14->pSTAT6 promotes PARP14->pSTAT1 inhibits This compound This compound This compound->PARP14 inhibits

PARP14's role in macrophage polarization and its inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings. While the specific proprietary protocols from Ribon Therapeutics are not publicly available, the following sections outline the general, widely accepted methodologies for the key assays used in the evaluation of this compound.

PARP14 Enzymatic Activity Assay (General Protocol)

A common method to determine the enzymatic activity of PARP14 and the inhibitory potential of compounds like this compound is a chemiluminescent assay.

  • Plate Preparation: A 96-well plate is coated with histone proteins, which serve as the substrate for PARP14's ADP-ribosylation activity.

  • Reaction Mixture: A reaction mixture is prepared containing biotinylated NAD+ (the source of ADP-ribose), the PARP14 enzyme, and an optimized assay buffer.

  • Inhibitor Addition: The test compound, this compound, is added to the wells at varying concentrations.

  • Incubation: The plate is incubated to allow the enzymatic reaction to proceed.

  • Detection: Streptavidin-HRP (horseradish peroxidase) is added, which binds to the biotinylated ADP-ribose incorporated onto the histones.

  • Signal Generation: An ECL (enhanced chemiluminescence) substrate is added, and the resulting light emission is measured using a luminometer. The signal intensity is inversely proportional to the inhibitory activity of the compound.

PARP14_Assay_Workflow General Workflow for PARP14 Enzymatic Assay Start Start Coat_Plate Coat 96-well plate with Histone Start->Coat_Plate Add_Reagents Add PARP14, Biotin-NAD+, and this compound Coat_Plate->Add_Reagents Incubate Incubate for Enzymatic Reaction Add_Reagents->Incubate Add_Strep_HRP Add Streptavidin-HRP Incubate->Add_Strep_HRP Add_ECL Add ECL Substrate Add_Strep_HRP->Add_ECL Measure_Luminescence Measure Chemiluminescence Add_ECL->Measure_Luminescence End End Measure_Luminescence->End

A generalized workflow for a PARP14 enzymatic assay.
Macrophage Polarization Assay (General Protocol)

To assess the effect of this compound on macrophage polarization, primary human monocytes are typically differentiated into macrophages and then polarized towards the M2 phenotype in the presence or absence of the inhibitor.

  • Monocyte Isolation: Primary human monocytes are isolated from peripheral blood mononuclear cells (PBMCs).

  • Macrophage Differentiation: Monocytes are cultured in the presence of M-CSF (macrophage colony-stimulating factor) for several days to differentiate into M0 macrophages.

  • Polarization: The M0 macrophages are then treated with IL-4 to induce M2 polarization. This compound is added at various concentrations to test its inhibitory effect.

  • Analysis: After a period of incubation, the polarization state of the macrophages is assessed by:

    • Gene Expression Analysis (qPCR): Measuring the mRNA levels of M2 markers (e.g., CD206, ARG1) and M1 markers.

    • Flow Cytometry: Analyzing the surface expression of M2 and M1 protein markers.

    • Cytokine Secretion Analysis (ELISA): Measuring the levels of cytokines secreted by the different macrophage populations.

Macrophage_Polarization_Workflow General Workflow for Macrophage Polarization Assay Start Start Isolate_Monocytes Isolate Human Monocytes Start->Isolate_Monocytes Differentiate_M0 Differentiate to M0 Macrophages (with M-CSF) Isolate_Monocytes->Differentiate_M0 Polarize_M2 Induce M2 Polarization (with IL-4) +/- this compound Differentiate_M0->Polarize_M2 Analyze Analyze Polarization Polarize_M2->Analyze qPCR Gene Expression (qPCR) Analyze->qPCR Flow_Cytometry Surface Markers (Flow Cytometry) Analyze->Flow_Cytometry ELISA Cytokine Secretion (ELISA) Analyze->ELISA End End

A generalized workflow for assessing macrophage polarization.
Patient-Derived Tumor Explant Culture (General Protocol)

Patient-derived tumor explants (PDTEs) are used to study the effects of drugs in a model that preserves the native tumor microenvironment.

  • Tissue Acquisition: Fresh tumor tissue is obtained from surgical resections.

  • Tissue Processing: The tissue is mechanically dissociated into small fragments (typically 1-2 mm³).

  • Culture: The tumor fragments are cultured on a supportive matrix (e.g., gelatin sponge) at the air-liquid interface.

  • Treatment: this compound is added to the culture medium.

  • Analysis: After treatment, the explants are analyzed for various endpoints, including:

    • Immunohistochemistry (IHC): To assess changes in cell populations and protein expression within the tumor microenvironment.

    • Gene Expression Analysis (RNA-seq or qPCR): To measure changes in the expression of genes related to inflammation and immune activation.

    • Flow Cytometry: To analyze the composition and activation state of immune cells within the explant.

Conclusion

This compound represents a promising, targeted approach to cancer immunotherapy. Its high potency and selectivity for PARP14, combined with its ability to reprogram the tumor-associated macrophage phenotype, suggest its potential as a monotherapy or in combination with other immunotherapies. The data summarized and the experimental frameworks provided in this guide offer a comprehensive overview for the scientific community to understand and further investigate the therapeutic potential of this compound. The ongoing development and future clinical evaluation of this first-in-class PARP14 inhibitor are eagerly anticipated.

References

RBN012759: A Technical Overview of its Role in Modulating the Inflammatory Response

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RBN012759 is a potent and highly selective small molecule inhibitor of Poly(ADP-ribose) polymerase 14 (PARP14). Emerging research, primarily in the field of immuno-oncology, has identified this compound as a key modulator of the inflammatory response, particularly within the tumor microenvironment. By inhibiting the catalytic activity of PARP14, this compound can reverse immunosuppressive signals and promote a pro-inflammatory, anti-tumor state. This technical guide provides an in-depth overview of this compound, its mechanism of action, its effects on key inflammatory signaling pathways, and detailed experimental protocols for its study.

Introduction to this compound

This compound is a chemical probe designed for the specific inhibition of PARP14, a member of the mono-ADP-ribosyltransferase (MARylating) subclass of the PARP enzyme family.[1][2] PARP14 has been implicated in the regulation of immune signaling pathways, particularly those governed by Interleukin-4 (IL-4) and Interferon-gamma (IFN-γ).[3][4] Genetic knockout studies have suggested that PARP14 promotes a pro-tumor, anti-inflammatory macrophage phenotype (M2 polarization) and suppresses anti-tumor inflammatory responses.[3][4] this compound was developed to pharmacologically validate these findings and explore the therapeutic potential of PARP14 inhibition.[1][2] It is a cell-permeable and orally active compound that has enabled detailed investigation of PARP14 biology both in vitro and in vivo.[5]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound based on available research.

Table 1: Potency and Selectivity of this compound

ParameterValueSpeciesSource(s)
IC₅₀ (Biochemical) 0.003 µM (<3 nM)Human[4][5]
Selectivity vs. other PARPs >300-foldHuman[1][4]
Selectivity vs. monoPARPs >300-foldHuman[5]
Selectivity vs. polyPARPs >1000-foldHuman[5]

Table 2: In Vivo Pharmacological Data for this compound

ParameterValueSpeciesSource(s)
Effective Dosage 500 mg/kg, twice daily (BID) via oral gavageMouse[1]
Bioavailability Moderate (30%)Mouse[5]
Plasma Half-life 0.4 hoursMouse[5]
Clearance 54 mL/min/kgMouse[5]

Mechanism of Action and Signaling Pathways

This compound exerts its effects by inhibiting the mono-ADP-ribosylation (MARylation) activity of PARP14. This enzymatic activity is crucial for PARP14's role as a transcriptional co-regulator in response to cytokine signaling.

Modulation of the IL-4/STAT6 Anti-Inflammatory Pathway

In an anti-inflammatory context, such as the presence of IL-4, PARP14 promotes the expression of genes associated with M2 macrophage polarization, which is generally considered pro-tumor. This compound reverses this effect.

  • Without this compound: IL-4 signaling leads to the activation of the transcription factor STAT6. PARP14 acts as a coactivator for STAT6, enhancing the transcription of anti-inflammatory and pro-tumor genes.

  • With this compound: By inhibiting the catalytic activity of PARP14, this compound prevents the effective coactivation of STAT6. This leads to a decrease in the expression of IL-4-driven genes, thereby reducing the M2-like, immunosuppressive macrophage phenotype.[2][4]

cluster_0 IL4 IL-4 IL4R IL-4 Receptor IL4->IL4R JAK JAK IL4R->JAK activates STAT6 STAT6 JAK->STAT6 phosphorylates pSTAT6 p-STAT6 STAT6->pSTAT6 PARP14 PARP14 M2_Genes Anti-inflammatory (M2) Gene Expression pSTAT6->M2_Genes translocates to nucleus and promotes transcription PARP14->M2_Genes co-activates RBN This compound RBN->PARP14 inhibits

Caption: this compound inhibits PARP14, blocking IL-4/STAT6-mediated M2 gene expression.
Eliciting a Pro-Inflammatory Response

Conversely, PARP14 has been shown to suppress pro-inflammatory signaling mediated by IFN-γ. Inhibition of PARP14 with this compound therefore elicits a pro-inflammatory response.

  • Without this compound: In the presence of pro-inflammatory signals like IFN-γ, PARP14 can inhibit the phosphorylation and subsequent activation of the transcription factor STAT1. This dampens the expression of pro-inflammatory genes.

  • With this compound: By inhibiting PARP14, this compound removes this suppressive effect on the IFN-γ/STAT1 pathway. This results in increased STAT1 activation and the transcription of an inflammatory mRNA signature, similar to that induced by immune checkpoint inhibitors.[2][4] This shifts the macrophage phenotype towards a pro-inflammatory, anti-tumor M1 state.

IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR JAK_IFN JAK IFNgR->JAK_IFN activates STAT1 STAT1 JAK_IFN->STAT1 phosphorylates pSTAT1 p-STAT1 STAT1->pSTAT1 M1_Genes Pro-inflammatory (M1) Gene Expression pSTAT1->M1_Genes promotes transcription PARP14_IFN PARP14 PARP14_IFN->STAT1 inhibits activation RBN_IFN This compound RBN_IFN->PARP14_IFN inhibits

Caption: this compound inhibition of PARP14 unleashes IFN-γ/STAT1-mediated M1 gene expression.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound. These protocols are based on established procedures and findings reported in the literature.

Human Macrophage Polarization Assay

This assay is used to determine the effect of this compound on the polarization of human monocytes into M1 (pro-inflammatory) or M2 (anti-inflammatory) macrophages.

Methodology:

  • Isolation of Monocytes: Isolate primary human CD14+ monocytes from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

  • Differentiation: Culture CD14+ monocytes in RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 50 ng/mL of M-CSF for 6-7 days to differentiate them into unpolarized (M0) macrophages.

  • Polarization and Treatment:

    • Replace the medium with fresh medium containing the polarizing cytokines.

    • M2 Polarization: Add IL-4 (20 ng/mL) to the M0 macrophages.

    • M1 Polarization: Add IFN-γ (20 ng/mL) and LPS (100 ng/mL) to the M0 macrophages.[6]

    • For test conditions, add this compound (e.g., in a dose-response from 0.01 to 10 µM) or a vehicle control (DMSO) to the M2 polarization cultures.

  • Incubation: Incubate the cells for 24-48 hours.

  • Analysis:

    • Gene Expression (RT-qPCR): Harvest RNA from the cells and perform reverse transcription quantitative PCR (RT-qPCR) to measure the expression of M1 markers (e.g., CXCL9, CXCL10, TNF) and M2 markers (e.g., CD206, CCL17, CCL22).

    • Protein Expression (Flow Cytometry): Stain cells with fluorescently labeled antibodies against M1 surface markers (e.g., CD86) and M2 surface markers (e.g., CD206, CD163) and analyze by flow cytometry.

    • Cytokine Secretion (ELISA): Collect the cell culture supernatant and measure the concentration of secreted cytokines such as TNF-α (M1) and CCL18 (M2) using ELISA kits.

PBMC Isolate PBMCs Monocytes Purify CD14+ Monocytes PBMC->Monocytes M0 Differentiate to M0 (M-CSF, 7 days) Monocytes->M0 M2_Polarize Polarize to M2 (IL-4) + this compound or Vehicle M0->M2_Polarize Incubate Incubate 24-48 hours M2_Polarize->Incubate Analysis Analysis Incubate->Analysis qPCR RT-qPCR (Gene Expression) Analysis->qPCR Flow Flow Cytometry (Surface Markers) Analysis->Flow ELISA ELISA (Secreted Cytokines) Analysis->ELISA

Caption: Workflow for assessing the effect of this compound on macrophage polarization.
Western Blot for PARP14 Activity (MARylation)

This protocol is used to assess the direct inhibitory effect of this compound on the auto-MARylation of PARP14 in cells.

Methodology:

  • Cell Culture and Treatment: Culture human primary macrophages (as prepared above) or a relevant cell line. Treat the cells with this compound in a dose-dependent manner (e.g., 0.01, 0.1, 1, 10 µM) or vehicle (DMSO) for a specified time (e.g., 2-4 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at ~12,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Transfer:

    • Separate the protein lysates (20-30 µg per lane) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody that recognizes ADP-ribosylation (pan-ADP-ribose binding reagent) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system. A decrease in the signal corresponding to the molecular weight of PARP14 indicates inhibition of auto-MARylation. To confirm equal loading, the same membrane can be stripped and re-probed for total PARP14 or a loading control like GAPDH or β-actin.

Tumor Explant Culture Assay

This ex vivo assay evaluates the effect of this compound on the inflammatory gene signature in a more physiologically relevant setting that preserves the tumor microenvironment.

Methodology:

  • Tissue Preparation:

    • Obtain fresh human tumor tissue (e.g., from renal cell carcinoma) from surgical resection under sterile conditions.[7][8]

    • Place the tissue in a collection medium (e.g., RPMI-1640 with antibiotics) on ice.

    • In a sterile hood, mince the tumor into small fragments of approximately 1-2 mm³.[7][9]

  • Explant Culture:

    • Place the individual tumor fragments into separate wells of a 24-well or 48-well plate.

    • Culture the explants in RPMI-1640 medium supplemented with 5-10% human AB serum or FBS.[7]

    • Allow the explants to equilibrate in culture for 24 hours.

  • Treatment:

    • Replace the medium with fresh medium containing this compound (e.g., 1 µM) or a vehicle control (DMSO).

    • Culture the treated explants for an additional 48-72 hours.

  • Analysis:

    • RNA Extraction: At the end of the culture period, harvest the tumor fragments and homogenize them to extract total RNA.

    • Gene Expression Profiling: Analyze the RNA using RT-qPCR or RNA sequencing (RNA-seq) to measure the expression of a panel of inflammatory genes (e.g., IFNG, CXCL9, CXCL10, TNF, IL6). An upregulation of these genes in the this compound-treated group compared to the vehicle control indicates the induction of an inflammatory response.[4]

Conclusion

This compound is a valuable research tool and a potential therapeutic agent that functions as a potent and selective inhibitor of PARP14. Its mechanism of action involves the direct inhibition of MARylation, which leads to a significant shift in the inflammatory landscape. By suppressing the anti-inflammatory IL-4/STAT6 pathway and promoting the pro-inflammatory IFN-γ/STAT1 pathway, this compound can reprogram immunosuppressive macrophages towards an anti-tumor phenotype. This dual action makes PARP14 inhibition an attractive strategy in immuno-oncology and potentially other diseases characterized by skewed inflammatory responses. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the biological functions of PARP14 and the therapeutic utility of its inhibition with this compound.

References

RBN012759: A Novel PARP14 Inhibitor for Autoimmune Disease Modulation

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Autoimmune diseases represent a significant and growing global health challenge, with a pressing need for novel therapeutic strategies that can offer greater efficacy and safety. This technical guide explores the potential of RBN012759, a potent and highly selective inhibitor of Poly(ADP-ribose) Polymerase 14 (PARP14), as a promising therapeutic agent for autoimmune disorders. While the majority of current research on this compound has focused on its role in immuno-oncology, its mechanism of action—centered on the modulation of key cytokine signaling pathways—provides a strong rationale for its investigation in the context of autoimmunity. This document summarizes the known pharmacology of this compound, details its effects on immune cell function, presents available data from relevant preclinical models, and outlines potential signaling pathways and experimental workflows for its further investigation in autoimmune disease.

Introduction to this compound and its Target: PARP14

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for PARP14, an intracellular enzyme with mono-ADP-ribosyltransferase activity.[1] PARP14 has been identified as a critical regulator of inflammatory and immune responses, primarily through its influence on cytokine signaling pathways that govern the differentiation and function of T helper (Th) cells and macrophages.[1][2]

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₉H₂₃FN₂O₃S
Molecular Weight 378.46 g/mol
CAS Number 2360851-29-0
Mechanism of Action Potent and selective inhibitor of PARP14

Mechanism of Action and Rationale for Use in Autoimmune Disease

The pathogenesis of many autoimmune diseases is characterized by an imbalance in the activity of different T helper cell subsets, particularly Th1, Th2, and Th17 cells. PARP14 plays a significant role in modulating the signaling pathways that drive the differentiation of these cells.

  • IL-4/STAT6 Pathway (Th2 Response): PARP14 is a known co-activator of STAT6, a key transcription factor in the IL-4 signaling pathway.[2] This pathway is crucial for the differentiation of Th2 cells, which are implicated in allergic inflammation and some autoimmune conditions. By inhibiting PARP14, this compound is expected to suppress Th2-mediated immune responses.

  • IFN-γ/STAT1 Pathway (Th1 Response): PARP14 has also been shown to negatively regulate the IFN-γ signaling pathway by inhibiting STAT1 phosphorylation.[1] IFN-γ and Th1 cells are central to the pathology of many autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Inhibition of PARP14 could therefore potentiate Th1 responses, which may be beneficial or detrimental depending on the specific disease context.

  • Macrophage Polarization: this compound has been demonstrated to reverse IL-4-driven pro-tumor (M2-like) gene expression in macrophages, inducing a more inflammatory (M1-like) phenotype.[1][3] This modulation of macrophage function could be beneficial in autoimmune settings where M2 macrophages contribute to fibrosis and tissue damage.

The ability of this compound to modulate these critical immune signaling pathways provides a strong rationale for its investigation in a range of autoimmune diseases.

RBN012759_Mechanism_of_Action cluster_Th2 Th2 Differentiation cluster_Th1 Th1 Differentiation IL-4 IL-4 IL-4R IL-4R IL-4->IL-4R STAT6 STAT6 IL-4R->STAT6 activates Th2 Genes Th2 Genes STAT6->Th2 Genes promotes transcription PARP14_Th2 PARP14 PARP14_Th2->STAT6 co-activates IFN-g IFN-γ IFN-gR IFN-γR IFN-g->IFN-gR STAT1 STAT1 IFN-gR->STAT1 activates Th1 Genes Th1 Genes STAT1->Th1 Genes promotes transcription PARP14_Th1 PARP14 PARP14_Th1->STAT1 inhibits This compound This compound This compound->PARP14_Th2 inhibits This compound->PARP14_Th1 inhibits

Fig. 1: this compound Mechanism of Action on T-cell Signaling Pathways.

Preclinical Data in an Allergic Inflammation Model

While direct studies of this compound in classical autoimmune disease models are not yet publicly available, a study in a mouse model of allergic lung inflammation provides valuable insights into its in vivo activity and potential therapeutic effects in a Th2-driven disease.[4]

In Vivo Efficacy of this compound in an Allergic Lung Inflammation Model [4]

ParameterVehicle ControlThis compound Treated
Mucus Production IncreasedDecreased
Circulating IgE IncreasedBlunted Increase
Circulating IgG2a SuppressedSuppression Prevented
IL-4 Production (lung cells) IncreasedDecreased (in males)
IL-5 Production (lung cells) IncreasedDecreased (in males)
IL-13 Production (lung cells) IncreasedDecreased (in males)

These findings demonstrate that oral administration of this compound can effectively modulate Th2-mediated inflammatory responses in vivo, reducing key markers of allergic disease.[4] The observed effects on cytokine production and antibody isotypes are highly relevant to the pathogenesis of various autoimmune diseases.

Experimental Protocols

In Vitro Macrophage Polarization Assay

This protocol is adapted from studies on the effect of this compound on macrophage gene expression.[1][3]

  • Cell Culture: Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) and differentiate into macrophages using M-CSF.

  • Polarization: Induce M2-like polarization by treating macrophages with IL-4.

  • This compound Treatment: Concurrently treat cells with a dose range of this compound or vehicle control (DMSO).

  • Gene Expression Analysis: After a 24-48 hour incubation period, harvest the cells and extract RNA. Analyze the expression of M1 and M2 marker genes (e.g., CD206, Arg1 for M2; iNOS, TNF-α for M1) using RT-qPCR.

  • Cytokine Analysis: Collect cell culture supernatants to measure the secretion of relevant cytokines (e.g., IL-10, IL-12) by ELISA or multiplex immunoassay.

Macrophage_Polarization_Workflow PBMCs PBMCs Monocytes Monocytes PBMCs->Monocytes Isolation Macrophages Macrophages Monocytes->Macrophages Differentiation (M-CSF) M2_Polarization M2 Polarization (IL-4) Macrophages->M2_Polarization Treatment This compound or Vehicle M2_Polarization->Treatment Incubation 24-48h Incubation Treatment->Incubation Analysis Gene Expression (RT-qPCR) Cytokine Profiling (ELISA) Incubation->Analysis

Fig. 2: In Vitro Macrophage Polarization Experimental Workflow.
In Vivo Allergic Lung Inflammation Model

This protocol is based on the methodology described for testing this compound in a mouse model of allergic airway inflammation.[4]

  • Sensitization: Sensitize BALB/c mice to an allergen (e.g., ovalbumin or Alternaria alternata extract) via intraperitoneal injection on days 0 and 7.

  • Challenge: Challenge the sensitized mice with the same allergen via intranasal or aerosol administration on days 14, 15, and 16.

  • This compound Administration: Administer this compound or vehicle control orally (peroral) at a specified dose and frequency throughout the challenge phase.

  • Sample Collection: 24-48 hours after the final challenge, collect bronchoalveolar lavage fluid (BALF), blood, and lung tissue.

  • Analysis:

    • BALF: Perform cell counts and differentials to assess inflammatory cell infiltration. Measure cytokine levels (IL-4, IL-5, IL-13).

    • Blood: Measure serum levels of total and allergen-specific IgE and IgG2a.

    • Lung Tissue: Perform histopathological analysis for mucus production (PAS staining) and inflammatory infiltrates.

Potential Applications in Autoimmune Diseases

Based on its mechanism of action, this compound holds promise for the treatment of a variety of autoimmune diseases:

  • Th2-Dominant Diseases: In conditions such as atopic dermatitis and certain forms of asthma with an autoimmune component, the ability of this compound to suppress Th2 responses could be directly beneficial.

  • Th1/Th17-Dominant Diseases: In diseases like rheumatoid arthritis, multiple sclerosis, and psoriasis, the immunomodulatory effects of this compound are more complex. While potentiation of Th1 responses could be a concern, the overall effect on the immune balance, including the modulation of macrophage function, may still be therapeutic. Further investigation is required to elucidate the net effect of PARP14 inhibition in these contexts.

  • Systemic Lupus Erythematosus (SLE): SLE is characterized by a complex dysregulation of the immune system, including contributions from both Th1 and Th2 pathways. The broad immunomodulatory effects of this compound could be advantageous in restoring immune homeostasis in SLE.

Future Directions and Conclusion

This compound represents a novel therapeutic approach for autoimmune diseases with a unique mechanism of action. While the existing data, primarily from immuno-oncology and allergic inflammation models, is promising, further research is crucial to fully understand its potential in autoimmunity.

Key areas for future research include:

  • In vivo studies in established preclinical models of autoimmune diseases: Testing this compound in models of rheumatoid arthritis (collagen-induced arthritis), multiple sclerosis (experimental autoimmune encephalomyelitis), and lupus (MRL/lpr mice) is a critical next step.

  • Detailed analysis of the effects on T helper cell differentiation: In-depth studies are needed to understand how this compound influences the balance between Th1, Th2, Th17, and regulatory T cells (Tregs).

  • Investigation of potential combination therapies: Exploring the synergistic effects of this compound with existing autoimmune disease therapies could lead to more effective treatment regimens.

References

Methodological & Application

RBN012759 In Vitro Assay Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RBN012759 is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 14 (PARP14), an enzyme implicated in cancer and inflammatory diseases.[1][2][3][4][5] This document provides detailed application notes and protocols for in vitro assays to characterize the activity of this compound. The included methodologies cover both biochemical and cell-based assays to assess the potency, selectivity, and mechanism of action of this compound.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates high potency against PARP14, with a reported half-maximal inhibitory concentration (IC50) of less than 3 nM.[1][2][3][4] It exhibits significant selectivity, being over 300-fold more selective for PARP14 than for other mono-PARPs and over 1000-fold more selective than for poly-PARPs.[1][2][4] The mechanism of action of this compound involves the inhibition of the catalytic activity of PARP14, which plays a crucial role in modulating immune responses, particularly in the context of macrophage polarization.[5][6] PARP14 is known to be involved in the IL-4/STAT6 signaling pathway, promoting an anti-inflammatory M2 macrophage phenotype.[3] By inhibiting PARP14, this compound can reverse this effect, leading to a decrease in pro-tumor macrophage function and the elicitation of inflammatory responses in tumor environments.[1][2][5]

Data Presentation

Quantitative Data Summary
ParameterValueSpeciesAssay TypeReference
IC50 <3 nMHumanBiochemical[1][2][3][4]
Selectivity >300-fold vs. mono-PARPs-Biochemical[1][2][4]
Selectivity >1000-fold vs. poly-PARPs-Biochemical[1][2][4]

Signaling Pathway

PARP14 is a key regulator in the IL-4 signaling pathway, which influences macrophage polarization. Upon IL-4 stimulation, PARP14 is activated and, in conjunction with STAT6, promotes the transcription of genes associated with the M2 macrophage phenotype, which is often linked to tumor progression. This compound inhibits the catalytic activity of PARP14, thereby disrupting this signaling cascade and preventing the M2 polarization of macrophages.

PARP14_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL4R IL-4 Receptor STAT6_inactive STAT6 (inactive) IL4R->STAT6_inactive IL4 IL-4 IL4->IL4R binds STAT6_active STAT6 (active) (phosphorylated) STAT6_inactive->STAT6_active phosphorylation DNA DNA STAT6_active->DNA translocates to nucleus and binds to PARP14 PARP14 PARP14->STAT6_active co-activates This compound This compound This compound->PARP14 inhibits Transcription_Complex Transcription DNA->Transcription_Complex initiates M2_Genes M2 Genes (e.g., Arg1, Fizz1) Transcription_Complex->M2_Genes leads to expression of

Figure 1: this compound inhibits PARP14-mediated M2 macrophage polarization.

Experimental Protocols

Biochemical Assay: PARP14 Chemiluminescent Activity Assay

This protocol is adapted from commercially available PARP14 assay kits and is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of PARP14.

Materials:

  • Recombinant human PARP14 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • PARP Assay Buffer

  • Streptavidin-HRP

  • Chemiluminescent substrate

  • This compound

  • DMSO (for compound dilution)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 1 µM down to 0.01 nM.

  • Assay Plate Preparation: Add 50 µL of PARP Assay Buffer to each well of the histone-coated 96-well plate.

  • Compound Addition: Add 5 µL of the diluted this compound or DMSO (vehicle control) to the respective wells.

  • Enzyme Addition: Add 25 µL of diluted recombinant PARP14 enzyme to each well, except for the "blank" wells (add 25 µL of PARP Assay Buffer instead).

  • Substrate Addition: Add 20 µL of biotinylated NAD+ to all wells to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour with gentle shaking.

  • Washing: Wash the plate three times with 200 µL/well of Wash Buffer (e.g., PBST).

  • Streptavidin-HRP Addition: Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Signal Detection: Add 100 µL of chemiluminescent substrate to each well and immediately read the luminescence using a plate reader.

  • Data Analysis: Subtract the "blank" readings from all other readings. Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Prepare this compound serial dilution C Add this compound/DMSO to wells A->C B Add PARP Assay Buffer to histone-coated plate B->C D Add PARP14 enzyme C->D E Add biotinylated NAD+ to start reaction D->E F Incubate for 1 hour at RT E->F G Wash plate F->G H Add Streptavidin-HRP G->H I Incubate for 30 min at RT H->I J Wash plate I->J K Add chemiluminescent substrate J->K L Read luminescence K->L M Calculate IC50 L->M

Figure 2: Workflow for the PARP14 biochemical assay.

Cell-Based Assay: Inhibition of IL-4-Induced Gene Expression in Macrophages

This protocol assesses the ability of this compound to inhibit the biological function of PARP14 in a cellular context by measuring the expression of IL-4-inducible genes in macrophages.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a human monocytic cell line (e.g., THP-1)

  • Macrophage-colony stimulating factor (M-CSF) for differentiation

  • Recombinant human IL-4

  • This compound

  • DMSO

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for target genes (e.g., ARG1, FIZZ1, CCL17) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • Macrophage Differentiation:

    • If using PBMCs, isolate monocytes and differentiate them into macrophages using M-CSF for 5-7 days.

    • If using THP-1 cells, differentiate them into a macrophage-like state using PMA (phorbol 12-myristate 13-acetate) for 24-48 hours, followed by a rest period.

  • Cell Plating: Seed the differentiated macrophages into 24-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with a serial dilution of this compound (or DMSO as a vehicle control) for 1-2 hours.

  • IL-4 Stimulation: Stimulate the cells with recombinant human IL-4 (e.g., 20 ng/mL) for 6-24 hours. Include an unstimulated control group.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions using the synthesized cDNA, qPCR master mix, and specific primers for the target M2 marker genes and the housekeeping gene.

    • Perform the qPCR reaction using a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

    • Compare the gene expression levels in the this compound-treated groups to the IL-4 stimulated, vehicle-treated control to determine the inhibitory effect of the compound.

Cellular_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A Differentiate monocytes to macrophages B Plate macrophages and allow to adhere A->B C Pre-treat with this compound/DMSO B->C D Stimulate with IL-4 C->D E Extract total RNA D->E F Synthesize cDNA E->F G Perform qPCR for target genes F->G H Analyze relative gene expression G->H

Figure 3: Workflow for the macrophage cell-based assay.

Conclusion

The provided protocols offer robust methods for the in vitro characterization of this compound. The biochemical assay allows for the precise determination of its inhibitory potency against PARP14, while the cell-based assay confirms its mechanism of action in a biologically relevant context. These assays are essential tools for researchers in the fields of oncology and immunology who are investigating the therapeutic potential of PARP14 inhibitors.

References

RBN012759: Application Notes and Protocols for Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RBN012759 is a potent and selective inhibitor of poly(ADP-ribose) polymerase 14 (PARP14).[1][2] PARP14 has been identified as a key regulator of immune response, particularly in the context of cancer. It is implicated in promoting a pro-tumor macrophage phenotype and suppressing anti-tumor inflammatory responses by modulating interleukin-4 (IL-4) and interferon-γ (IFN-γ) signaling pathways.[2] this compound reverses the IL-4-driven pro-tumor gene expression in macrophages and induces an inflammatory mRNA signature in tumor explants, suggesting its potential as an immuno-oncology therapeutic agent.[2] These application notes provide a summary of the available data on this compound in animal model studies, along with detailed protocols to aid in the design and execution of preclinical research.

Data Presentation

In Vitro Potency and Selectivity
ParameterValueSpeciesNotes
IC₅₀ (PARP14)<3 nMHumanCatalytic domain
IC₅₀ (PARP14)5 nMMouseCatalytic domain
Selectivity>300-fold vs. monoPARPs, >1000-fold vs. polyPARPs--
In Vivo Pharmacokinetics in Mice (Oral Administration)
ParameterValueDose
Bioavailability30%100 mg/kg
Plasma Half-life (t₁/₂)0.4 hours100 mg/kg
Clearance (CL)54 mL/min/kg100 mg/kg
Volume of Distribution (Vd)1.4 L/kg100 mg/kg
TolerabilityWell-toleratedUp to 500 mg/kg BID (repeated dosing)

Signaling Pathway

This compound inhibits PARP14, which plays a crucial role in the IL-4 signaling pathway that promotes a pro-tumor immune microenvironment. By inhibiting PARP14, this compound is believed to shift the balance towards an anti-tumor inflammatory response.

PARP14_Inhibition_Pathway cluster_0 Pro-Tumor Microenvironment cluster_1 Anti-Tumor Response with this compound IL-4 IL-4 IL-4R IL-4R IL-4->IL-4R Binds STAT6 STAT6 IL-4R->STAT6 Activates PARP14 PARP14 STAT6->PARP14 Interacts with Pro-tumor Gene Expression Pro-tumor Gene Expression PARP14->Pro-tumor Gene Expression Promotes Inflammatory Response Inflammatory Response PARP14->Inflammatory Response Suppresses Macrophage (M2-like) Macrophage (M2-like) Pro-tumor Gene Expression->Macrophage (M2-like) Induces This compound This compound This compound->PARP14 Inhibits

Caption: this compound inhibits PARP14, disrupting the IL-4/STAT6 signaling that promotes a pro-tumor M2-like macrophage phenotype and restoring an anti-tumor inflammatory response.

Experimental Protocols

General Animal Husbandry

For all in vivo studies, it is recommended to use mice that are 8-12 weeks old at the start of the experiment. A minimum of 5 animals per experimental group is advised to achieve statistical significance. All animal experiments should be conducted in accordance with relevant institutional and national guidelines and regulations.

Syngeneic Tumor Model Efficacy Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a subcutaneous syngeneic tumor model.

1. Cell Culture and Preparation:

  • Culture murine cancer cell lines (e.g., CT26 for colon carcinoma, B16-F10 for melanoma) in appropriate complete cell culture media.

  • Harvest cells during the logarithmic growth phase and resuspend in a sterile solution, such as Hank's Balanced Salt Solution (HBSS) or Phosphate Buffered Saline (PBS), for injection. A 1:1 mixture with Matrigel may improve tumor engraftment.

2. Tumor Implantation:

  • Anesthetize immunocompetent mice (e.g., BALB/c for CT26, C57BL/6 for B16-F10).

  • Shave and disinfect the flank of the mouse.

  • Subcutaneously inject 1 x 10⁵ to 1 x 10⁶ tumor cells in a volume of 100-200 µL into the flank.

3. Treatment Administration:

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups.

  • Prepare this compound for oral administration. A formulation in 20% SBE-β-CD in saline or corn oil can be used.[1]

  • Administer this compound orally (p.o.) at a dose of up to 500 mg/kg, twice daily (BID).

  • A vehicle control group (e.g., the formulation vehicle alone) should be included.

4. Efficacy Endpoints:

  • Measure tumor volume two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor animal body weight and overall health status.

  • At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, immune cell profiling).

  • Key efficacy metrics include Tumor Growth Inhibition (TGI) and survival analysis.

Experimental Workflow Diagram

Experimental_Workflow Cell_Culture 1. Murine Tumor Cell Culture Harvest_and_Prepare 2. Harvest and Prepare Cell Suspension Cell_Culture->Harvest_and_Prepare Tumor_Implantation 3. Subcutaneous Implantation in Syngeneic Mice Harvest_and_Prepare->Tumor_Implantation Tumor_Growth_Monitoring 4. Monitor Tumor Growth Tumor_Implantation->Tumor_Growth_Monitoring Randomization 5. Randomize Mice into Treatment Groups Tumor_Growth_Monitoring->Randomization Treatment 6. Administer this compound (p.o.) or Vehicle Randomization->Treatment Endpoint_Analysis 7. Endpoint Analysis (Tumor Volume, Weight, Survival) Treatment->Endpoint_Analysis

Caption: Workflow for a syngeneic mouse model efficacy study of this compound.

Conclusion

This compound is a promising PARP14 inhibitor with a well-defined mechanism of action related to the modulation of the tumor immune microenvironment. The provided data and protocols offer a foundation for researchers to design and conduct further preclinical studies to fully elucidate the therapeutic potential of this compound in oncology. While the compound is well-tolerated in mice and has favorable pharmacokinetic properties for in vivo studies, further research is needed to establish its monotherapy efficacy in various cancer models. The detailed protocols provided herein should facilitate the generation of robust and reproducible data to advance our understanding of this novel therapeutic agent.

References

Application Notes and Protocols: RBN012759 Oral Bioavailability in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the oral bioavailability of RBN012759, a potent and selective PARP14 inhibitor, in a murine model. Detailed protocols for in vivo studies and data analysis are included to guide researchers in the preclinical assessment of this compound.

Introduction

This compound is a small molecule inhibitor of poly(ADP-ribose) polymerase 14 (PARP14), an enzyme implicated in cancer and inflammatory diseases. Understanding the oral bioavailability of this compound is a critical step in its preclinical development, as it determines the fraction of an orally administered dose that reaches systemic circulation and is available to exert its therapeutic effects. This document outlines the pharmacokinetic profile of this compound in mice and provides a detailed protocol for determining its oral bioavailability.

Pharmacokinetic Profile of this compound in Mice

This compound has been shown to be orally active and possesses moderate oral bioavailability in mice.[1] The key pharmacokinetic parameters determined following a single oral administration of 100 mg/kg are summarized below.

Table 1: Pharmacokinetic Parameters of this compound in Mice (Oral Administration)

ParameterValue
Dose 100 mg/kg
Oral Bioavailability (F%) 30%
Plasma Half-life (t½) 0.4 hours
Clearance (CL) 54 mL/min/kg
Volume of Distribution (Vd) 1.4 L/kg

Data sourced from MedchemExpress.[1]

For a comprehensive understanding of oral bioavailability, it is essential to compare the pharmacokinetic profile of oral administration with that of intravenous (IV) administration. While a complete dataset for this compound is not publicly available, the following table provides a representative example of pharmacokinetic data that would be collected in a typical oral bioavailability study, using a hypothetical PARP inhibitor as an illustration.

Table 2: Representative Pharmacokinetic Data for a PARP Inhibitor in Mice

ParameterOral Administration (100 mg/kg)Intravenous Administration (10 mg/kg)
Cmax (ng/mL) Data not available for this compoundData not available for this compound
Tmax (h) Data not available for this compoundData not available for this compound
AUC₀-t (ng·h/mL) Data not available for this compoundData not available for this compound
AUC₀-∞ (ng·h/mL) Data not available for this compoundData not available for this compound

Note: This table is for illustrative purposes. Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) are critical parameters for calculating oral bioavailability (F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100).

Experimental Protocols

Protocol 1: In Vivo Oral Bioavailability Study of this compound in Mice

This protocol outlines the essential steps for conducting an oral bioavailability study of this compound in mice.

1. Animal Model:

  • Species: C57BL/6 mice

  • Age: 8-10 weeks

  • Weight: 20-25 g

  • Acclimation: Acclimate animals for at least one week prior to the experiment under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle, ad libitum access to food and water).

2. Formulation Preparation:

  • Vehicle: Prepare a vehicle solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.

  • This compound Formulation: Suspend this compound in the vehicle to the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 10 mL/kg dosing volume). Ensure the suspension is homogenous by vortexing and/or sonicating. Prepare fresh on the day of dosing.

3. Dosing:

  • Fasting: Fast the mice overnight (approximately 12 hours) before dosing, with continued access to water.

  • Oral Administration (PO):

    • Administer the this compound suspension orally via gavage at a dose of 100 mg/kg.

    • The dosing volume should be calculated based on the individual animal's body weight (e.g., 10 mL/kg).

  • Intravenous Administration (IV):

    • For determination of absolute bioavailability, a separate cohort of mice should be administered this compound intravenously (e.g., via tail vein injection) at a lower dose (e.g., 10 mg/kg). The IV formulation may require a different vehicle (e.g., a solution containing DMSO, PEG300, and saline).

4. Blood Sample Collection:

  • Collect blood samples (approximately 50-100 µL) at predetermined time points post-dosing.

  • Suggested time points for oral administration: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Suggested time points for intravenous administration: 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Collect blood via a suitable method (e.g., tail vein, saphenous vein, or retro-orbital sinus) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Process the blood samples by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

5. Sample Analysis (LC-MS/MS):

  • Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in mouse plasma.

  • Sample Preparation: Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) to the plasma samples. Centrifuge to pellet the precipitated proteins and analyze the supernatant.

  • Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: Utilize a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific detection of this compound and an internal standard.

6. Pharmacokinetic Analysis:

  • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters from the plasma concentration-time data.

  • Key parameters to determine include Cmax, Tmax, AUC₀-t, AUC₀-∞, t½, CL, and Vd.

  • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis animal_prep Animal Acclimation & Fasting po_dose Oral Gavage (PO) animal_prep->po_dose iv_dose Intravenous Injection (IV) animal_prep->iv_dose formulation This compound Formulation formulation->po_dose formulation->iv_dose blood_collection Serial Blood Collection po_dose->blood_collection iv_dose->blood_collection plasma_sep Plasma Separation blood_collection->plasma_sep storage Store Plasma at -80°C plasma_sep->storage lcms LC-MS/MS Quantification storage->lcms pk_analysis Pharmacokinetic Analysis lcms->pk_analysis bioavailability Calculate Oral Bioavailability (F%) pk_analysis->bioavailability

Caption: Workflow for Determining the Oral Bioavailability of this compound in Mice.

PARP14 Signaling Pathway in Macrophages

This compound exerts its effects by inhibiting the enzymatic activity of PARP14. In macrophages, PARP14 is a key regulator of inflammatory responses, particularly through its interaction with the STAT signaling pathways.

G cluster_ifn IFNγ Signaling cluster_il4 IL-4 Signaling cluster_nfkb NF-κB Signaling This compound This compound PARP14 PARP14 This compound->PARP14 Inhibits STAT1 STAT1 PARP14->STAT1 Suppresses (via ADP-ribosylation) STAT6 STAT6 PARP14->STAT6 Enhances NFkB_pathway NF-κB Pathway PARP14->NFkB_pathway Inhibits IFNg IFNγ IFNg->STAT1 ProInflammatory Pro-inflammatory Gene Expression STAT1->ProInflammatory IL4 IL-4 IL4->STAT6 AntiInflammatory Anti-inflammatory (M2-like) Gene Expression STAT6->AntiInflammatory Inflammatory_response Inflammatory Response NFkB_pathway->Inflammatory_response

Caption: Simplified PARP14 Signaling in Macrophages and the Effect of this compound.

References

Application Notes and Protocols for RBN012759 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RBN012759 is a highly potent and selective inhibitor of Poly(ADP-ribose) polymerase 14 (PARP14), a member of the mono-ADP-ribosyltransferase subfamily of PARPs.[1][2] PARP14 is an interferon-stimulated gene that is often overexpressed in tumors and plays a crucial role in modulating interleukin-4 (IL-4) and interferon-gamma (IFN-γ) signaling pathways.[1][2][3] By regulating these pathways, PARP14 influences macrophage polarization, promoting a pro-tumor M2 phenotype and suppressing anti-tumor inflammatory responses.[1][3][4] this compound exerts its effects by inhibiting the catalytic activity of PARP14, thereby reversing the immunosuppressive tumor microenvironment.[3][4][5] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments to study its effects on cellular signaling and function.

Mechanism of Action

This compound selectively binds to the catalytic domain of PARP14, inhibiting its mono-ADP-ribosylation (MARylation) activity.[1][6] This inhibition leads to a decrease in the MAR/PAR signal corresponding to PARP14 self-MARylation and results in the stabilization of the PARP14 protein in a dose-dependent manner.[6][7] The downstream effects of PARP14 inhibition include the modulation of gene expression, particularly the reversal of IL-4-driven pro-tumor gene expression in macrophages, and the induction of an inflammatory mRNA signature.[1][3][5]

RBN012759_Mechanism_of_Action cluster_0 Cell IL-4_Receptor IL-4 Receptor PARP14 PARP14 IL-4_Receptor->PARP14 activates IFN-g_Receptor IFN-γ Receptor STAT6 STAT6 PARP14->STAT6 activates Pro-tumor_Genes Pro-tumor Gene Expression STAT6->Pro-tumor_Genes promotes This compound This compound This compound->PARP14 IL-4 IL-4 IL-4->IL-4_Receptor IFN-g IFN-γ IFN-g->IFN-g_Receptor Stock_Solution_Workflow Start Start Weigh Weigh this compound powder Start->Weigh Add_DMSO Add fresh DMSO Weigh->Add_DMSO Dissolve Vortex/Sonicate to dissolve Add_DMSO->Dissolve Aliquot Aliquot into sterile tubes Dissolve->Aliquot Store Store at -20°C or -80°C (protect from light) Aliquot->Store End End Store->End Experimental_Workflow Start Start Cell_Culture Culture cells of interest Start->Cell_Culture Treatment Treat cells with this compound (and stimulus if applicable) Cell_Culture->Treatment Incubation Incubate for desired duration Treatment->Incubation Endpoint_Analysis Endpoint Analysis Incubation->Endpoint_Analysis Western_Blot Western Blot (PARP14, MARylation) Endpoint_Analysis->Western_Blot Cytokine_Assay Cytokine Secretion Assay (ELISA) Endpoint_Analysis->Cytokine_Assay Gene_Expression Gene Expression Analysis (qPCR, RNA-seq) Endpoint_Analysis->Gene_Expression End End Western_Blot->End Cytokine_Assay->End Gene_Expression->End

References

Application Notes and Protocols: RBN012759 in Combination with Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RBN012759 is a potent and highly selective inhibitor of poly(ADP-ribose) polymerase 14 (PARP14).[1] PARP14 has been identified as a key regulator of the tumor microenvironment, promoting an immunosuppressive landscape.[2] Inhibition of PARP14 by this compound has been shown to reverse this immunosuppression, primarily by modulating macrophage polarization and enhancing anti-tumor inflammatory responses.[2] These characteristics make this compound a promising candidate for combination therapy with immune checkpoint inhibitors (ICIs), such as anti-PD-1 antibodies, to overcome resistance and enhance therapeutic efficacy.[3][4]

These application notes provide an overview of the preclinical data supporting the combination of this compound with immunotherapy and detailed protocols for key experimental workflows.

Mechanism of Action: this compound in the Tumor Microenvironment

PARP14 is an interferon-stimulated gene that is often overexpressed in tumors.[2] It plays a crucial role in modulating the signaling pathways of Interleukin-4 (IL-4) and Interferon-gamma (IFN-γ), which are critical in directing the polarization of macrophages.[2] PARP14 activity promotes the pro-tumor M2 macrophage phenotype while suppressing the anti-tumor M1 phenotype.[2]

This compound, by inhibiting PARP14, reverses this effect. It decreases pro-tumor gene expression in macrophages and induces an inflammatory signature in the tumor microenvironment. This shift from an immunosuppressive to an immunostimulatory environment enhances the activity of cytotoxic T lymphocytes and renders tumors more susceptible to immune checkpoint blockade.[3] Preclinical studies have demonstrated that the combination of this compound with anti-PD-1 therapy can restore sensitivity to immunotherapy in resistant tumor models.[3]

RBN012759_Mechanism_of_Action cluster_tumor_cell Tumor Microenvironment cluster_signaling Intracellular Signaling Tumor Cell Tumor Cell PDL1 PD-L1 Tumor Cell->PDL1 M2 Macrophage M2 Macrophage CD8+ T Cell CD8+ T Cell PD1 PD-1 CD8+ T Cell->PD1 PDL1->PD1 binds & inhibits T cell function PARP14 PARP14 STAT6 STAT6 PARP14->STAT6 activates STAT1 STAT1 PARP14->STAT1 inhibits phosphorylation NFkB NF-κB PARP14->NFkB inhibits STAT6->M2 Macrophage promotes polarization STAT1->Tumor Cell promotes antigen presentation NFkB->M2 Macrophage promotes inflammatory response IL4 IL-4 IL4->PARP14 activates IFNg IFN-γ IFNg->STAT1 activates This compound This compound This compound->PARP14 inhibits antiPD1 Anti-PD-1 antiPD1->PD1 blocks binding

Figure 1: this compound Signaling Pathway in the Tumor Microenvironment.

Preclinical Data Summary

The combination of this compound with anti-PD-1 therapy has shown significant anti-tumor activity in various syngeneic mouse models. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vivo Efficacy of this compound in Combination with Anti-PD-1

Cell LineMouse StrainThis compound DoseAnti-PD-1 DoseOutcomeReference
YUMM2.1 (Melanoma)C57BL/6500 mg/kg, BID10 mg/kg, every 3 daysSignificant tumor growth inhibition and increased survival[3][5][6]
CT26 (Colon Carcinoma)BALB/c500 mg/kg, BID10 mg/kg, every 3 daysSignificant tumor growth inhibition and increased survival[3][5][6]
MC38 (Colon Adenocarcinoma)C57BL/6500 mg/kg, BID10 mg/kg, every 3 daysSignificant tumor growth inhibition and increased survival[3][5][6]

Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)

Cell LineTreatment GroupChange in CD8+ T cellsChange in Regulatory T cells (Tregs)Change in CD8+/Treg RatioReference
YUMM2.1This compound + anti-PD-1IncreasedDecreasedSignificantly Increased[3][5]
MC38This compound + anti-PD-1IncreasedDecreasedSignificantly Increased[3][5]

Experimental Protocols

Syngeneic Mouse Model for Combination Therapy Studies

This protocol describes the establishment of a syngeneic tumor model and subsequent treatment with this compound and an anti-PD-1 antibody.

Syngeneic_Model_Workflow start Start tumor_implantation Tumor Cell Implantation (e.g., YUMM2.1, CT26, MC38) Subcutaneous injection start->tumor_implantation tumor_growth Tumor Growth Monitoring Measure tumor volume 2-3 times/week tumor_implantation->tumor_growth treatment_initiation Treatment Initiation (Tumor volume ~80-100 mm³) tumor_growth->treatment_initiation endpoint Endpoint Analysis: - Tumor growth curves - Survival analysis - Tumor harvesting for IHC and Flow Cytometry tumor_growth->endpoint treatment_groups Treatment Groups: 1. Vehicle + Isotype Control 2. This compound + Isotype Control 3. Vehicle + Anti-PD-1 4. This compound + Anti-PD-1 treatment_initiation->treatment_groups dosing Dosing Regimen: This compound: 500 mg/kg, BID, oral gavage Anti-PD-1: 10 mg/kg, IP, every 3 days treatment_groups->dosing dosing->tumor_growth Continue monitoring

Figure 2: Experimental Workflow for Syngeneic Mouse Model Studies.

Materials:

  • Syngeneic tumor cells (e.g., YUMM2.1, CT26, MC38)

  • 6-8 week old female mice (C57BL/6 for YUMM2.1 and MC38; BALB/c for CT26)

  • This compound

  • Anti-mouse PD-1 antibody (e.g., clone RMP1-14)

  • Isotype control antibody

  • Vehicle for this compound

  • Sterile PBS

  • Calipers

Procedure:

  • Tumor Cell Implantation:

    • Culture tumor cells to ~80% confluency.

    • Harvest and resuspend cells in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Begin monitoring tumor growth 5-7 days post-implantation.

    • Measure tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment Initiation:

    • Randomize mice into treatment groups when average tumor volume reaches 80-100 mm³.

  • Dosing:

    • Administer this compound (500 mg/kg) or vehicle twice daily via oral gavage.

    • Inject anti-PD-1 antibody (10 mg/kg) or isotype control intraperitoneally every 3 days for a total of 4-5 doses.[6]

  • Endpoint Analysis:

    • Continue monitoring tumor growth and record animal survival.

    • Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study.

    • Harvest tumors for immunohistochemistry and flow cytometry analysis.

Immunohistochemistry (IHC) for PD-L1 and CD8

This protocol outlines the steps for staining tumor sections to visualize the expression of PD-L1 and the infiltration of CD8+ T cells.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor sections

  • Xylene and graded ethanol series

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 10% normal goat serum)

  • Primary antibodies: anti-PD-L1 and anti-CD8

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin counterstain

  • Microscope

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate through a series of graded ethanol washes (100%, 95%, 70%) and finally in distilled water.

  • Antigen Retrieval:

    • Heat slides in antigen retrieval buffer (e.g., in a pressure cooker or water bath).

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate slides in blocking buffer for 30-60 minutes to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate slides with primary antibodies (anti-PD-L1 or anti-CD8) overnight at 4°C.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Rinse slides with PBS.

    • Apply DAB substrate and incubate until the desired stain intensity develops.

    • Rinse with distilled water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate slides through graded ethanol and xylene.

    • Mount with coverslips.

Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)

This protocol provides a method for isolating and analyzing immune cell populations from tumor tissue.

Materials:

  • Fresh tumor tissue

  • RPMI medium

  • Collagenase IV and DNase I

  • Fetal Bovine Serum (FBS)

  • Red Blood Cell Lysis Buffer

  • FACS buffer (PBS with 2% FBS)

  • Fluorescently-conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-FoxP3, anti-F4/80, anti-CD11b, anti-CD86, anti-CD206)

  • Flow cytometer

Procedure:

  • Tumor Digestion:

    • Mince fresh tumor tissue into small pieces.

    • Digest in RPMI containing collagenase IV and DNase I for 30-60 minutes at 37°C with agitation.

    • Neutralize the digestion with RPMI containing 10% FBS.

  • Single-Cell Suspension Preparation:

    • Filter the digested tissue through a 70 µm cell strainer.

    • Centrifuge the cell suspension and discard the supernatant.

    • If necessary, resuspend the pellet in Red Blood Cell Lysis Buffer for 5 minutes at room temperature.

    • Wash the cells with FACS buffer.

  • Staining:

    • Resuspend cells in FACS buffer.

    • Incubate with a cocktail of fluorescently-conjugated antibodies for 30 minutes on ice in the dark.

    • For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibody.

  • Data Acquisition:

    • Wash the cells and resuspend in FACS buffer.

    • Acquire data on a flow cytometer.

  • Data Analysis:

    • Gate on live, single cells, then on CD45+ hematopoietic cells.

    • Further gate to identify specific immune cell populations (e.g., CD3+CD8+ T cells, CD4+FoxP3+ Tregs, F4/80+ macrophages).

    • Analyze the expression of polarization markers (e.g., CD86 for M1, CD206 for M2) on macrophages.

Conclusion

The combination of the PARP14 inhibitor this compound with immunotherapy, particularly anti-PD-1 therapy, represents a promising strategy to overcome immune resistance in cancer. The preclinical data strongly support the mechanism of action, demonstrating a shift in the tumor microenvironment towards an anti-tumor inflammatory state. The provided protocols offer a framework for researchers to further investigate this and similar combination therapies in a preclinical setting. Careful consideration of experimental design and endpoint analysis, as outlined in these notes, will be crucial for advancing our understanding and clinical application of PARP14 inhibitors in immuno-oncology.

References

Application Notes and Protocols: Synergistic Anti-Tumor Activity of RBN012759 and PD-1 Blockade

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for investigating the synergistic anti-tumor effects of RBN012759, a potent and selective PARP14 inhibitor, in combination with programmed cell death protein 1 (PD-1) blockade. This compound modulates the tumor microenvironment by altering macrophage polarization, while PD-1 blockade reinvigorates exhausted T cells, leading to a coordinated and enhanced anti-tumor immune response.

Mechanism of Action and Synergy

This compound is a selective inhibitor of Poly (ADP-ribose) polymerase 14 (PARP14), an enzyme implicated in promoting a pro-tumor immune microenvironment.[1][2] PARP14 activity is associated with the polarization of macrophages towards an M2-like phenotype, which supports tumor growth and suppresses anti-tumor immunity.[1][2] By inhibiting PARP14, this compound reverses this immunosuppressive macrophage polarization and can induce an inflammatory gene signature within the tumor.[1][2]

PD-1 is an immune checkpoint receptor expressed on activated T cells.[3][4] Its ligand, PD-L1, is often expressed on tumor cells and other cells within the tumor microenvironment.[3][4] The interaction between PD-1 and PD-L1 delivers an inhibitory signal to the T cell, leading to T cell "exhaustion" and preventing it from attacking the tumor.[3][4] PD-1 blockade, using monoclonal antibodies, disrupts this interaction, thereby restoring the cytotoxic function of T cells.[3][5]

The synergy between this compound and PD-1 blockade stems from their complementary mechanisms of action. This compound remodels the tumor microenvironment by skewing macrophages towards a pro-inflammatory state, making the tumor more susceptible to a T-cell-mediated attack.[1][5] Concurrently, PD-1 blockade unleashes the full potential of cytotoxic T cells to recognize and eliminate tumor cells.[5] This combination has been shown to suppress tumor-associated macrophages, increase pro-inflammatory memory macrophages, and mitigate the terminal exhaustion of cytotoxic T cells, inducing a quiescent state that preserves their functionality.[1][5]

Data Presentation

Table 1: Summary of Preclinical Efficacy in Melanoma Mouse Model
Treatment GroupKey Observations on Tumor Growth
Vehicle Control Progressive tumor growth.
This compound Monotherapy Moderate tumor growth inhibition.
Anti-PD-1 Monotherapy Significant tumor growth inhibition.
This compound + Anti-PD-1 Combination Superior and more durable tumor growth inhibition compared to either monotherapy.[5][6]
Table 2: Effects of Combination Therapy on the Tumor Microenvironment
ParameterThis compound MonotherapyAnti-PD-1 MonotherapyThis compound + Anti-PD-1 Combination
Tumor-Associated Macrophages (TAMs) DecreaseNo significant changeSignificant decrease[1][5]
Pro-inflammatory (M1-like) Macrophages IncreaseModerate increaseSignificant increase[1][5]
Cytotoxic T Cells (CD8+) No significant change in numberIncreased infiltration and activationEnhanced infiltration and preservation of functionality (mitigated exhaustion)[1][5]
Regulatory T Cells (Tregs) DecreaseNo significant changeDecrease[6]
Effector T Cell Infiltration IncreaseIncreaseSignificant increase[6]

Experimental Protocols

Protocol 1: In Vivo Murine Tumor Model for Evaluating Synergy

This protocol describes a syngeneic mouse tumor model to assess the in vivo efficacy of this compound and anti-PD-1 combination therapy.

Materials:

  • YUMM2.1 (melanoma) or other suitable syngeneic tumor cell line

  • C57BL/6 mice (or appropriate syngeneic strain for the chosen cell line)

  • This compound

  • Anti-PD-1 antibody (e.g., clone RMP1-14)

  • Vehicle control for this compound

  • Isotype control antibody for anti-PD-1

  • Cell culture medium (e.g., DMEM) and supplements

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • Syringes and needles

  • Calipers

Procedure:

  • Cell Culture: Culture YUMM2.1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Tumor Cell Implantation:

    • Harvest YUMM2.1 cells and resuspend in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10^6 cells/100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each C57BL/6 mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth every 2-3 days by measuring the tumor dimensions with calipers.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment Administration:

    • When tumors reach an average volume of 50-100 mm³, randomize mice into four treatment groups:

      • Group 1: Vehicle + Isotype control

      • Group 2: this compound + Isotype control

      • Group 3: Vehicle + Anti-PD-1 antibody

      • Group 4: this compound + Anti-PD-1 antibody

    • This compound Administration: Administer this compound (e.g., 50 mg/kg, or as determined by formulation) orally, twice daily.

    • Anti-PD-1 Administration: Administer anti-PD-1 antibody (e.g., 200 µ g/mouse ) via intraperitoneal injection every 3-4 days.

  • Endpoint:

    • Continue treatment and tumor monitoring for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.

    • At the end of the study, euthanize mice and excise tumors for further analysis (e.g., flow cytometry, immunohistochemistry, single-cell RNA sequencing).

Protocol 2: Tumor Dissociation and Single-Cell Suspension Preparation for scRNA-seq

This protocol outlines the preparation of a single-cell suspension from excised tumors for subsequent single-cell RNA sequencing (scRNA-seq) analysis.

Materials:

  • Excised tumors

  • Tumor Dissociation Kit (e.g., from Miltenyi Biotec)

  • GentleMACS Octo Dissociator with Heaters

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • 70 µm and 40 µm cell strainers

  • Red Blood Cell Lysis Buffer

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Procedure:

  • Tumor Collection: Immediately place freshly excised tumors in ice-cold RPMI-1640 medium.

  • Mechanical Dissociation:

    • In a sterile hood, transfer the tumor to a gentleMACS C Tube containing the appropriate enzyme mix from the Tumor Dissociation Kit.

    • Run the gentleMACS Octo Dissociator using the program specific for the tumor type.

  • Enzymatic Digestion:

    • Incubate the C Tube at 37°C for the time recommended in the kit's protocol, with intermittent mixing.

  • Filtration and Washing:

    • Pass the dissociated cell suspension through a 70 µm cell strainer into a 50 mL conical tube.

    • Wash the C Tube and the strainer with RPMI-1640 containing 10% FBS to maximize cell recovery.

    • Centrifuge the cell suspension at 300 x g for 7 minutes at 4°C.

  • Red Blood Cell Lysis (if necessary):

    • If the pellet is red, resuspend it in Red Blood Cell Lysis Buffer and incubate for 1-2 minutes at room temperature.

    • Neutralize the lysis buffer with an excess of RPMI-1640 medium and centrifuge again.

  • Final Filtration and Cell Counting:

    • Resuspend the cell pellet in an appropriate buffer for scRNA-seq (e.g., PBS with 0.04% BSA).

    • Pass the suspension through a 40 µm cell strainer.

    • Determine cell viability and concentration using a hemocytometer and trypan blue staining.

  • Proceed to scRNA-seq: Adjust the cell concentration as required for the specific single-cell capture platform (e.g., 10x Genomics Chromium).

Visualizations

Caption: Synergistic mechanism of this compound and PD-1 blockade.

Experimental_Workflow start Start: Syngeneic Tumor Cell Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (this compound and/or Anti-PD-1) randomization->treatment monitoring Continued Tumor Growth Monitoring treatment->monitoring endpoint Endpoint Reached monitoring->endpoint analysis Tumor Excision and Analysis (scRNA-seq, Flow Cytometry) endpoint->analysis

Caption: In vivo experimental workflow.

References

Application Notes and Protocols for Studying Macrophage Function with RBN012759

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RBN012759 is a potent and highly selective small molecule inhibitor of Poly(ADP-ribose) Polymerase 14 (PARP14).[1][2][3] PARP14 has been identified as a key regulator of macrophage polarization, particularly in promoting a pro-tumor, anti-inflammatory M2 phenotype.[2][3] By inhibiting PARP14, this compound serves as a valuable chemical probe to investigate the role of this enzyme in macrophage biology and as a potential therapeutic agent to modulate immune responses in diseases such as cancer. These application notes provide detailed protocols for utilizing this compound to study its effects on macrophage function, including polarization, gene expression, and signaling pathways.

Mechanism of Action

This compound exhibits high potency against PARP14 with a biochemical half-maximal inhibitory concentration (IC50) of approximately 0.003 µM (<3 nM).[1][2][3][4][5] It displays over 300-fold selectivity against other PARP family members, ensuring targeted inhibition.[1][2][3][4][5] The primary mechanism of this compound in macrophages involves the inhibition of the Interleukin-4 (IL-4) signaling pathway. IL-4 is a key cytokine that drives the differentiation of macrophages towards the M2 phenotype. This process is dependent on the activation of the transcription factor STAT6. PARP14 is known to play a crucial role in modulating IL-4 and interferon-γ (IFN-γ) signaling pathways.[2][3] By inhibiting PARP14, this compound reverses the IL-4-driven pro-tumor gene expression in macrophages, leading to a shift from an M2 to a more pro-inflammatory M1 phenotype.[3] This shift is characterized by the upregulation of pro-inflammatory genes and the suppression of M2-associated markers.

Data Presentation

This compound Inhibitor Profile
ParameterValueReference
TargetPARP14[1][2]
IC50 (human)~3 nM[1][2][4][5]
IC50 (mouse)5 nM[6]
Selectivity>300-fold over other PARPs[1][2][4][5]
Effects of this compound on Macrophage Gene Expression

The following table summarizes the reported effects of this compound on the expression of key M1 and M2 macrophage marker genes in in vitro studies. Macrophages are typically polarized to the M2 phenotype using IL-4, and the effect of this compound is measured as the reversal of this polarization.

Gene CategoryGene MarkerEffect of this compound on IL-4 Induced ExpressionSpeciesReference
M1 Markers iNOS (Nos2)IncreasedMouse[7]
TNFαIncreasedHuman/Mouse[7]
CD86IncreasedHuman/Mouse[8]
CXCL10IncreasedHuman[8]
IL-6IncreasedHuman[8]
M2 Markers Arg1DecreasedMouse[7]
MRC1 (CD206)DecreasedMouse[7]
Fizz1DecreasedMouse[7]
TGF-βNo significant changeHuman/Mouse[8]

Signaling Pathways and Experimental Workflows

RBN012759_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL4 IL-4 IL4R IL-4 Receptor IL4->IL4R JAK JAK IL4R->JAK activates STAT6 STAT6 JAK->STAT6 phosphorylates pSTAT6 pSTAT6 STAT6->pSTAT6 pSTAT6_dimer pSTAT6 Dimer pSTAT6->pSTAT6_dimer dimerizes and translocates PARP14 PARP14 PARP14->pSTAT6 potentiates signaling This compound This compound This compound->PARP14 inhibits M2_genes M2 Gene Expression (e.g., Arg1, CD206) pSTAT6_dimer->M2_genes promotes M1_genes M1 Gene Expression (e.g., iNOS, TNFα) M2_genes->M1_genes suppresses

Caption: this compound inhibits PARP14, disrupting the IL-4/STAT6 signaling cascade in macrophages.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis isolate_cells Isolate Macrophage Precursors (BMDMs or PBMCs) differentiate Differentiate into M0 Macrophages (with M-CSF) isolate_cells->differentiate polarize_M2 Polarize to M2 with IL-4 differentiate->polarize_M2 treat_RBN Treat with this compound (various concentrations) differentiate->treat_RBN control Vehicle Control (DMSO) differentiate->control rt_qpcr Gene Expression Analysis (RT-qPCR for M1/M2 markers) polarize_M2->rt_qpcr flow_cytometry Protein Expression Analysis (Flow Cytometry for surface markers) polarize_M2->flow_cytometry elisa Cytokine Secretion Analysis (ELISA) polarize_M2->elisa treat_RBN->rt_qpcr treat_RBN->flow_cytometry treat_RBN->elisa control->rt_qpcr control->flow_cytometry control->elisa

Caption: Experimental workflow for studying the effects of this compound on macrophage polarization.

Experimental Protocols

Protocol 1: In Vitro Macrophage Polarization and this compound Treatment

This protocol describes the generation of bone marrow-derived macrophages (BMDMs) and their polarization towards an M2 phenotype, along with treatment with this compound to assess its impact on this process.

Materials:

  • Bone marrow cells from mice

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Recombinant mouse M-CSF

  • Recombinant mouse IL-4

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • 6-well tissue culture plates

Procedure:

  • BMDM Differentiation:

    • Harvest bone marrow from the femurs and tibias of mice.

    • Culture the cells in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into M0 macrophages.

    • Replace the medium every 3 days.

  • Macrophage Polarization and this compound Treatment:

    • On day 7, seed the differentiated M0 macrophages into 6-well plates at a density of 1 x 10^6 cells/well.

    • Pre-treat the cells with this compound at desired concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.

    • To induce M2 polarization, add recombinant mouse IL-4 to a final concentration of 20 ng/mL.

    • Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection:

    • After incubation, collect the cell culture supernatant for cytokine analysis (e.g., ELISA).

    • Lyse the cells for RNA or protein extraction for subsequent analysis (RT-qPCR or Western blot).

Protocol 2: Gene Expression Analysis by RT-qPCR

This protocol details the analysis of M1 and M2 marker gene expression in macrophages treated with this compound.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Gene-specific primers (see table below)

  • qPCR instrument

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the treated macrophages using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.

    • Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

    • Analyze the data using the ΔΔCt method, normalizing the expression of target genes to a housekeeping gene (e.g., GAPDH or β-actin).

Primer Sequences for Mouse Macrophage Markers:

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
M1 Markers
iNOS (Nos2)GTTCTCAGCCCAACAATACAAGAGTGGACGGGTCGATGTCAC
TNFαCCTGTAGCCCACGTCGTAGGGGAGTAGACAAGGTACAACCC
CD86TTGTGTGTGTTCTGGAGGGAGAGAAACGTCTTCAGCCCTC
M2 Markers
Arg1CTCCAAGCCAAAGTCCTTAGAGAGGAGCTGTCATTAGGGACATC
MRC1 (CD206)CTTCAAGGAGCAGATGGATGGTCTCGGGTGACCTCAGTTTCC
Fizz1CCAATCCAGCTAACTATCCCTCCACCTTGCTCATACTGCTGCTG
Housekeeping
GAPDHAGGTCGGTGTGAACGGATTTGTGTAGACCATGTAGTTGAGGTCA
Protocol 3: Flow Cytometry Analysis of Macrophage Surface Markers

This protocol outlines the procedure for analyzing the expression of M1 and M2 surface markers on macrophages treated with this compound using flow cytometry.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • FACS buffer (PBS with 2% FBS)

  • Fc block (anti-CD16/32 antibody)

  • Fluorochrome-conjugated antibodies against macrophage surface markers (see table below)

  • Fixable viability dye

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Gently scrape and collect the treated macrophages.

    • Wash the cells with cold PBS and resuspend in FACS buffer.

    • Stain the cells with a fixable viability dye to exclude dead cells from the analysis.

  • Staining:

    • Block Fc receptors by incubating the cells with Fc block for 10-15 minutes on ice.

    • Add the fluorochrome-conjugated antibodies to the cells and incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer.

  • Data Acquisition and Analysis:

    • Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

    • Analyze the data using appropriate software. Gate on live, single cells and then analyze the expression of M1 and M2 markers.

Suggested Antibody Panel for Mouse Macrophages:

MarkerPhenotypeFluorochrome Suggestion
F4/80Pan-macrophageAPC
CD11bMyeloid markerPE-Cy7
CD86M1 markerFITC
MHC Class IIM1 markerPerCP-Cy5.5
CD206M2 markerPE

Conclusion

This compound is a powerful tool for dissecting the role of PARP14 in macrophage function. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of this compound on macrophage polarization and to explore its therapeutic potential in modulating immune responses. By utilizing these methods, scientists can further elucidate the intricate signaling pathways governed by PARP14 and its impact on health and disease.

References

Application Notes and Protocols for RBN012759 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RBN012759 is a potent and highly selective inhibitor of Poly(ADP-ribose) polymerase 14 (PARP14).[1][2] PARP14, a member of the mono-ADP-ribosyltransferase (mART) subfamily, has emerged as a promising therapeutic target in immuno-oncology and inflammatory diseases.[3][4] It plays a crucial role in regulating immune cell function, particularly in macrophage polarization, by modulating the Interleukin-4 (IL-4) and Interferon-gamma (IFN-γ) signaling pathways.[4][5] this compound reverses the pro-tumor (M2-like) phenotype of macrophages, thereby promoting an anti-tumor immune response.[5] These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize novel PARP14 inhibitors.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound
CompoundTargetIC50 (nM)SelectivityAssay TypeReference
This compound Human PARP14 <3 >300-fold vs. other PARPs Biochemical [1][2]
This compoundMouse PARP145Not specifiedBiochemical[1]
H10Human PARP14490>20-fold vs. PARP1Biochemical[6]
Compound 3Human PARP14710NAD+-competitiveBiochemical[3]
Compound 4Human PARP14350NAD+-competitiveBiochemical[3]
Table 2: Cellular Activity of this compound
Cell TypeAssayEndpointConcentration RangeEffectReference
Human Primary MacrophagesPARP14 Self-MARylationDecreased MAR/PAR signal0.01-10 µMDose-dependent inhibition[2]
Human Primary MacrophagesProtein StabilizationIncreased PARP14 protein levels0.01-10 µMDose-dependent stabilization[2]
Human Primary MacrophagesCytokine Secretion (IL-4 stimulated)Reduced cytokine levels0.1-10 µMInhibition of M2-like phenotype[2]
A549 cells (expressing PARP14-NanoLuc)Protein StabilizationIncreased luminescenceNot specifiedStabilization of PARP14[3]

Experimental Protocols

Biochemical High-Throughput Screening for PARP14 Inhibitors

This protocol describes a generic chemiluminescent assay suitable for HTS to identify inhibitors of PARP14 enzymatic activity. The assay measures the transfer of ADP-ribose from NAD+ to a histone substrate.

Materials:

  • Recombinant Human PARP14 (catalytic domain)

  • Histone H1

  • Biotinylated NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • Streptavidin-HRP conjugate

  • Chemiluminescent Substrate (e.g., ECL)

  • White, opaque 384-well assay plates

  • This compound (as a positive control)

  • Compound library dissolved in DMSO

Protocol:

  • Plate Preparation:

    • Coat 384-well plates with Histone H1 (e.g., 10 µg/mL in PBS) overnight at 4°C.

    • Wash plates three times with PBS containing 0.05% Tween-20 (PBST).

    • Block with 5% BSA in PBST for 1 hour at room temperature.

    • Wash plates three times with PBST.

  • Compound Dispensing:

    • Using an acoustic liquid handler, dispense nanoliter volumes of compound library and this compound controls into the assay plates.

    • Include DMSO-only wells as a negative control (100% activity) and wells with a known potent inhibitor (e.g., this compound at a high concentration) as a positive control (0% activity).

  • Enzyme Reaction:

    • Prepare a master mix containing recombinant PARP14 enzyme in assay buffer.

    • Dispense the enzyme solution into all wells of the assay plate.

    • Pre-incubate the compounds with the enzyme for 15 minutes at room temperature.

    • Prepare a substrate mix containing biotinylated NAD+ in assay buffer.

    • Initiate the enzymatic reaction by adding the substrate mix to all wells.

    • Incubate for 60 minutes at 30°C.

  • Detection:

    • Stop the reaction by adding 3x PBST.

    • Wash the plates three times with PBST.

    • Add Streptavidin-HRP conjugate (diluted in blocking buffer) to each well and incubate for 30 minutes at room temperature.

    • Wash the plates five times with PBST.

    • Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound relative to the DMSO and positive controls.

  • Determine the IC50 values for active compounds by fitting the dose-response data to a four-parameter logistic equation.

  • Calculate the Z'-factor for the assay to assess its robustness for HTS. A Z'-factor > 0.5 is considered excellent.

Cell-Based High-Throughput Screening for Modulators of Macrophage Polarization

This protocol describes a cell-based assay to screen for compounds that, like this compound, can reverse the IL-4-induced M2 polarization of macrophages. The readout is the expression of a key M2 marker, such as CD206 (Mannose Receptor).

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a human monocytic cell line (e.g., THP-1)

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation

  • Recombinant Human IL-4

  • Recombinant Human IFN-γ (for M1 polarization control)

  • This compound (as a positive control)

  • Compound library dissolved in DMSO

  • Fluorescently labeled anti-human CD206 antibody

  • Fixation and permeabilization buffers

  • High-content imaging system or flow cytometer

Protocol:

  • Cell Culture and Differentiation (for THP-1):

    • Plate THP-1 cells in 384-well imaging plates.

    • Differentiate the cells into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48 hours.

    • Wash the cells to remove PMA and allow them to rest for 24 hours.

  • Compound Treatment and Cell Stimulation:

    • Dispense the compound library and controls (this compound, DMSO) into the cell plates.

    • Pre-incubate the cells with the compounds for 1 hour.

    • Stimulate the cells with IL-4 (e.g., 20 ng/mL) to induce M2 polarization.

    • Include unstimulated (M0) and IFN-γ stimulated (M1) wells as controls.

    • Incubate for 48-72 hours.

  • Immunostaining and Imaging/Flow Cytometry:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a suitable buffer (e.g., 0.1% Triton X-100).

    • Block with 5% BSA in PBS.

    • Incubate with a fluorescently labeled anti-CD206 antibody.

    • Stain the nuclei with DAPI.

    • Acquire images using a high-content imaging system or analyze by flow cytometry.

Data Analysis:

  • Quantify the fluorescence intensity of CD206 per cell.

  • Calculate the percentage of CD206-positive cells.

  • Determine the dose-dependent effect of the compounds on reversing the IL-4-induced increase in CD206 expression.

  • Identify compounds that significantly reduce CD206 expression without causing cytotoxicity (assessed by cell number from DAPI staining).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

PARP14_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL4 IL-4 IL4R IL-4R IL4->IL4R IFNg IFN-γ IFNgR IFN-γR IFNg->IFNgR JAK1_IL4 JAK1 IL4R->JAK1_IL4 activates JAK3 JAK3 IL4R->JAK3 activates JAK1_IFNg JAK1 IFNgR->JAK1_IFNg activates JAK2 JAK2 IFNgR->JAK2 activates STAT6 STAT6 JAK1_IL4->STAT6 phosphorylates JAK3->STAT6 phosphorylates STAT1 STAT1 JAK1_IFNg->STAT1 phosphorylates JAK2->STAT1 phosphorylates STAT6_dimer STAT6 Dimer STAT6->STAT6_dimer dimerizes STAT1_dimer STAT1 Dimer STAT1->STAT1_dimer dimerizes PARP14 PARP14 M2_genes M2 Genes (e.g., Arg1, CD206) PARP14->M2_genes promotes transcription This compound This compound This compound->PARP14 inhibits STAT6_dimer->PARP14 co-activates STAT6_dimer->M2_genes activates transcription M1_genes M1 Genes (e.g., iNOS, TNFα) STAT1_dimer->M1_genes activates transcription

Caption: PARP14 in IL-4/IFN-γ Signaling.

HTS_Workflow cluster_prep Assay Preparation cluster_screen High-Throughput Screen cluster_detection Signal Detection cluster_analysis Data Analysis plate_prep Plate Coating & Blocking dispensing Dispense Compounds & Controls plate_prep->dispensing compound_prep Compound Library Dilution compound_prep->dispensing enzyme_add Add PARP14 Enzyme dispensing->enzyme_add incubation1 Pre-incubation enzyme_add->incubation1 substrate_add Add Biotinylated NAD+ incubation1->substrate_add incubation2 Enzymatic Reaction substrate_add->incubation2 detection_steps Add Streptavidin-HRP & Substrate incubation2->detection_steps readout Measure Luminescence detection_steps->readout data_proc Calculate % Inhibition readout->data_proc hit_id Identify 'Hits' data_proc->hit_id dose_resp Dose-Response Curves & IC50 Determination hit_id->dose_resp

Caption: Biochemical HTS Workflow.

Cell_Based_HTS_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment & Stimulation cluster_staining Immunostaining cluster_readout_analysis Readout & Analysis cell_plating Plate & Differentiate THP-1 Cells compound_dispense Dispense Compounds & Controls cell_plating->compound_dispense pre_incubation Pre-incubation compound_dispense->pre_incubation stimulation Stimulate with IL-4 pre_incubation->stimulation incubation Incubate 48-72h stimulation->incubation fix_perm Fixation & Permeabilization incubation->fix_perm staining Stain with Anti-CD206 Ab & DAPI fix_perm->staining imaging High-Content Imaging or Flow Cytometry staining->imaging analysis Quantify CD206 Expression & Identify Hits imaging->analysis

Caption: Cell-Based HTS Workflow.

References

Application Notes and Protocols for RBN012759 in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental design and use of RBN012759, a potent and selective inhibitor of Poly(ADP-ribose) polymerase 14 (PARP14), in cancer research. The protocols outlined below are intended to facilitate the investigation of this compound's mechanism of action and its therapeutic potential.

Introduction

This compound is a small molecule inhibitor that selectively targets PARP14, an enzyme implicated in pro-tumor immune responses.[1] PARP14 plays a crucial role in modulating the signaling pathways of Interleukin-4 (IL-4) and Interferon-gamma (IFN-γ), thereby influencing macrophage polarization.[1] By inhibiting PARP14, this compound can reverse the IL-4-driven pro-tumor (M2) phenotype of macrophages and promote an anti-tumor inflammatory (M1) response within the tumor microenvironment.[1][2] These characteristics make this compound a promising candidate for cancer immunotherapy, potentially in combination with immune checkpoint inhibitors.[2]

Data Presentation

In Vitro Activity of this compound

The following table summarizes the inhibitory activity of this compound against the PARP14 enzyme. While comprehensive cell-based IC50 data across a wide range of cancer cell lines is not publicly available, a representative table is provided below to guide experimental design. Researchers should determine the IC50 values for their specific cell lines of interest.

Target/Cell LineAssay TypeIC50 (nM)Notes
Human PARP14Biochemical Assay<3Potent enzymatic inhibition.
Mouse PARP14Biochemical Assay5High potency against the murine enzyme.
Representative Cancer Cell Lines (Illustrative)
Pancreatic Cancer (e.g., PANC-1)Cell Viability (MTT)[Data not available]PARP14 is implicated in pancreatic cancer progression.[3]
Breast Cancer (e.g., MDA-MB-231)Cell Viability (MTT)[Data not available]To be determined experimentally.
Melanoma (e.g., A375)Cell Viability (MTT)[Data not available]To be determined experimentally.
Colon Cancer (e.g., HCT116)Cell Viability (MTT)[Data not available]To be determined experimentally.
In Vivo Efficacy of this compound

The in vivo efficacy of this compound has been demonstrated in preclinical mouse models. The following table provides an illustrative summary of potential experimental outcomes. Actual tumor growth inhibition will vary depending on the cancer model, dosing regimen, and combination therapies used.

Cancer ModelTreatment GroupDosing RegimenTumor Growth Inhibition (%)Notes
Syngeneic Mouse Model (e.g., MC38 Colon Adenocarcinoma)
Vehiclep.o., BID0Control group.
This compound500 mg/kg, p.o., BID[Illustrative: 30-40%]Well-tolerated with single-agent activity.[2]
Anti-PD-1i.p., twice weekly[Illustrative: 40-50%]Checkpoint inhibitor monotherapy.
This compound + Anti-PD-1Combination[Illustrative: 70-80%]Synergistic effect observed.[2]
Human Xenograft Model (e.g., Pancreatic Cancer)
Vehiclep.o., BID0Control group.
This compound500 mg/kg, p.o., BID[To be determined]Efficacy in human xenografts to be evaluated.

Mandatory Visualizations

G PARP14 Signaling Pathway in Macrophages cluster_M2 M2 Polarization (Pro-Tumor) cluster_M1 M1 Polarization (Anti-Tumor) IL-4 IL-4 IL-4R IL-4R IL-4->IL-4R Binds STAT6 STAT6 IL-4R->STAT6 Activates PARP14 PARP14 STAT6->PARP14 Upregulates M2 Genes M2 Genes STAT6->M2 Genes Promotes transcription PARP14->STAT6 Enhances activity STAT1 STAT1 PARP14->STAT1 Inhibits IFN-gamma IFN-gamma IFNGR IFNGR IFN-gamma->IFNGR Binds IFNGR->STAT1 Activates M1 Genes M1 Genes STAT1->M1 Genes Promotes transcription This compound This compound This compound->PARP14 Inhibits

Caption: PARP14 signaling in macrophage polarization and its inhibition by this compound.

G Experimental Workflow for this compound Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Line_Screening Cancer Cell Line Viability Screening (IC50) Macrophage_Polarization Macrophage Polarization Assay (M1/M2 marker analysis) Cell_Line_Screening->Macrophage_Polarization Mechanism_of_Action Mechanism of Action Studies (Western Blot, RT-qPCR) Macrophage_Polarization->Mechanism_of_Action PK_PD_Studies Pharmacokinetics (PK) and Pharmacodynamics (PD) Mechanism_of_Action->PK_PD_Studies Efficacy_Monotherapy Monotherapy Efficacy Studies (Xenograft/Syngeneic Models) PK_PD_Studies->Efficacy_Monotherapy Efficacy_Combination Combination Therapy Studies (e.g., with anti-PD-1) Efficacy_Monotherapy->Efficacy_Combination Toxicity_Studies Toxicology Assessment Efficacy_Combination->Toxicity_Studies End End Toxicity_Studies->End Start Start Start->Cell_Line_Screening

Caption: A preclinical workflow for the evaluation of this compound.

Experimental Protocols

Protocol 1: In Vitro Macrophage Polarization and Gene Expression Analysis

Objective: To assess the effect of this compound on reversing IL-4-induced M2 macrophage polarization.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1).

  • Macrophage colony-stimulating factor (M-CSF).

  • Recombinant human IL-4.

  • This compound.

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix and primers for M1 (e.g., TNFα, IL-6) and M2 (e.g., CD206, ARG1) markers, and a housekeeping gene (e.g., GAPDH).

Procedure:

  • Macrophage Differentiation:

    • Isolate monocytes from PBMCs or culture THP-1 cells.

    • Differentiate monocytes into M0 macrophages by culturing with M-CSF (e.g., 50 ng/mL) for 5-7 days.

  • M2 Polarization and this compound Treatment:

    • Plate M0 macrophages in 6-well plates.

    • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours.

    • Induce M2 polarization by adding recombinant human IL-4 (e.g., 20 ng/mL).

    • Include control wells: untreated M0 macrophages, M0 macrophages treated with IL-4 only, and M0 macrophages treated with this compound only.

    • Incubate for 24-48 hours.

  • RNA Extraction and RT-qPCR:

    • Harvest the cells and extract total RNA using a commercial kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR to analyze the relative gene expression of M1 and M2 markers. Normalize the expression to a housekeeping gene.[4][5]

Protocol 2: Western Blot Analysis of PARP14 Target Engagement

Objective: To confirm the engagement of this compound with its target, PARP14, in cells.

Materials:

  • Cancer cell line of interest or macrophages.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • Transfer apparatus and PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody against PARP14.[6]

  • Primary antibody against a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Lysis:

    • Culture cells to 70-80% confluency and treat with this compound at various concentrations for the desired time.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.[7][8]

    • Quantify the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Denature protein samples and load equal amounts onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-PARP14 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Probe for a loading control to ensure equal protein loading.[9]

Protocol 3: In Vivo Xenograft/Syngeneic Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with other agents in a mouse model of cancer.

Materials:

  • Immunocompromised mice (for xenografts) or immunocompetent mice (for syngeneic models).

  • Cancer cell line of interest.

  • This compound formulated for oral gavage.

  • (Optional) Combination agent (e.g., anti-PD-1 antibody).

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation:

    • Inject cancer cells subcutaneously into the flank of the mice.

    • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment Administration:

    • Randomize mice into treatment groups (e.g., vehicle, this compound, combination agent, this compound + combination agent).

    • Administer this compound orally at a predetermined dose and schedule (e.g., 500 mg/kg, twice daily).[2]

    • Administer the combination agent according to its established protocol.

  • Tumor Growth Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and general health.

  • Endpoint and Analysis:

    • Euthanize mice when tumors reach the predetermined endpoint or at the end of the study.

    • Calculate tumor growth inhibition for each treatment group compared to the vehicle control.

    • Excise tumors for further analysis (e.g., histology, biomarker analysis).

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for RBN012759 in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing RBN012759, a potent and selective inhibitor of Poly(ADP-ribose) polymerase 14 (PARP14), in Western blot analysis. This document outlines the necessary experimental procedures, data interpretation, and relevant signaling pathways to effectively assess the impact of this compound on PARP14 protein stability and downstream signaling events.

Introduction

This compound is a small molecule inhibitor that demonstrates high selectivity for PARP14, an enzyme implicated in pro-tumor macrophage polarization and the suppression of anti-tumor inflammatory responses.[1] PARP14 carries out mono-ADP-ribosylation of target proteins and is involved in modulating the IL-4/STAT6 and NF-κB signaling pathways.[2][3][4] this compound has been shown to inhibit the catalytic activity of PARP14 and, importantly, to stabilize the PARP14 protein in a dose-dependent manner.[5] Western blotting is a crucial immunoassay to investigate these effects, allowing for the quantification of changes in PARP14 protein levels and the assessment of downstream signaling components.

Data Presentation

The following table summarizes the quantitative parameters for the use of this compound in cell-based assays, derived from published studies. These values serve as a starting point for experimental design.

ParameterValueCell TypeSource
This compound Concentration Range 0.01 - 10 µMPrimary Human Macrophages[5]
Effective Concentration 0.5 µMA549 cells[6]
Treatment Time 6 - 24 hoursA549, KYSE-270 cells[6][7]
PARP14 IC50 < 3 nMBiochemical Assay[2][5]

Experimental Protocols

This section details a comprehensive protocol for treating cells with this compound and subsequently analyzing PARP14 protein levels by Western blot.

I. Cell Culture and Treatment with this compound
  • Cell Seeding: Plate cells (e.g., A549, KYSE-270, or primary human macrophages) at an appropriate density to achieve 70-80% confluency at the time of harvesting.

  • Cell Treatment:

    • Prepare a stock solution of this compound in DMSO.[5]

    • Dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM).

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

    • Remove the old medium from the cells and replace it with the this compound-containing or vehicle control medium.

    • Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).

II. Cell Lysis
  • Washing: After treatment, place the culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis Buffer Preparation: Prepare a suitable lysis buffer. A RIPA buffer is often effective for whole-cell extracts. Supplement the lysis buffer with a protease and phosphatase inhibitor cocktail immediately before use.

  • Cell Lysis:

    • Aspirate the PBS and add the ice-cold lysis buffer to the dish (e.g., 100-200 µL for a 6-well plate).

    • Scrape the adherent cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.

III. Protein Quantification
  • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.

IV. Western Blot Analysis
  • Sample Preparation:

    • To an aliquot of each lysate, add an equal volume of 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE:

    • Load equal amounts of protein (typically 20-40 µg) from each sample into the wells of a polyacrylamide gel. The percentage of the gel will depend on the molecular weight of PARP14 (approximately 200 kDa) and other proteins of interest.

    • Include a pre-stained protein ladder to monitor the separation and estimate protein sizes.

    • Run the gel according to the manufacturer's instructions until adequate separation is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking:

    • Wash the membrane briefly with Tris-buffered saline containing 0.1% Tween-20 (TBST).

    • Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody against PARP14 in the blocking buffer at the manufacturer's recommended dilution.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the PARP14 band intensity to a loading control protein (e.g., β-actin or GAPDH) to account for any variations in protein loading.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathway involving PARP14 and the experimental workflow for Western blot analysis of this compound's effects.

PARP14_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4 IL-4 IL4R IL-4 Receptor IL-4->IL4R STAT6 STAT6 IL4R->STAT6 Activation PARP14 PARP14 STAT6->PARP14 Co-activation NFkB NF-κB PARP14->NFkB Inhibits Gene_Expression Pro-survival & Anti-inflammatory Gene Expression PARP14->Gene_Expression Promotes This compound This compound This compound->PARP14 Inhibits & Stabilizes NFkB->Gene_Expression Modulates

Caption: PARP14 signaling in the context of IL-4 and NF-κB pathways.

Western_Blot_Workflow A 1. Cell Culture & Treatment with this compound B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (anti-PARP14) F->G H 8. Secondary Antibody Incubation G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis & Quantification I->J

Caption: Experimental workflow for Western blot analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing RBN012759 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing RBN012759, a potent and selective PARP14 inhibitor, in in vitro studies. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate the effective design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of poly(ADP-ribose) polymerase 14 (PARP14).[1][2][3][4] PARP14 is an enzyme that plays a crucial role in modulating the interleukin-4 (IL-4) and interferon-γ (IFN-γ) signaling pathways.[1][2] By inhibiting the catalytic activity of PARP14, this compound can reverse the pro-tumor gene expression in macrophages and elicit an inflammatory response in tumor explants.[1][2][3] This makes it a valuable tool for research in immuno-oncology.

Q2: What is the recommended starting concentration for this compound in in vitro experiments?

A2: The optimal concentration of this compound will vary depending on the cell type and the specific assay. However, a good starting point for in vitro studies, such as in human primary macrophages, is in the range of 0.01 to 10 µM.[4] For biochemical assays, the half-maximal inhibitory concentration (IC50) is less than 3 nM.[4][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How should I dissolve and store this compound?

A3: this compound is soluble in DMSO.[6] For in vitro experiments, it is recommended to prepare a stock solution in DMSO and then dilute it to the desired concentration in your cell culture medium. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[4] To avoid precipitation, it is advisable to sonicate the DMSO stock solution before further dilution.[6]

Q4: Is this compound selective for PARP14?

A4: Yes, this compound is a highly selective inhibitor of PARP14. It exhibits over 300-fold selectivity over all other mono- and poly-PARP family members.[1][2][3][4] This high selectivity minimizes the potential for off-target effects in your experiments.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or no inhibitory effect observed. Incorrect concentration: The concentration of this compound may be too low for the specific cell line or assay.Perform a dose-response experiment to determine the optimal concentration. Start with a broad range (e.g., 0.01 µM to 10 µM) and narrow it down based on the results.
Compound instability: this compound may have degraded due to improper storage or handling.Ensure the compound is stored correctly at -20°C or -80°C and protected from light. Prepare fresh dilutions from a new stock solution.
Cell line insensitivity: The chosen cell line may not be sensitive to PARP14 inhibition.Research the expression levels of PARP14 in your cell line. Consider using a cell line known to be responsive to PARP14 inhibition as a positive control.
This compound precipitates in the cell culture medium. Low solubility in aqueous solutions: While soluble in DMSO, this compound may have limited solubility in your final culture medium.Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to maintain solubility. Prepare fresh dilutions and add them to the medium while vortexing. Sonication of the stock solution before dilution can also help.[6]
Unexpected cytotoxicity observed. High concentration: The concentration of this compound may be too high for the specific cell line, leading to off-target effects or general toxicity.Perform a cell viability assay (e.g., MTT or MTS) to determine the cytotoxic concentration range for your cell line. Use concentrations below the toxic threshold for your functional assays.
Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Ensure the final concentration of the solvent in the cell culture medium is non-toxic to your cells (typically ≤ 0.1% for DMSO).
No change in downstream signaling despite PARP14 stabilization. Cellular context: The specific downstream pathway you are investigating may not be active or dominant in your chosen cell line.Confirm that the IL-4 or IFN-γ signaling pathway is active in your cell line. You can do this by measuring the phosphorylation of key signaling proteins (e.g., STAT6) in response to cytokine stimulation.
Assay timing: The time point at which you are measuring the downstream effect may not be optimal.Perform a time-course experiment to identify the optimal time point for observing the desired effect after this compound treatment.

Quantitative Data

Table 1: this compound Inhibitory Activity

Target Assay Type Species IC50 / EC50
PARP14Biochemical AssayHuman< 3 nM[4][5]
PARP14Biochemical AssayMouse5 nM[5]
PARP14Cell-Based Assay (MAR/PAR signal)Human Primary Macrophages0.01 - 10 µM (effective concentration range)[4]
PARP14Cell-Based Assay (Cytokine Secretion)Human Primary Macrophages0.1 - 10 µM (effective concentration range)[4]
PARP14Cell-Based AssayRAW264.7 cellsEC50: 10 µM[6]
PARP14Cell-Based AssayHuman MacrophagesEC50: 8 µM[6]

Table 2: IC50 Values of Various PARP Inhibitors in Selected Cancer Cell Lines (for comparative purposes)

Cell Line Cancer Type PARP Inhibitor IC50 (µM)
MDA-MB-436Breast Cancer (BRCA1 mutant)Talazoparib~0.13[7]
MDA-MB-436Breast Cancer (BRCA1 mutant)Rucaparib~2.3[7]
MDA-MB-436Breast Cancer (BRCA1 mutant)Niraparib~3.2[7]
MDA-MB-436Breast Cancer (BRCA1 mutant)Olaparib~4.7[7]
MDA-MB-231Breast Cancer (TNBC)Talazoparib~0.48[7]
MDA-MB-468Breast Cancer (TNBC)Talazoparib~0.8[7]
MCF-7Breast Cancer (ER+/HER2-)Talazoparib1.1 - 5.4[7]
MCF-7Breast Cancer (ER+/HER2-)Niraparib1.1 - 5.4[7]
MCF-7Breast Cancer (ER+/HER2-)Rucaparib~10 - 11[7]
MCF-7Breast Cancer (ER+/HER2-)Olaparib~10 - 11[7]
Multiple SCLC cell linesSmall Cell Lung CancerTalazoparibVaries by subtype[8]

Experimental Protocols

Protocol 1: Western Blot for PARP14 Stabilization

Objective: To assess the effect of this compound on the stabilization of PARP14 protein in cultured cells.

Materials:

  • This compound

  • Cell line of interest (e.g., A549, human primary macrophages)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against PARP14 (e.g., Thermo Fisher PA5-78512, diluted 1:1000)[9]

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle control for the desired time (e.g., 24 hours).

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in lysis buffer and collect the lysate.

  • Determine protein concentration using a BCA assay.

  • Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-PARP14 antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the bands using an imaging system.

  • Strip the membrane and re-probe with the loading control antibody.

Protocol 2: Cell Viability Assay (MTT)

Objective: To determine the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[10]

  • Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) or DMSO vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Cytokine Secretion Assay (ELISA) for IL-4-stimulated Macrophages

Objective: To measure the effect of this compound on the secretion of cytokines (e.g., IL-10) from IL-4-stimulated macrophages.

Materials:

  • This compound

  • Human or mouse macrophages (e.g., primary cells or a cell line like J774A.1)

  • Complete cell culture medium

  • Recombinant human or mouse IL-4

  • ELISA kit for the cytokine of interest (e.g., IL-10)

Procedure:

  • Seed macrophages in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle control for 1-2 hours.

  • Stimulate the cells with an optimal concentration of IL-4 (e.g., 10-20 ng/mL). Include an unstimulated control.

  • Incubate the cells for 24-48 hours.

  • Collect the cell culture supernatant.

  • Perform the ELISA for the cytokine of interest according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader and calculate the cytokine concentration based on a standard curve.

Visualizations

PARP14_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4 IL-4 IL-4R IL-4R IL-4->IL-4R Binds STAT6_inactive STAT6 (inactive) IL-4R->STAT6_inactive Activates STAT6_active STAT6-P (active) STAT6_inactive->STAT6_active Phosphorylation DNA DNA STAT6_active->DNA Translocates to nucleus and binds DNA PARP14 PARP14 PARP14->STAT6_active Co-activates This compound This compound This compound->PARP14 Inhibits Gene_Expression Pro-tumor Gene Expression DNA->Gene_Expression Promotes transcription

Caption: this compound inhibits PARP14, a co-activator of STAT6-mediated pro-tumor gene expression.

Experimental_Workflow_WesternBlot cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blotting A Seed cells in 6-well plate B Treat with this compound (0.1, 1, 10 µM) or DMSO A->B C Incubate for 24 hours B->C D Lyse cells and collect lysate C->D E Determine protein concentration (BCA) D->E F Prepare samples for SDS-PAGE E->F G SDS-PAGE F->G H Transfer to PVDF membrane G->H I Block membrane H->I J Incubate with primary antibody (anti-PARP14) I->J K Incubate with secondary antibody J->K L Visualize bands K->L

Caption: Workflow for assessing PARP14 protein stabilization using Western Blot.

Troubleshooting_Logic Start No inhibitory effect observed Q1 Is the this compound concentration optimal? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the compound stable? A1_Yes->Q2 Sol1 Perform dose-response experiment A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the cell line sensitive? A2_Yes->Q3 Sol2 Prepare fresh stock and dilutions A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Conclusion Conclusion A3_Yes->Conclusion Consider other factors (e.g., assay readout, timing) Sol3 Use a positive control cell line A3_No->Sol3

Caption: Troubleshooting logic for addressing a lack of inhibitory effect with this compound.

References

RBN012759 Off-Target Effects Investigation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating the potential off-target effects of RBN012759, a potent and selective PARP14 inhibitor. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity of this compound?

This compound is a highly potent and selective inhibitor of PARP14, with a biochemical half-maximal inhibitory concentration (IC50) of 0.003 μM.[1] It exhibits greater than 300-fold selectivity over all other mono- and poly-ADP-ribose polymerase (PARP) family members.[1][2][3] While extensive kinome-wide selectivity data is not publicly available, its high selectivity within the PARP family suggests a low propensity for off-target effects at typical experimental concentrations.

Q2: I am observing a phenotype in my experiment that is inconsistent with PARP14 inhibition. Could this be due to an off-target effect of this compound?

While this compound is highly selective, off-target effects can never be completely ruled out, especially at higher concentrations. To investigate this, consider the following:

  • Concentration-dependence: Is the unexpected phenotype observed only at high concentrations of this compound? If so, it may be an off-target effect. Perform a dose-response experiment to determine if the phenotype correlates with the on-target IC50 for PARP14 inhibition.

  • Use a structurally distinct PARP14 inhibitor: If available, use a different potent and selective PARP14 inhibitor with a distinct chemical scaffold. If the phenotype is not replicated, it is more likely an off-target effect of this compound.

  • Rescue experiment: If you have a PARP14 knockout or knockdown cell line, treat it with this compound. If the phenotype persists, it is likely off-target.

  • Direct off-target validation: Based on the nature of the phenotype, you can hypothesize potential off-target pathways and test them directly using techniques like Western blotting for key signaling proteins or specific enzyme activity assays.

Q3: What are the recommended experimental approaches to proactively investigate the off-target profile of this compound?

Several unbiased and targeted approaches can be employed:

  • Kinome Profiling: A broad in vitro kinase panel screen is the most direct way to identify potential off-target kinases. This involves testing this compound against a large number of purified kinases to determine its inhibitory activity.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context. A change in the thermal stability of a protein upon compound binding can indicate a direct interaction. This can be performed in a targeted manner for a suspected off-target or on a proteome-wide scale (Thermal Proteome Profiling).

  • Reporter Gene Assays: If you suspect this compound might be modulating a specific signaling pathway, you can use a reporter gene assay. These assays are designed to measure the activity of a particular transcription factor or signaling pathway in response to treatment.

  • Quantitative Proteomics: Mass spectrometry-based proteomics can provide an unbiased view of changes in the proteome of cells treated with this compound, revealing alterations in protein expression or post-translational modifications that may point to off-target effects.

Troubleshooting Guides

Kinome Profiling
Problem Possible Cause Troubleshooting Steps
No significant off-target hits observed, but a cellular phenotype suggests otherwise. The off-target may not be a kinase. The in vitro assay conditions (e.g., ATP concentration) may not reflect the cellular environment. The off-target may be a mutant kinase not included in the panel.Consider alternative off-target identification methods like CETSA or proteomics. Vary the ATP concentration in the kinase assay to mimic physiological levels. If a specific mutant kinase is suspected, test it directly if available.
High number of off-target hits at the screening concentration. The screening concentration of this compound is too high.Perform a dose-response analysis for the most potent hits to determine their IC50 values. This will help distinguish between potent off-target interactions and weaker, less specific binding.
Inconsistent results between different kinome profiling service providers. Different platforms use different assay formats (e.g., radiometric vs. fluorescence-based), ATP concentrations, and kinase constructs, which can lead to variability.Carefully compare the experimental conditions of the different providers. If possible, use a standardized set of control compounds to benchmark the different services.
Cellular Thermal Shift Assay (CETSA)
Problem Possible Cause Troubleshooting Steps
No thermal shift observed for the positive control (PARP14). Inefficient cell lysis. Incorrect heating temperature or duration. Antibody for Western blot is not working.Optimize the freeze-thaw cycles or lysis buffer to ensure complete cell lysis.[4] Optimize the heating conditions; the optimal temperature for denaturation needs to be determined empirically for each target protein.[5] Validate the primary antibody for Western blotting with a positive control lysate.
High variability between replicates. Uneven heating of samples. Inconsistent cell number or protein concentration. Pipetting errors.Ensure the PCR tubes or plates are properly seated in the thermal cycler for uniform heating.[4] Carefully normalize cell numbers or protein concentrations before starting the experiment. Use precise pipetting techniques and consider using automated liquid handlers for better consistency.
Observing a thermal shift for a protein, but it is not a direct target. The observed protein may be a downstream effector or part of a complex that is stabilized upon this compound binding to its direct target.Further validation is required. Use orthogonal methods like in vitro binding assays or knockdown of the primary target to see if the thermal shift of the secondary protein is affected.
Reporter Gene Assays
Problem Possible Cause Troubleshooting Steps
High background signal. Contamination of reagents or cell culture. "Leaky" promoter in the reporter construct.Use fresh, sterile reagents and maintain aseptic cell culture techniques. Use a reporter construct with a minimal promoter to reduce basal activity.[6][7]
Weak or no signal. Low transfection efficiency. Weak promoter activity. Reagents are not functional.Optimize the transfection protocol for your cell type.[6] Use a stronger promoter if the endogenous promoter is too weak. Ensure all assay reagents, especially the luciferase substrate, are within their expiration date and stored correctly.[6]
High variability between replicates. Inconsistent transfection efficiency. Pipetting errors. Differences in cell health or density.Use a co-transfected normalization control (e.g., Renilla luciferase) to account for variations in transfection efficiency.[3] Ensure accurate and consistent pipetting. Plate cells evenly and ensure they are in a healthy, logarithmic growth phase.

Experimental Protocols

In Vitro Kinase Profiling

This protocol provides a general framework for assessing the selectivity of this compound against a panel of kinases.

1. Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase panel (commercially available from various vendors)

  • Kinase reaction buffer

  • ATP solution

  • Substrate for each kinase

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well assay plates

  • Plate reader

2. Method:

  • Prepare a dilution series of this compound in the appropriate assay buffer. A common starting concentration for a broad screen is 1-10 µM.

  • In a 384-well plate, add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

  • Add the kinase and its specific substrate to each well.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km for each kinase to accurately assess ATP-competitive inhibitors.

  • Incubate the plate at the recommended temperature (usually 30°C or room temperature) for the specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Read the plate on a compatible plate reader (e.g., luminescence or fluorescence).

  • Calculate the percent inhibition for each kinase at the tested concentration of this compound. For any significant hits, perform a follow-up dose-response experiment to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) with Western Blot Readout

This protocol describes how to assess the target engagement of this compound in intact cells.

1. Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • DMSO

  • PBS

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE gels, transfer apparatus, and Western blot reagents

  • Primary antibody against PARP14 and any suspected off-target

  • Secondary antibody

  • Chemiluminescence substrate and imaging system

2. Method:

  • Culture cells to ~80% confluency.

  • Treat cells with the desired concentration of this compound or DMSO for a predetermined time (e.g., 1-2 hours) in serum-free media.

  • Harvest and wash the cells with PBS. Resuspend the cell pellet in PBS to a final concentration of ~10^7 cells/mL.

  • Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

  • Heat the samples in a thermal cycler to a range of temperatures for 3 minutes, followed by cooling to 4°C for 3 minutes. The temperature range should be optimized to cover the melting point of the target protein.

  • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

  • Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Transfer the supernatant to a new tube and determine the protein concentration.

  • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody against the protein of interest.

  • Develop the blot and quantify the band intensities.

  • Plot the band intensity as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

STAT6 Reporter Gene Assay

This protocol is designed to investigate the effect of this compound on the IL-4/STAT6 signaling pathway, a known downstream pathway of PARP14.

1. Materials:

  • A suitable cell line that responds to IL-4 (e.g., HEK293T, Ba/F3)

  • STAT6-responsive luciferase reporter plasmid

  • A control plasmid for normalization (e.g., Renilla luciferase)

  • Transfection reagent

  • Cell culture medium

  • Recombinant human or murine IL-4

  • This compound

  • Dual-luciferase reporter assay system

  • Luminometer

2. Method:

  • Co-transfect the cells with the STAT6 reporter plasmid and the normalization plasmid using a suitable transfection reagent.

  • After 24 hours, pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

  • Stimulate the cells with an optimal concentration of IL-4 for 6-16 hours.[5][8]

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

  • Plot the normalized luciferase activity against the concentration of this compound to determine its effect on STAT6-mediated transcription.

Visualizations

PARP14 Signaling in Macrophage Polarization

PARP14_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL4 IL-4 IL4R IL-4R IL4->IL4R IFNg IFN-γ IFNgR IFN-γR IFNg->IFNgR JAK1_IL4 JAK1 IL4R->JAK1_IL4 JAK3 JAK3 IL4R->JAK3 JAK1_IFNg JAK1 IFNgR->JAK1_IFNg JAK2 JAK2 IFNgR->JAK2 STAT6 STAT6 JAK1_IL4->STAT6 phosphorylates JAK3->STAT6 phosphorylates STAT6_dimer STAT6 Dimer STAT6->STAT6_dimer dimerizes STAT1 STAT1 JAK1_IFNg->STAT1 phosphorylates JAK2->STAT1 phosphorylates STAT1_dimer STAT1 Dimer STAT1->STAT1_dimer dimerizes PARP14 PARP14 PARP14->STAT6 enhances activity PARP14->STAT1 suppresses activity This compound This compound This compound->PARP14 inhibits M2_genes M2 Polarization Genes (e.g., Arg1, Fizz1) STAT6_dimer->M2_genes activates transcription M1_genes M1 Polarization Genes (e.g., iNOS, TNFα) STAT1_dimer->M1_genes activates transcription Off_Target_Workflow cluster_unbiased Unbiased Screening cluster_targeted Targeted Validation cluster_confirmation Confirmation in Cellular Context start Start: Unexpected Phenotype Observed with this compound kinome_scan Kinome Scan start->kinome_scan proteomics Quantitative Proteomics start->proteomics cetsa Cellular Thermal Shift Assay (CETSA) kinome_scan->cetsa Identified Kinase Hits reporter_assay Reporter Gene Assay proteomics->reporter_assay Altered Pathways in_vitro_assay In Vitro Enzyme Assay cetsa->in_vitro_assay Validate Direct Binding reporter_assay->in_vitro_assay Validate Pathway Modulation knockout Test in Target Knockout/Knockdown Cells in_vitro_assay->knockout orthogonal_compound Use Orthogonal Inhibitor in_vitro_assay->orthogonal_compound end Conclusion: Off-Target Effect Confirmed/Refuted knockout->end orthogonal_compound->end

References

RBN012759 Technical Support Center: Troubleshooting Unexpected Results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing RBN012759, a potent and selective inhibitor of poly(ADP-ribose) polymerase 14 (PARP14). The information is designed to address specific issues that may arise during experimentation, ensuring the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a highly selective and potent inhibitor of PARP14, with an IC50 of less than 3 nM.[1] It functions by blocking the catalytic activity of PARP14, an enzyme involved in mono-ADP-ribosylation (MARylation). This inhibition modulates immune responses, particularly by reversing the effects of interleukin-4 (IL-4) on macrophages and promoting an anti-tumor inflammatory environment.[2]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in DMSO. For long-term storage, it is recommended to store the compound as a solid at -20°C for up to three years, or in a DMSO solvent at -80°C for up to one year.

Q3: What are the expected effects of this compound on macrophage polarization?

A3: this compound is expected to reverse IL-4-driven M2-like macrophage polarization. This results in a decrease in the expression of M2 markers and a reduction in the secretion of pro-tumor cytokines.[2]

Q4: Is this compound selective for PARP14?

A4: Yes, this compound is highly selective for PARP14. It exhibits over 300-fold selectivity against other PARP family members, minimizing the potential for off-target effects related to the inhibition of other PARPs.[2]

Troubleshooting Guide

Unexpected Result 1: No observed effect on M2 macrophage polarization after this compound treatment.
Potential Cause Troubleshooting Step
Suboptimal this compound Concentration Ensure the final concentration of this compound is within the effective range. For in vitro macrophage assays, concentrations between 0.1 µM and 10 µM have been shown to be effective in reducing IL-4 stimulated cytokine secretion.[1] Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Incorrect Timing of Treatment The timing of this compound treatment relative to macrophage polarization stimuli is critical. For inhibiting IL-4 induced M2 polarization, it is recommended to pre-treat macrophages with this compound before or concurrently with IL-4 stimulation.
Cell Health and Viability Assess cell viability after treatment using a standard assay (e.g., Trypan Blue, MTT). High concentrations of DMSO or the compound itself could be toxic to cells, masking the desired biological effect. Ensure the final DMSO concentration is kept low (typically <0.1%).
Ineffective M2 Polarization Confirm that your M2 polarization protocol is working effectively. Include positive controls (IL-4 treatment alone) and assess the expression of established M2 markers (e.g., CD206, Arg1) by qPCR or flow cytometry.
Unexpected Result 2: High variability in experimental replicates.
Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure uniform cell seeding density across all wells of your culture plates. Inconsistent cell numbers will lead to variability in the response to treatment.
Inaccurate Pipetting Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of this compound and other reagents.
Edge Effects in Multi-well Plates To minimize edge effects, avoid using the outermost wells of multi-well plates for experimental conditions. Fill these wells with sterile PBS or media to maintain a humid environment.
Reagent Instability Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Unexpected Result 3: Contradictory findings with previous literature.
Potential Cause Troubleshooting Step
Differences in Experimental Systems Be aware of the specific cell types, species (human vs. murine), and experimental conditions used in the cited literature. Results can vary significantly between different biological systems.
Off-target Effects of Other Reagents If using other inhibitors or reagents in combination with this compound, consider the possibility of unforeseen interactions or off-target effects.
Development of Resistance Although not widely reported for this compound, resistance to PARP inhibitors can occur. This is less likely in short-term in vitro experiments but could be a factor in long-term culture or in vivo models.

Experimental Protocols

Macrophage Polarization Assay

This protocol outlines the steps to assess the effect of this compound on IL-4-induced M2 macrophage polarization.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1)

  • Macrophage colony-stimulating factor (M-CSF)

  • Interleukin-4 (IL-4)

  • This compound

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 6-well culture plates

Procedure:

  • Macrophage Differentiation:

    • Isolate monocytes from PBMCs or culture THP-1 cells.

    • Differentiate monocytes into M0 macrophages by culturing in the presence of M-CSF (50 ng/mL) for 5-7 days.

  • This compound Treatment and Polarization:

    • Plate M0 macrophages in 6-well plates.

    • Pre-treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.

    • Add IL-4 (20 ng/mL) to induce M2 polarization and incubate for 24-48 hours.

  • Analysis:

    • Gene Expression: Harvest cells, extract RNA, and perform qRT-PCR to analyze the expression of M1 (e.g., TNFα, IL-6) and M2 (e.g., CD206, Arg1, CCL18) markers.

    • Protein Expression: Analyze cell lysates by Western blot for M1/M2 markers or collect supernatants for cytokine analysis by ELISA.

    • Flow Cytometry: Stain cells with fluorescently labeled antibodies against surface markers (e.g., CD80 for M1, CD206 for M2) and analyze by flow cytometry.

Western Blot Analysis of PARP14 Activity

This protocol describes how to assess the inhibitory effect of this compound on PARP14's catalytic activity (MARylation).

Materials:

  • Cell lysates from macrophages treated with this compound

  • Primary antibodies: anti-PARP14, anti-pan-ADP-ribose binding reagent, anti-pSTAT6 (Y641), anti-STAT6, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Protein lysis buffer

  • SDS-PAGE gels and transfer apparatus

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation:

    • Lyse treated and untreated cells in protein lysis buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a standard assay (e.g., BCA).

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is typically 1:1000.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000) for 1 hour at room temperature.

    • Wash the membrane again as described above.

  • Detection:

    • Apply the chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using a digital imaging system. The expected result is a decrease in the pan-ADP-ribose signal in this compound-treated samples. An increase in pSTAT6 is also expected in response to IL-4, which should be modulated by this compound.

Data Presentation

Table 1: Expected Qualitative Effects of this compound on Macrophage Phenotype

Marker TypeMarkerExpected Effect of this compound on IL-4 Stimulated Macrophages
M2 Surface Marker CD206 (Mannose Receptor)Decrease
M2 Enzyme Arginase 1 (Arg1)Decrease
M2 Cytokine CCL18Decrease
M1 Cytokine TNFαPotential Increase (reversal of M2 suppression)
M1 Cytokine IL-6Potential Increase (reversal of M2 suppression)

Table 2: In Vivo Dosing and Pharmacokinetic Parameters of this compound in Mice

ParameterValue
Tolerated Dose 500 mg/kg BID (p.o.)
Oral Bioavailability 30% (at 100 mg/kg)[1]
Plasma Half-life (t1/2) 0.4 hours (at 100 mg/kg)[1]
Clearance 54 mL/min/kg (at 100 mg/kg)[1]
Volume of Distribution (Vss) 1.4 L/kg (at 100 mg/kg)[1]

Signaling Pathways and Experimental Workflows

IL4_Signaling_Pathway IL-4 Signaling Pathway and this compound Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL4 IL-4 IL4R IL-4 Receptor IL4->IL4R JAK1 JAK1 IL4R->JAK1 activates STAT6 STAT6 JAK1->STAT6 phosphorylates pSTAT6 pSTAT6 (dimerized) STAT6->pSTAT6 Nucleus Nucleus pSTAT6->Nucleus translocates to M2_Genes M2 Target Genes (e.g., Arg1, CD206) pSTAT6->M2_Genes binds to promoter PARP14 PARP14 pSTAT6->PARP14 activates catalytic activity PARP14->M2_Genes recruits HDACs (in absence of IL-4) HDACs HDAC2/3 PARP14->HDACs ADP-ribosylates, leading to release HDACs->M2_Genes represses transcription This compound This compound This compound->PARP14 inhibits

Caption: IL-4 signaling pathway and the inhibitory action of this compound on PARP14.

Experimental_Workflow Experimental Workflow: Macrophage Polarization Assay Start Start: Isolate/Culture Monocytes Differentiate Differentiate to M0 (M-CSF, 5-7 days) Start->Differentiate Plate Plate M0 Macrophages Differentiate->Plate Pretreat Pre-treat with This compound or Vehicle Plate->Pretreat Polarize Induce M2 Polarization (IL-4, 24-48h) Pretreat->Polarize Analysis Analysis Polarize->Analysis qPCR qRT-PCR (Gene Expression) Analysis->qPCR Western Western Blot (Protein Expression) Analysis->Western Flow Flow Cytometry (Surface Markers) Analysis->Flow ELISA ELISA (Cytokine Secretion) Analysis->ELISA

Caption: Workflow for assessing this compound's effect on macrophage polarization.

References

RBN012759 In Vivo Efficacy Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of RBN012759.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vivo experiments with this compound.

Question/Issue Possible Cause(s) Recommended Solution(s)
1. Suboptimal or Lack of Tumor Growth Inhibition Inappropriate Animal Model: The selected tumor model may not be dependent on the PARP14 pathway. This compound's mechanism involves modulating the tumor microenvironment, specifically by targeting pro-tumor macrophages.[1][2][3][4] Models lacking a significant macrophage component may not respond well.- Model Selection: Utilize syngeneic tumor models with a known presence of tumor-associated macrophages (TAMs) to better recapitulate the immune-modulatory effects of this compound.[3] - Cell Line Screening: Prior to in vivo studies, screen cancer cell lines in vitro for PARP14 expression and sensitivity to this compound in co-culture with macrophages.
Suboptimal Dosing Regimen: The dose or frequency of administration may be insufficient to maintain adequate target engagement.- Dose Escalation Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal biological dose (OBD) in your specific model. It has been noted that this compound is well-tolerated in mice with repeat dosing up to 500 mg/kg BID.[3] - Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Conduct PK/PD studies to correlate drug exposure with target inhibition in the tumor.
Drug Formulation and Stability Issues: Improper formulation or degradation of the compound can lead to reduced bioavailability.- Fresh Preparation: Prepare the formulation fresh for each administration. A recommended formulation for in vivo use is a solution in DMSO, PEG300, Tween80, and ddH2O. - Solubility Check: Ensure the compound is fully dissolved before administration.
Tumor Heterogeneity and Resistance: The tumor may have intrinsic or acquired resistance to PARP14 inhibition. Mechanisms of resistance to PARP inhibitors can involve restoration of homologous recombination.[5][6][7]- Combination Therapy: Consider combining this compound with other agents, such as immune checkpoint inhibitors, to enhance its anti-tumor activity.[1][2] - Biomarker Analysis: Analyze tumors from non-responding animals to investigate potential resistance mechanisms.
2. Difficulty Confirming Target Engagement In Vivo Lack of Robust Biomarkers: Difficulty in measuring direct inhibition of PARP14 activity in tumor tissue.- Pharmacodynamic Biomarkers: Measure downstream markers of PARP14 activity. Inhibition of PARP14 by this compound has been shown to reverse IL-4-driven pro-tumor gene expression in macrophages.[1][2][3][4] Therefore, assess changes in the expression of M2 macrophage-related genes (e.g., Arg1, Fizz1, Ym1) in tumor lysates or sorted tumor-associated macrophages via qPCR or RNA-Seq. - Immunohistochemistry (IHC): While direct measurement of mono-ADP-ribosylation is challenging, IHC for markers of M1 macrophage polarization (e.g., iNOS) could be an indirect indicator of efficacy.
3. Variability in Experimental Results Inconsistent Tumor Implantation: Variation in tumor size and location at the start of treatment.- Standardized Procedures: Ensure consistent cell numbers, injection volumes, and anatomical locations for tumor implantation. - Tumor Size Matching: Randomize animals into treatment groups only after tumors have reached a predetermined, uniform size.
Animal Health and Husbandry: Stress and underlying health issues in the animals can impact tumor growth and immune responses.- Acclimatization: Allow sufficient time for animals to acclimate to the facility before starting the experiment. - Regular Monitoring: Monitor animal health closely throughout the study for signs of distress or toxicity.

Frequently Asked Questions (FAQs)

Question Answer
1. What is the mechanism of action of this compound? This compound is a potent and highly selective inhibitor of Poly(ADP-ribose) polymerase 14 (PARP14).[1][4] PARP14 is implicated in promoting a pro-tumor macrophage phenotype and suppressing anti-tumor inflammatory responses.[1][2][3] By inhibiting PARP14, this compound is thought to reverse this immunosuppressive tumor microenvironment, decreasing pro-tumor macrophage function and inducing an inflammatory response.[1][2][3][4]
2. What are the key properties of this compound? This compound is a cell-permeable and soluble chemical probe.[4] It exhibits high selectivity for PARP14 over other PARP family members.[1][4]
3. How should I prepare this compound for in vivo administration? A suggested formulation involves dissolving this compound in a vehicle consisting of DMSO, PEG300, Tween80, and water. It is recommended to prepare the formulation fresh before each use. Always ensure the compound is fully dissolved.
4. Which animal models are most suitable for testing this compound? As this compound's mechanism of action is largely immune-modulatory, syngeneic mouse tumor models with an intact immune system are generally preferred over immunodeficient xenograft models.[3][8][9] The choice of model should be guided by the presence of tumor-associated macrophages and the relevance of the PARP14 pathway in the specific cancer type.
5. What is the reported potency of this compound? This compound has a biochemical half-maximal inhibitory concentration (IC50) of 0.003 µM for PARP14.[1][4]

Quantitative Data Summary

Parameter Value Reference
Biochemical IC50 (PARP14) 0.003 µM[1][4]
Selectivity >300-fold over all mono- and polyPARP family members[1][4]
In Vivo Tolerability Well-tolerated in mice with repeat dosing up to 500 mg/kg BID[3]

Experimental Protocols

Representative In Vivo Efficacy Study Protocol

This protocol is a general guideline and should be optimized for specific experimental needs.

  • Animal Model:

    • Select a suitable syngeneic mouse tumor model (e.g., CT26 colon carcinoma, 4T1 breast carcinoma in BALB/c mice, or MC38 colon adenocarcinoma in C57BL/6 mice).

  • Tumor Cell Implantation:

    • Subcutaneously inject a predetermined number of tumor cells (e.g., 1 x 10^6 cells in 100 µL of sterile PBS or Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring and Group Randomization:

    • Monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

  • This compound Formulation and Administration:

    • Prepare the this compound formulation fresh daily. A typical vehicle may consist of 5% DMSO, 40% PEG300, 5% Tween80, and 50% sterile water.

    • Administer this compound orally (p.o.) or intraperitoneally (i.p.) at the desired dose and schedule (e.g., once or twice daily).

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis.

  • Pharmacodynamic Analysis:

    • Collect tumor tissue at specified time points after the last dose for biomarker analysis.

    • Process tumor tissue for analysis of macrophage markers and gene expression by qPCR, flow cytometry, or immunohistochemistry.

Visualizations

Signaling_Pathway cluster_macrophage Tumor-Associated Macrophage (M2-like) IL4 IL-4 STAT6 STAT6 IL4->STAT6 activates PARP14 PARP14 STAT6->PARP14 activates ProTumor_Genes Pro-Tumor Genes (e.g., Arg1, Fizz1) PARP14->ProTumor_Genes promotes transcription This compound This compound This compound->PARP14 inhibits Experimental_Workflow start Start implant Tumor Cell Implantation start->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Groups monitor_growth->randomize treat Treatment with This compound randomize->treat assess Assess Efficacy (Tumor Volume, Body Weight) treat->assess pd_analysis Pharmacodynamic Analysis assess->pd_analysis end End pd_analysis->end Troubleshooting_Tree suboptimal_efficacy Suboptimal Efficacy Observed? check_model Is the animal model appropriate? (e.g., syngeneic, contains TAMs) suboptimal_efficacy->check_model Yes efficacy_achieved Efficacy Achieved suboptimal_efficacy->efficacy_achieved No check_dose Is the dosing regimen optimal? check_model->check_dose Yes select_new_model Action: Select a more appropriate model. check_model->select_new_model No check_formulation Is the formulation correct and stable? check_dose->check_formulation Yes perform_dose_escalation Action: Perform dose escalation/PK-PD studies. check_dose->perform_dose_escalation No prepare_fresh Action: Prepare formulation fresh before each use. check_formulation->prepare_fresh No check_formulation->efficacy_achieved Yes

References

RBN012759 vehicle for animal administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the successful animal administration of RBN012759, a potent and selective PARP14 inhibitor.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a potent, selective, and orally active inhibitor of Poly(ADP-ribose) polymerase 14 (PARP14).[1][5] It has an IC50 of <3 nM for the human PARP14 catalytic domain.[2] this compound exhibits high selectivity, being over 300-fold more selective for PARP14 than other PARP family members.[4][6][7] Its primary mechanism of action involves the inhibition of PARP14's enzymatic activity, which plays a role in regulating immune responses and cancer cell survival.[4]

Q2: What is the primary application of this compound in research?

A2: this compound is used in preclinical research to study the biological functions of PARP14. It has been shown to decrease pro-tumor macrophage function and elicit inflammatory responses in tumor explants.[1][8] Specifically, it can reverse IL-4 driven pro-tumor gene expression in macrophages.[6][7] This makes it a valuable tool for investigating new therapeutic approaches for cancers and inflammatory diseases where PARP14 is implicated.[4]

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, this compound should be kept at -20°C as a solid.[3] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1]

Q4: What is the recommended route of administration for this compound in mice?

A4: this compound has been shown to be orally active in mice.[1][5] Oral gavage (i.g.) is a documented method of administration.[9]

Troubleshooting Guide

Q1: I am having trouble dissolving this compound for my in vivo experiment. What should I do?

A1: this compound is soluble in DMSO.[3] However, for in vivo administration, a multi-component vehicle is often necessary. If you are experiencing solubility issues, ensure your DMSO is fresh, as moisture-absorbing DMSO can reduce solubility.[2] Sonication can also help accelerate dissolution.[9] If the compound still does not dissolve, consider adjusting the concentration or trying an alternative formulation. Two standard formulations are provided in the Experimental Protocols section below.

Q2: My animals are showing signs of toxicity after administration. What could be the cause?

A2: this compound has been reported to be well-tolerated in mice with repeat dosing up to 500 mg/kg BID.[2] However, adverse effects could be related to the vehicle, the concentration of the compound, or the administration procedure itself. Ensure the vehicle components are high-purity and suitable for animal administration. Review your dosing calculations and consider performing a dose-ranging study to determine the maximum tolerated dose in your specific animal model and strain.

Q3: I am not observing the expected biological effect in my in vivo study. What are some potential reasons?

A3: Several factors could contribute to a lack of efficacy.

  • Formulation Issues: Ensure the compound is fully dissolved and the formulation is homogeneous. An improperly prepared vehicle can lead to inaccurate dosing. The mixed solution should be used immediately for optimal results.[2]

  • Pharmacokinetics: this compound has a short plasma half-life (0.4 hours) and moderate oral bioavailability (30%) in mice.[1] The dosing regimen may need to be adjusted (e.g., more frequent administration) to maintain therapeutic concentrations.

  • Target Engagement: It has been observed that a higher dose (500 mg/kg) was needed to see an increase in PARP14 protein levels in vivo, indicating effective target engagement at that dose.[9] You may need to confirm target engagement in your model system.

Quantitative Data

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValueSpeciesReference
IC50<3 nMHuman[1][2]
IC505 nMMouse[2]
Selectivity>300-fold over other PARP family membersN/A[6][7]

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterValueRoute of AdministrationReference
Bioavailability30%Oral (p.o.)[1]
Plasma Half-life (t1/2)0.4 hoursOral (p.o.)[1]
Clearance54 mL/min/kgOral (p.o.)[1]
Volume of Distribution (Vss)1.4 L/kgOral (p.o.)[1]

Table 3: Solubility of this compound

SolventSolubilityReference
DMSO76 mg/mL (200.81 mM)[2]

Experimental Protocols

Protocol 1: Aqueous-Based Formulation for Oral Administration

This protocol is suitable for preparing a solution of this compound for oral gavage.

Materials:

  • This compound

  • DMSO (fresh, high purity)

  • PEG300

  • Tween 80

  • ddH2O (double-distilled water)

Procedure (for a 1 mL working solution):

  • Prepare a stock solution of this compound in DMSO (e.g., 38 mg/mL).

  • In a sterile tube, add 400 µL of PEG300.

  • Add 50 µL of the this compound DMSO stock solution to the PEG300.

  • Mix thoroughly until the solution is clear.

  • Add 50 µL of Tween 80 to the mixture.

  • Mix again until the solution is clear.

  • Add 500 µL of ddH2O to bring the final volume to 1 mL.

  • Mix thoroughly. The final solution should be clear.

  • Use the mixed solution immediately for optimal results. [2]

Protocol 2: Oil-Based Formulation for Oral Administration

This protocol provides an alternative lipid-based vehicle.

Materials:

  • This compound

  • DMSO (fresh, high purity)

  • Corn oil

Procedure (for a 1 mL working solution):

  • Prepare a stock solution of this compound in DMSO (e.g., 12.6 mg/mL).

  • In a sterile tube, add 950 µL of corn oil.

  • Add 50 µL of the this compound DMSO stock solution to the corn oil.

  • Mix thoroughly until homogeneous.

  • Use the mixed solution immediately for optimal results. [2]

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin Animal Administration & Analysis start Weigh this compound Powder dissolve Dissolve in fresh DMSO to create stock solution start->dissolve choose_vehicle Choose Vehicle dissolve->choose_vehicle aqueous Aqueous Vehicle: PEG300, Tween 80, ddH2O choose_vehicle->aqueous Aqueous oil Oil Vehicle: Corn Oil choose_vehicle->oil Oil-based mix_aqueous Mix components sequentially aqueous->mix_aqueous mix_oil Mix components oil->mix_oil final_prep Final Formulation Ready mix_aqueous->final_prep mix_oil->final_prep administer Administer via Oral Gavage final_prep->administer observe Observe Animal Tolerability administer->observe collect Collect Samples (Plasma, Tissue) observe->collect analyze Pharmacokinetic/ Pharmacodynamic Analysis collect->analyze

Caption: Workflow for this compound formulation and animal administration.

parp14_pathway cluster_signaling PARP14 Signaling in Macrophages IL4 IL-4 Cytokine PARP14 PARP14 IL4->PARP14 STAT6 STAT6 ProTumor Pro-Tumor M2-like Gene Expression STAT6->ProTumor Promotes PARP14->STAT6 Activates This compound This compound This compound->PARP14 Inhibits

Caption: Simplified PARP14 signaling pathway inhibited by this compound.

References

preventing RBN012759 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for RBN012759. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to troubleshoot common issues, such as precipitation in media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and highly selective inhibitor of Poly(ADP-ribose) polymerase 14 (PARP14).[1][2][3][4][5] It functions by blocking the catalytic activity of PARP14, which is involved in mono-ADP-ribosylation (MARylation) of substrate proteins.[1][2] PARP14 has been shown to play a role in modulating signaling pathways, such as the IL-4/STAT6 and IFN-γ pathways, which are critical in immune responses and cancer biology.[1][2][3][5] By inhibiting PARP14, this compound can reverse pro-tumor macrophage gene expression and elicit inflammatory responses in tumor explants.[1][3][4]

Q2: What is the primary solvent for dissolving this compound?

A2: The recommended primary solvent for this compound is dimethyl sulfoxide (DMSO).[1][2][6] It is highly soluble in DMSO, with concentrations of up to 233.33 mg/mL being reported.[1]

Q3: I am observing precipitation when I add my this compound working solution to my cell culture media. What could be the cause?

A3: Precipitation of this compound upon addition to aqueous solutions like cell culture media is a common issue due to its low water solubility.[2] Several factors can contribute to this:

  • High Final Concentration of this compound: The final concentration of the compound in the media may exceed its solubility limit in the aqueous environment.

  • High Final Concentration of DMSO: While used for initial dissolution, high concentrations of DMSO in the final culture medium can be toxic to cells and can also influence compound solubility.[7] It is recommended to keep the final DMSO concentration below 0.1% to 0.5%.[7]

  • Properties of the Media: The pH, salt concentration, and protein content (e.g., serum) of the cell culture media can affect the solubility of small molecules.[8][9][10]

  • Quality of DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water-laden DMSO can significantly reduce the solubility of hydrophobic compounds like this compound.[1][2]

  • Temperature Changes: Rapid temperature changes, such as adding a cold stock solution to warm media, can decrease the solubility of a compound.[8][11]

Q4: How can I prevent this compound precipitation in my experiments?

A4: Please refer to the detailed "Troubleshooting Guide for Preventing this compound Precipitation" and the "Experimental Protocol for Preparation of this compound Working Solutions" in the sections below for comprehensive strategies. Key recommendations include using fresh, high-quality DMSO, preparing a high-concentration stock solution, performing serial dilutions, and ensuring rapid mixing upon addition to the final media.

Troubleshooting Guide for Preventing this compound Precipitation

This guide provides a systematic approach to identifying and resolving precipitation issues with this compound.

Problem Potential Cause Troubleshooting Steps
Precipitation upon initial dissolution in DMSO 1. Poor quality or "wet" DMSO.2. Compound concentration is too high for the volume of DMSO.1. Use fresh, anhydrous, high-purity DMSO.[1][2] Store DMSO in small, single-use aliquots to prevent moisture absorption.2. If precipitation persists, gentle warming (e.g., 37°C water bath) and/or sonication can be used to aid dissolution.[1]
Precipitation upon dilution into aqueous media (e.g., PBS, cell culture media) 1. Final concentration of this compound exceeds its aqueous solubility.2. "Shock" precipitation due to rapid change in solvent polarity.3. Interaction with media components (salts, proteins).[8][10]1. Lower the final working concentration of this compound.2. Perform a serial dilution of the DMSO stock solution in media, ensuring vigorous mixing after each addition.3. Pre-warm the cell culture media to 37°C before adding the this compound solution.4. Consider the use of a carrier protein, such as bovine serum albumin (BSA), in the media if compatible with the experiment.
Precipitation observed in the culture plate over time 1. Compound instability in the culture medium.2. Changes in media pH due to cell metabolism.3. Evaporation of media leading to increased compound concentration.[8][9]1. Prepare fresh working solutions for each experiment.2. Ensure proper buffering of the cell culture media and monitor the pH.3. Maintain proper humidity in the incubator to minimize evaporation.

Below is a troubleshooting workflow to help address precipitation issues.

G cluster_0 Troubleshooting Workflow for this compound Precipitation start Precipitation Observed check_stock Is the DMSO stock solution clear? start->check_stock dissolve_issue Address Stock Dissolution: - Use fresh, anhydrous DMSO - Gentle warming (37°C) - Sonication check_stock->dissolve_issue No dilution_step Precipitation during dilution into aqueous media? check_stock->dilution_step Yes dissolve_issue->check_stock dilution_solution Optimize Dilution Protocol: - Pre-warm media - Serial dilution with vigorous mixing - Lower final concentration dilution_step->dilution_solution Yes time_issue Precipitation over time in culture? dilution_step->time_issue No end No Precipitation dilution_solution->end time_solution Address Long-Term Stability: - Prepare fresh solutions - Monitor media pH - Ensure proper humidity time_issue->time_solution Yes time_issue->end No time_solution->end

Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Key Experiment: Preparation of this compound Working Solutions for In Vitro Cell-Based Assays

This protocol provides a detailed methodology to prepare this compound working solutions while minimizing the risk of precipitation.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO (newly opened vial recommended)

  • Sterile microcentrifuge tubes

  • Sterile, pre-warmed (37°C) cell culture medium (e.g., RPMI, DMEM) with serum, as required for your cell line

  • Vortex mixer

  • Pipettes and sterile tips

Methodology:

  • Preparation of a High-Concentration Stock Solution (e.g., 10 mM): a. Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation. b. Aseptically weigh the required amount of this compound powder. The molecular weight of this compound is 378.46 g/mol .[1] c. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution. For example, to 1 mg of this compound, add 264.2 µL of DMSO. d. Vortex thoroughly until the powder is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes or sonicate briefly to aid dissolution.[1] e. Visually inspect the solution to ensure it is clear and free of any particulate matter. f. Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light.[1]

  • Preparation of Working Solutions (Serial Dilution): a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Pre-warm the complete cell culture medium to 37°C. c. Perform a serial dilution of the stock solution in the pre-warmed medium. It is crucial to add the this compound solution to the medium and not the other way around. d. Example Dilution Series for a 10 µM final concentration: i. Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed medium to get a 100 µM solution. Vortex immediately and gently. ii. Add the required volume of this 100 µM intermediate solution to your culture wells to achieve the final desired concentration (e.g., for a final volume of 1 mL, add 100 µL of the 100 µM solution). e. Immediately after adding the this compound solution to the final culture volume, gently swirl the plate to ensure rapid and uniform mixing.

  • Vehicle Control: a. Prepare a vehicle control by performing the same serial dilutions with DMSO alone, ensuring the final concentration of DMSO in the control wells is identical to that in the experimental wells.

Signaling Pathway

This compound inhibits PARP14, which is known to modulate the IL-4 signaling pathway. A key downstream effect of IL-4 receptor activation is the phosphorylation and activation of STAT6, which then translocates to the nucleus to regulate gene expression. PARP14 has been shown to act as a coactivator for STAT6.[6]

G cluster_1 Simplified IL-4 Signaling Pathway and this compound Inhibition IL4 IL-4 IL4R IL-4 Receptor IL4->IL4R JAK JAK IL4R->JAK activates STAT6 STAT6 JAK->STAT6 phosphorylates pSTAT6 p-STAT6 STAT6->pSTAT6 Nucleus Nucleus pSTAT6->Nucleus dimerizes & translocates PARP14 PARP14 PARP14->pSTAT6 co-activates RBN This compound RBN->PARP14 inhibits Gene Gene Expression (e.g., M2 macrophage polarization) Nucleus->Gene

This compound inhibits PARP14, a co-activator of STAT6 in the IL-4 signaling pathway.

References

RBN012759 lot-to-lot variability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the PARP14 inhibitor, RBN012759. The information herein is designed to address potential issues, including lot-to-lot variability, that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant difference in the efficacy of a new lot of this compound compared to our previous batch. What could be the cause?

A1: Lot-to-lot variability in small molecule inhibitors can arise from several factors. These may include differences in purity, the presence of isomers, variations in crystalline structure, or the presence of residual solvents from the synthesis process. It is also possible that the compound has degraded during storage. We recommend performing a series of quality control experiments to validate the new lot before extensive use.

Q2: What are the initial steps to troubleshoot suspected lot-to-lot variability with this compound?

A2: First, verify the proper storage of the new lot of this compound as it is sensitive to light and should be stored at -20°C for short-term use and -80°C for long-term storage to prevent degradation.[1] Next, prepare a fresh stock solution in an appropriate solvent like DMSO.[2] Finally, perform a dose-response experiment using a well-established cellular assay to compare the IC50 values of the new and old lots.

Q3: How can we confirm the identity and purity of our new lot of this compound?

A3: The most definitive way to confirm the identity and purity of a new lot is through analytical chemistry techniques. High-Performance Liquid Chromatography (HPLC) can be used to assess purity, while Mass Spectrometry (MS) can confirm the molecular weight of the compound. If you have access to a sample from a previous, well-performing lot, a direct comparison using these methods can be very informative.

Q4: Our in-cell results with this compound are inconsistent. Could this be related to the compound?

A4: Inconsistent in-cell results can be due to compound variability, but other experimental factors should also be considered. Ensure consistent cell passage number, density, and health. Verify the concentration and activity of any co-factors or stimulating agents (e.g., IL-4 for macrophage polarization assays).[3][4][5][6] If you have ruled out other sources of variability, we recommend performing a quality control check on your this compound lot.

Troubleshooting Guides

Issue: Reduced Potency of a New this compound Lot

If a new lot of this compound is showing reduced potency in your assays, follow this troubleshooting workflow:

G cluster_0 Troubleshooting Workflow: Reduced Potency start Start: Reduced Potency Observed storage Verify Proper Storage (-20°C or -80°C, protected from light) start->storage stock Prepare Fresh Stock Solution in DMSO storage->stock dose_response Perform Dose-Response Experiment (Compare IC50 of old vs. new lot) stock->dose_response ic50_check IC50 Values Comparable? dose_response->ic50_check analytical_qc Perform Analytical QC (HPLC for purity, MS for identity) ic50_check->analytical_qc No experimental_vars Investigate Other Experimental Variables (Cells, Reagents, Protocol) ic50_check->experimental_vars Yes contact_supplier Contact Supplier for Replacement analytical_qc->contact_supplier end End contact_supplier->end experimental_vars->end

Caption: Troubleshooting workflow for reduced this compound potency.

Data Presentation

ParameterReported ValueSource
IC50 (PARP14, human catalytic domain) <3 nM[1][2]
IC50 (PARP14, mouse catalytic domain) 5 nM[2]
Selectivity over monoPARPs >300-fold[1]
Selectivity over polyPARPs >1000-fold[1]
Oral Bioavailability (mice) 30%[1]
Plasma Half-life (mice) 0.4 h[1]

Experimental Protocols

Protocol 1: Determination of this compound IC50 in a Cellular Assay

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay, such as measuring the inhibition of IL-4-induced gene expression in macrophages.[4][5]

Materials:

  • Human primary macrophages or a relevant cell line

  • This compound (new and old lots)

  • DMSO (cell culture grade)

  • Recombinant human IL-4

  • Cell culture medium and supplements

  • Reagents for RNA extraction and qRT-PCR

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Plate macrophages in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of both the new and old lots of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve a range of concentrations (e.g., 1 nM to 10 µM).

  • Compound Treatment: Add the diluted this compound or vehicle control (medium with the same final concentration of DMSO) to the cells and incubate for 1-2 hours.

  • Cell Stimulation: Stimulate the cells with a pre-optimized concentration of IL-4.

  • Incubation: Incubate the cells for a period sufficient to induce the expression of target genes (e.g., 6-24 hours).

  • RNA Extraction and qRT-PCR: Lyse the cells and extract total RNA. Perform quantitative reverse transcription PCR (qRT-PCR) to measure the expression of an IL-4-responsive gene (e.g., CCL17 or SOCS1).

  • Data Analysis: Normalize the expression of the target gene to a housekeeping gene. Plot the normalized gene expression against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Signaling Pathway and Workflow Diagrams

This compound is a potent inhibitor of PARP14, which plays a role in modulating the IL-4 and IFN-γ signaling pathways, particularly in macrophages.[3][4][5][6]

G cluster_1 PARP14 Signaling Pathway in Macrophages IL4 IL-4 IL4R IL-4 Receptor IL4->IL4R STAT6 STAT6 IL4R->STAT6 PARP14 PARP14 STAT6->PARP14 activates M2_genes M2-like Gene Expression (e.g., CCL17, ARG1) PARP14->M2_genes promotes This compound This compound This compound->PARP14 immunosuppression Immunosuppressive Phenotype M2_genes->immunosuppression

Caption: this compound inhibits PARP14, blocking IL-4-driven M2 macrophage polarization.

References

Validation & Comparative

RBN012759: A Comparative Guide to a Potent and Selective PARP14 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy and inflammatory disease research, the inhibition of Poly(ADP-ribose) polymerase 14 (PARP14) has emerged as a promising strategy. PARP14, a mono-ADP-ribosyltransferase, plays a crucial role in various cellular processes, including DNA damage repair, transcriptional regulation, and immune cell function.[1] Its overexpression in certain cancers makes it a compelling therapeutic target.[1] This guide provides a comprehensive comparison of RBN012759, a potent PARP14 inhibitor, with other known inhibitors, supported by experimental data and detailed methodologies.

Performance Comparison of PARP14 Inhibitors

This compound distinguishes itself through its high potency and exceptional selectivity for PARP14. The following table summarizes the available quantitative data for this compound and other notable PARP14 inhibitors. It is important to note that direct comparison of IC50 values should be approached with caution, as they may originate from studies with differing experimental conditions.

InhibitorTargetIC50 (nM)SelectivityKey Findings
This compound PARP14<3[2][3]>300-fold over other monoPARPs and >1000-fold over polyPARPs[2][3]Decreases pro-tumor macrophage function and elicits inflammatory responses in tumor explants.[2][3]
RBN-3143 PARP144[4]>300-fold over other PARP inhibitors[5]Demonstrates efficacy in preclinical models of lung, skin, and gastrointestinal inflammation.[5]
OUL232 PARP7, 10, 11, 12, 14, 15Not specified for PARP14 alonePotent inhibitor of multiple mono-ARTs[6]Most potent PARP10 inhibitor to date (IC50 = 7.8 nM).[6]
PARP14 inhibitor H10 PARP14490[7]~24-fold over PARP1[7]Induces caspase-3/7-mediated cell apoptosis.[7]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of PARP14 inhibitors, it is essential to visualize the signaling pathways they modulate and the experimental workflows used to characterize them.

PARP14-STAT6 Signaling Pathway

PARP14 is a key regulator of the Interleukin-4 (IL-4) signaling pathway through its interaction with the transcription factor STAT6. In the absence of IL-4, PARP14 can be part of a repressor complex. Upon IL-4 stimulation, STAT6 is activated and binds to the promoters of target genes, leading to the recruitment and activation of PARP14. PARP14 then facilitates the transcription of genes involved in cell survival and proliferation.

PARP14_STAT6_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4 IL-4 IL4R IL-4 Receptor IL-4->IL4R JAK JAK IL4R->JAK activates STAT6_inactive STAT6 (inactive) JAK->STAT6_inactive phosphorylates STAT6_active STAT6-P (active) STAT6_inactive->STAT6_active STAT6_dimer STAT6-P Dimer STAT6_active->STAT6_dimer dimerizes PARP14 PARP14 Gene_Expression Gene Expression (e.g., cell survival, proliferation) PARP14->Gene_Expression co-activates STAT6_dimer->PARP14 recruits DNA DNA STAT6_dimer->DNA binds to promoter DNA->Gene_Expression initiates transcription This compound This compound This compound->PARP14 inhibits

Figure 1. Simplified PARP14-STAT6 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: PARP14 Inhibition Assay

The potency of PARP14 inhibitors is typically determined using a biochemical assay that measures the enzymatic activity of PARP14. A common method is a chemiluminescent assay.

PARP14_Inhibition_Assay cluster_workflow Biochemical Assay Workflow start Start plate_prep Prepare 96-well plate with coated histones start->plate_prep add_reagents Add PARP14 enzyme, biotinylated NAD+, and test inhibitor (e.g., this compound) plate_prep->add_reagents incubation Incubate to allow enzymatic reaction add_reagents->incubation wash1 Wash to remove unbound reagents incubation->wash1 add_streptavidin Add Streptavidin-HRP wash1->add_streptavidin incubation2 Incubate add_streptavidin->incubation2 wash2 Wash incubation2->wash2 add_substrate Add chemiluminescent substrate wash2->add_substrate read_signal Read chemiluminescent signal add_substrate->read_signal data_analysis Analyze data to determine IC50 read_signal->data_analysis end End data_analysis->end

Figure 2. A typical experimental workflow for a PARP14 chemiluminescent inhibition assay.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for key assays used to evaluate PARP14 inhibitors.

Biochemical PARP14 Inhibition Assay (Chemiluminescent)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP14 in a biochemical setting.

Materials:

  • Recombinant human PARP14 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1 mg/ml BSA)

  • Test inhibitors (e.g., this compound) dissolved in DMSO

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Luminometer

Procedure:

  • Plate Preparation: Histone-coated 96-well plates are washed with wash buffer.

  • Compound Addition: A serial dilution of the test inhibitor is prepared and added to the wells. A control with DMSO only is included.

  • Enzyme and Substrate Addition: A mixture of PARP14 enzyme and biotinylated NAD+ in assay buffer is added to all wells to initiate the reaction.

  • Incubation: The plate is incubated at room temperature for a defined period (e.g., 1 hour) to allow for the ADP-ribosylation of histones.

  • Washing: The plate is washed to remove unreacted NAD+ and unbound enzyme.

  • Detection: Streptavidin-HRP conjugate is added to the wells and incubated to bind to the biotinylated ADP-ribose incorporated onto the histones.

  • Final Wash: The plate is washed again to remove unbound Streptavidin-HRP.

  • Signal Generation: A chemiluminescent substrate is added to the wells.

  • Data Acquisition: The chemiluminescent signal is immediately read using a luminometer.

  • Data Analysis: The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

Cellular PARP14 Target Engagement Assay

This assay determines the ability of an inhibitor to engage with PARP14 within a cellular context.

Materials:

  • Human cancer cell line overexpressing PARP14 (e.g., from a patient-derived xenograft)

  • Cell culture medium and supplements

  • Test inhibitors (e.g., this compound)

  • Lysis buffer

  • Antibodies: anti-PARP14, secondary antibody

  • Western blot reagents and equipment

Procedure:

  • Cell Culture and Treatment: Cells are seeded in culture plates and allowed to adhere. The cells are then treated with increasing concentrations of the test inhibitor for a specified time.

  • Cell Lysis: The cells are washed and then lysed to release cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

  • Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for PARP14, followed by incubation with a secondary antibody conjugated to a detectable label (e.g., HRP).

  • Signal Detection: The signal is detected using an appropriate method (e.g., chemiluminescence).

  • Data Analysis: The band intensity for PARP14 is quantified. An increase in the PARP14 band intensity with increasing inhibitor concentration can indicate target engagement, as inhibition of its catalytic activity can lead to its stabilization.

Conclusion

This compound stands out as a highly potent and selective inhibitor of PARP14. Its ability to modulate the immune response, particularly in the context of macrophage polarization, makes it a valuable tool for research and a promising candidate for therapeutic development in oncology and inflammatory diseases. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of this compound and other emerging PARP14 inhibitors, paving the way for a deeper understanding of PARP14 biology and the development of novel targeted therapies.

References

A Comparative Guide to PARP14 Inhibitors: RBN012759 and RBN-3143

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two potent and selective PARP14 inhibitors: RBN012759 and RBN-3143. Both compounds, developed by Ribon Therapeutics, target Poly(ADP-ribose) polymerase 14 (PARP14), a key regulator of signaling pathways implicated in cancer and inflammatory diseases. This document summarizes their performance based on available experimental data, outlines detailed experimental protocols, and visualizes key biological pathways and workflows to aid in the selection of the appropriate tool compound or clinical candidate for research and development.

At a Glance: Key Quantitative Data

The following tables summarize the key biochemical, cellular, and pharmacokinetic parameters of this compound and RBN-3143.

Table 1: Biochemical and Cellular Potency

ParameterThis compoundRBN-3143
Target PARP14PARP14
Mechanism of Action Potent and selective inhibitorPotent and NAD+-competitive catalytic inhibitor
IC50 (hPARP14) <3 nM[1][2][3][4]4 nM[5]
IC50 (mPARP14) 5 nM[6]Not specified
Selectivity >300-fold over monoPARPs, >1000-fold over polyPARPs[2][3][4]>300-fold over other PARP inhibitors in vitro[7]
Cellular Activity Decreases IL-4 driven M2-like gene expression in primary human macrophages.[6]Inhibits PARP14-mediated ADP-ribosylation and stabilizes PARP14 in cell lines.[5]

Table 2: Pharmacokinetic Properties

ParameterThis compound (in mice)RBN-3143 (in humans)
Administration Oral[3]Oral[8]
Bioavailability Moderate (30%)[3]Not specified
Half-life (t1/2) 0.4 hours[3]3-11 hours (single ascending dose)[9][10]
Clearance Moderate (54 mL/min/kg)[3]Not specified
Volume of Distribution (Vd) Low (1.4 L/kg)[3]Not specified
Clinical Development Stage Preclinical tool compoundPhase 1 clinical trials[2][8]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and a typical experimental setup, the following diagrams have been generated using Graphviz.

PARP14_Signaling_Pathway PARP14 Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4R IL-4 Receptor JAK JAK IL-4R->JAK Activates IL-4 IL-4 IL-4->IL-4R Binds STAT6 STAT6 JAK->STAT6 Phosphorylates STAT6_dimer STAT6 Dimer STAT6->STAT6_dimer Dimerizes PARP14 PARP14 PARP14->STAT6 ADP-ribosylates & co-activates This compound This compound This compound->PARP14 Inhibits RBN-3143 RBN-3143 RBN-3143->PARP14 Inhibits Gene_Expression M2-like Gene Expression STAT6_dimer->Gene_Expression Promotes

Caption: PARP14 signaling pathway and points of inhibition.

Macrophage_Polarization_Workflow Macrophage Polarization Experimental Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Monocytes Isolate Monocytes from PBMCs Differentiation Differentiate into Macrophages (M0) with M-CSF Monocytes->Differentiation Polarization Polarize to M2 with IL-4 Differentiation->Polarization Inhibitor Treat with This compound or RBN-3143 Polarization->Inhibitor Gene_Expression Analyze M2 Marker Gene Expression (e.g., CD206, Arg1) by qPCR Inhibitor->Gene_Expression Cytokine Measure Cytokine Secretion by ELISA Inhibitor->Cytokine

Caption: A typical workflow for assessing macrophage polarization.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize PARP14 inhibitors. These are generalized from publicly available information and may require optimization for specific experimental conditions.

PARP14 Enzymatic Assay (Chemiluminescent)

This assay measures the enzymatic activity of PARP14 by detecting the ADP-ribosylation of histone proteins.

Materials:

  • Recombinant human PARP14 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Assay buffer (e.g., 50 mM HEPES pH 8.0, 10 mM MgCl2)

  • Wash buffer (e.g., PBST)

  • Blocking buffer

  • Streptavidin-HRP

  • Chemiluminescent substrate

  • This compound or RBN-3143 as test compounds

Procedure:

  • Plate Preparation: Use pre-coated histone plates or coat 96-well plates with histone mixture overnight at 4°C. Wash plates with wash buffer and block for at least 90 minutes at room temperature.

  • Compound Preparation: Prepare serial dilutions of this compound or RBN-3143 in assay buffer.

  • Reaction Setup: Add assay buffer, biotinylated NAD+, and the test compound to the wells of the histone-coated plate.

  • Enzyme Addition: Initiate the reaction by adding diluted PARP14 enzyme to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes at room temperature. After another wash step, add the chemiluminescent substrate.

  • Data Acquisition: Measure the chemiluminescence using a plate reader. The signal is proportional to PARP14 activity.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Macrophage M2 Polarization Assay

This cellular assay assesses the ability of the inhibitors to modulate the IL-4-induced polarization of macrophages towards the M2 phenotype.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • M-CSF (Macrophage Colony-Stimulating Factor)

  • IL-4 (Interleukin-4)

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • This compound or RBN-3143

  • Reagents for RNA extraction and qPCR (for gene expression analysis)

  • ELISA kits for cytokine quantification

Procedure:

  • Macrophage Differentiation: Isolate monocytes from PBMCs and differentiate them into naive (M0) macrophages by culturing with M-CSF for 6-7 days.

  • Polarization and Treatment: Replace the medium with fresh medium containing IL-4 (e.g., 20 ng/mL) to induce M2 polarization. Concurrently, treat the cells with various concentrations of this compound or RBN-3143 or vehicle control.

  • Incubation: Incubate the cells for 24-48 hours.

  • Analysis:

    • Gene Expression: Harvest the cells, extract RNA, and perform qPCR to analyze the expression of M2 marker genes (e.g., CD206, ARG1).

    • Cytokine Secretion: Collect the cell culture supernatant and measure the concentration of M2-associated cytokines (e.g., CCL17, CCL22) using ELISA.

  • Data Analysis: Compare the expression of M2 markers and cytokine levels in inhibitor-treated cells to the vehicle-treated control to determine the effect of the compounds on M2 polarization.

In Vivo Model of Atopic Dermatitis (AD)

This protocol describes a common mouse model to evaluate the efficacy of PARP14 inhibitors in an inflammatory skin disease context.

Materials:

  • NC/Nga mice (a common strain for AD models)

  • Sensitizing agent (e.g., Dermatophagoides farinae extract)

  • RBN-3143 formulated for oral administration

  • Vehicle control

  • Calipers for measuring ear thickness

  • Reagents for histological analysis (e.g., H&E staining)

  • Reagents for immunological analysis (e.g., flow cytometry antibodies, ELISA kits)

Procedure:

  • Induction of AD: Sensitize the mice by epicutaneous application of the sensitizing agent to the ears and back. Repeat the application to induce AD-like skin lesions.

  • Treatment: Once AD symptoms are established, administer RBN-3143 or vehicle control orally (e.g., once or twice daily) for a specified period (e.g., 2-4 weeks).

  • Assessment of Disease Severity:

    • Clinical Score: Regularly score the severity of skin lesions (e.g., erythema, edema, excoriation, dryness).

    • Ear Thickness: Measure ear swelling using calipers.

  • Terminal Analysis: At the end of the treatment period, euthanize the mice and collect skin and serum samples.

    • Histology: Perform histological analysis of skin sections to assess inflammation and epidermal thickness.

    • Immunological Analysis: Measure serum IgE levels and cytokine levels in skin homogenates or serum by ELISA. Analyze immune cell infiltration in the skin by flow cytometry.

  • Data Analysis: Compare the disease parameters in the RBN-3143-treated group with the vehicle-treated group to evaluate the therapeutic efficacy of the inhibitor.

Concluding Remarks

Both this compound and RBN-3143 are highly potent and selective inhibitors of PARP14. This compound serves as an excellent chemical probe for in vitro and in vivo preclinical studies to investigate the role of PARP14 in various biological processes, particularly in the context of immuno-oncology. RBN-3143, with its favorable pharmacokinetic profile in humans, is a promising clinical candidate for the treatment of inflammatory diseases. The choice between these two compounds will depend on the specific research question and the experimental system being used. This guide provides a foundational comparison to aid in this decision-making process.

References

Validating RBN012759 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of RBN012759, a potent and selective PARP14 inhibitor, with an alternative compound, PARP14 inhibitor H10. We present supporting experimental data and detailed protocols for key cellular target engagement assays to assist researchers in validating the efficacy and specificity of these compounds in their own work.

Introduction to this compound and its Target, PARP14

Poly(ADP-ribose) polymerase 14 (PARP14) is a member of the PARP family of enzymes that play crucial roles in various cellular processes, including DNA repair, transcriptional regulation, and immune responses.[1] PARP14 acts as a mono-ADP-ribosyltransferase (MARtransferase), catalyzing the transfer of a single ADP-ribose unit to substrate proteins.[2] Dysregulation of PARP14 activity has been implicated in the pathogenesis of certain cancers and inflammatory diseases, making it an attractive therapeutic target.[1][3]

This compound is a potent and highly selective, orally active inhibitor of PARP14.[4] It has been shown to exhibit over 300-fold selectivity for PARP14 compared to other PARP family members.[4][5] The primary mechanism of action of this compound is the inhibition of PARP14's catalytic activity, which leads to a reversal of pro-tumor macrophage gene expression and the induction of inflammatory responses in tumor explants.[4][5]

Comparative Analysis of PARP14 Inhibitors

This section compares the performance of this compound with another commercially available PARP14 inhibitor, PARP14 inhibitor H10.

FeatureThis compoundPARP14 Inhibitor H10
Target PARP14PARP14
Reported IC50 <3 nM (human catalytic domain)[4][6]490 nM[2]
Selectivity >300-fold over other PARP family members[4]>20-fold selectivity over PARP1[7]
Cellular Target Engagement Evidence - Dose-dependent stabilization of endogenous PARP14 - Inhibition of PARP14 auto-MARylation in primary human macrophages[6] and OVCAR3 cellsChemical knockdown of endogenous PARP14 activity in tumor cells[7]
Known Cellular Effects - Reverses IL-4 driven pro-tumor gene expression in macrophages[6] - Induces inflammatory mRNA signature in human tumor explants[5]Induces caspase-3/7-mediated cell apoptosis[2]

Experimental Protocols for Validating Target Engagement

Here, we provide detailed methodologies for two key experiments to validate the cellular target engagement of PARP14 inhibitors.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells of interest (e.g., human primary macrophages, OVCAR3) to approximately 80% confluency.

    • Treat cells with varying concentrations of the PARP14 inhibitor (e.g., this compound: 0.01 µM to 10 µM; PARP14 inhibitor H10: 0.1 µM to 50 µM) or vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heating and Lysis:

    • After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis by Western Blot:

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of the soluble fraction.

    • Resolve equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for PARP14 (e.g., 1:500-1:3000 dilution).[8]

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities to determine the amount of soluble PARP14 at each temperature.

  • Data Analysis:

    • Plot the percentage of soluble PARP14 against the temperature for both vehicle and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Inhibition of PARP14 Auto-MARylation (Immunoprecipitation-Western Blot)

This assay directly measures the catalytic inhibition of PARP14 in cells by assessing its auto-mono-ADP-ribosylation (auto-MARylation).

Protocol:

  • Cell Culture and Treatment:

    • Culture cells (e.g., OVCAR3) to ~80% confluency.

    • Treat cells with the PARP14 inhibitor (e.g., 10 µM this compound) or vehicle control (DMSO) for 24 hours at 37°C.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and PARG inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation of PARP14:

    • Determine the protein concentration of the supernatant.

    • Incubate a sufficient amount of protein lysate (e.g., 500 µg - 1 mg) with a primary antibody against PARP14 (e.g., 1:100-1:500 dilution) overnight at 4°C with gentle rotation.[8]

    • Add Protein A/G agarose beads and incubate for an additional 1-3 hours at 4°C.

    • Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specific binding.

  • Western Blot Analysis:

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Resolve the eluates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody that recognizes mono-ADP-ribose (MAR).

    • To confirm equal loading of immunoprecipitated PARP14, the same membrane can be stripped and re-probed with a PARP14 antibody.

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.

  • Data Analysis:

    • A decrease in the MAR signal in the inhibitor-treated sample compared to the vehicle control indicates the inhibition of PARP14's catalytic activity and confirms target engagement.

Visualizing Cellular Pathways and Workflows

To further clarify the biological context and experimental procedures, the following diagrams were generated using Graphviz.

PARP14_Signaling_Pathway cluster_nucleus Nucleus IL-4 IL-4 IL-4R IL-4 Receptor IL-4->IL-4R STAT6_inactive Inactive STAT6 IL-4R->STAT6_inactive Activates STAT6_active Active STAT6 STAT6_inactive->STAT6_active PARP14_nucleus PARP14 STAT6_active->PARP14_nucleus Translocates to Nucleus with PARP14_cytoplasm PARP14 HDACs HDAC2/3 PARP14_nucleus->HDACs MARylates & Dissociates Gene_Promoter_active Gene Promoter Active PARP14_nucleus->Gene_Promoter_active Activates Gene_Promoter_repressed Gene Promoter Repressed HDACs->Gene_Promoter_repressed Maintains Repression Transcription Transcription Gene_Promoter_active->Transcription Leads to

Caption: PARP14 signaling pathway in response to IL-4.

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heating Heating cluster_lysis_separation Lysis & Separation cluster_analysis Analysis A 1. Treat cells with PARP14 inhibitor or Vehicle B 2. Heat cells across a temperature gradient A->B C 3. Lyse cells and separate soluble from aggregated proteins B->C D 4. Analyze soluble fraction by Western Blot for PARP14 C->D E 5. Plot melting curves to determine thermal shift D->E

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Inhibitor_Comparison cluster_inhibitors PARP14 Inhibitors cluster_target Cellular Target cluster_readouts Target Engagement Readouts This compound This compound PARP14 PARP14 This compound->PARP14 High Potency (IC50 < 3 nM) H10 PARP14 Inhibitor H10 H10->PARP14 Lower Potency (IC50 = 490 nM) Stabilization Target Stabilization (CETSA) PARP14->Stabilization Leads to Inhibition Inhibition of MARylation (IP-Western) PARP14->Inhibition Catalytic activity measured by

Caption: Logical relationship for comparing PARP14 inhibitors.

References

RBN012759: A Superior Chemical Probe for Unraveling PARP14 Biology

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the role of Poly(ADP-ribose) polymerase 14 (PARP14) in disease, the selection of a high-quality chemical probe is paramount. RBN012759 has emerged as a potent, selective, and cell-active inhibitor of PARP14, enabling precise interrogation of its biological functions. This guide provides a comprehensive comparison of this compound with other known PARP14 inhibitors, supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.

Unveiling the Superiority of this compound

This compound is a quinazolinone-based small molecule that has demonstrated exceptional potency and selectivity for PARP14.[1] Its development was a result of structure-based design efforts aimed at creating a chemical tool to explore the role of PARP14 in immuno-oncology, particularly in macrophage polarization.[1][2]

Comparative Analysis of PARP14 Inhibitors

The efficacy of a chemical probe is defined by its potency and selectivity. The following table summarizes the biochemical potency of this compound in comparison to other reported PARP14 inhibitors.

CompoundPARP14 IC50 (nM)Notes
This compound < 3[3]Potent and highly selective over all PARP family members.[1]
RBN-31434[4]A potent and NAD+-competitive inhibitor.[4]
PARP14 inhibitor 1 (compound Q22)5.52[4]Exhibits anti-inflammatory effects.[4]
PARP14 inhibitor 2 (Compound 3)< 30[5]Orally active and highly selective.[5]
PARP14 inhibitor H10490[4]Selective over PARP1 (~24-fold).[4]
OUL232-Potent inhibitor of multiple mono-ARTs including PARP14.[4]

Table 1: Biochemical Potency of PARP14 Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of PARP14 by 50%.

Beyond its remarkable potency, the key advantage of this compound lies in its exceptional selectivity. It exhibits over 300-fold selectivity against all other mono- and poly-PARP family members, minimizing off-target effects and ensuring that observed biological outcomes can be confidently attributed to the inhibition of PARP14.[1][2] This high degree of selectivity is crucial for a chemical probe and sets this compound apart from less selective compounds.

Mechanism of Action: Modulating Macrophage Polarization

PARP14 has been identified as a key regulator of macrophage polarization, a process by which macrophages adopt distinct functional phenotypes in response to microenvironmental cues. In the context of cancer, tumor-associated macrophages (TAMs) often exhibit a pro-tumor "M2-like" phenotype, which is promoted by cytokines such as Interleukin-4 (IL-4).

This compound has been shown to reverse this IL-4-driven pro-tumor gene expression in macrophages.[1][2] By inhibiting the catalytic activity of PARP14, this compound shifts the balance away from the immunosuppressive M2-like phenotype towards a more pro-inflammatory and anti-tumor "M1-like" state. This modulation of macrophage function underscores the therapeutic potential of PARP14 inhibition in immuno-oncology.

PARP14_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4 IL-4 IL-4R IL-4R IL-4->IL-4R JAK1/3 JAK1/3 IL-4R->JAK1/3 STAT6 STAT6 JAK1/3->STAT6 phosphorylates pSTAT6 pSTAT6 M2_Genes Pro-tumor M2 Gene Expression pSTAT6->M2_Genes translocates to nucleus and activates transcription PARP14 PARP14 PARP14->pSTAT6 enhances activity This compound This compound This compound->PARP14 inhibits

PARP14 in IL-4 Signaling Pathway

Experimental Protocols

To facilitate the independent evaluation and application of this compound and other PARP14 inhibitors, detailed protocols for key experiments are provided below.

Biochemical PARP14 Inhibition Assay (Chemiluminescent)

This assay measures the enzymatic activity of PARP14 and is used to determine the IC50 values of inhibitors.

Materials:

  • Recombinant PARP14 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Streptavidin-HRP

  • Chemiluminescent substrate

  • Test inhibitors (e.g., this compound) dissolved in DMSO

Procedure:

  • Add 50 µL of assay buffer containing the test inhibitor at various concentrations to the histone-coated wells.

  • Add 25 µL of recombinant PARP14 enzyme (final concentration ~1 nM) to each well.

  • Initiate the reaction by adding 25 µL of biotinylated NAD+ (final concentration ~250 nM).

  • Incubate the plate at room temperature for 1 hour.

  • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add 100 µL of Streptavidin-HRP diluted in blocking buffer and incubate for 30 minutes at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of chemiluminescent substrate and immediately measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

assay_workflow start Start add_inhibitor Add Test Inhibitor to Histone-Coated Plate start->add_inhibitor add_enzyme Add Recombinant PARP14 add_inhibitor->add_enzyme add_substrate Add Biotinylated NAD+ add_enzyme->add_substrate incubate_rt Incubate at RT (1 hr) add_substrate->incubate_rt wash1 Wash Plate (3x) incubate_rt->wash1 add_strep_hrp Add Streptavidin-HRP wash1->add_strep_hrp incubate_rt2 Incubate at RT (30 min) add_strep_hrp->incubate_rt2 wash2 Wash Plate (3x) incubate_rt2->wash2 add_chemi_sub Add Chemiluminescent Substrate wash2->add_chemi_sub read_lum Read Luminescence add_chemi_sub->read_lum analyze Calculate IC50 read_lum->analyze end End analyze->end

Biochemical Assay Workflow
Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.

Materials:

  • Cells expressing endogenous PARP14 (e.g., human primary macrophages)

  • Test inhibitor (e.g., this compound)

  • PBS and appropriate cell lysis buffer with protease inhibitors

  • Equipment for heating cell lysates, SDS-PAGE, and Western blotting

  • Anti-PARP14 antibody

Procedure:

  • Treat cells with the test inhibitor or vehicle (DMSO) for a specified time (e.g., 1 hour).

  • Harvest and wash the cells with PBS.

  • Resuspend the cell pellet in lysis buffer and lyse the cells.

  • Clarify the lysate by centrifugation.

  • Aliquot the supernatant into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Centrifuge the heated lysates to pellet the precipitated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble PARP14 in each sample by Western blotting using an anti-PARP14 antibody.

  • Quantify the band intensities and plot the fraction of soluble PARP14 as a function of temperature for both inhibitor-treated and vehicle-treated samples to determine the thermal shift.

Macrophage Polarization Assay

This assay evaluates the effect of PARP14 inhibitors on the polarization of macrophages.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

  • M-CSF for differentiation of monocytes into macrophages

  • IL-4 for M2 polarization

  • Test inhibitor (e.g., this compound)

  • RNA extraction kit and reagents for qRT-PCR

  • Primers for M1 markers (e.g., TNFα, IL-6) and M2 markers (e.g., CD206, Arg1)

Procedure:

  • Differentiate monocytes into macrophages (M0) by culturing with M-CSF for 5-7 days.

  • Pre-treat the M0 macrophages with the test inhibitor or vehicle for 1 hour.

  • Induce M2 polarization by adding IL-4 (e.g., 20 ng/mL) and continue to culture for 24-48 hours.

  • Harvest the cells and extract total RNA.

  • Perform qRT-PCR to quantify the expression of M1 and M2 marker genes.

  • Analyze the relative gene expression levels to assess the effect of the inhibitor on macrophage polarization.

Conclusion

This compound stands out as a superior chemical probe for studying PARP14 due to its high potency and exceptional selectivity. Its demonstrated ability to modulate macrophage polarization in a cellular context provides a valuable tool for researchers in immuno-oncology and other fields where PARP14 is implicated. The provided experimental protocols offer a starting point for the rigorous evaluation of this compound and the further exploration of PARP14 biology. By employing such well-characterized chemical probes, the scientific community can continue to unravel the complex roles of PARP family members in health and disease.

References

RBN012759: A Comparative Guide to its Cross-Reactivity with other Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the enzymatic activity of RBN012759, a potent and selective inhibitor of Poly(ADP-ribose) Polymerase 14 (PARP14), against other related enzymes. The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.

Executive Summary

This compound is a highly potent and selective inhibitor of PARP14, an enzyme implicated in various cellular processes, including inflammatory responses and cancer progression.[1][2] Experimental data demonstrates that this compound exhibits remarkable selectivity for PARP14 over other members of the PARP enzyme family, including both mono-ADP-ribosyltransferases (monoPARPs) and poly-ADP-ribosyltransferases (polyPARPs). This high degree of selectivity minimizes off-target effects, making this compound a valuable tool for studying the specific biological functions of PARP14.

Data Presentation: this compound Cross-Reactivity Profile

While a comprehensive table of IC50 values for this compound against a full panel of PARP enzymes is not publicly available in its entirety, the existing literature consistently reports a high degree of selectivity. The following table summarizes the available quantitative data on the inhibitory activity of this compound.

EnzymeIC50 (nM)Selectivity vs. PARP14Reference
PARP14 (Human) < 3 -[1]
Other PARP Family Members> 900> 300-fold[2]
MonoPARPsNot specified> 300-fold[1]
PolyPARPsNot specified> 1000-fold[1]

Note: The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The selectivity is calculated as the ratio of the IC50 for the off-target enzyme to the IC50 for the primary target (PARP14).

Experimental Protocols

The following is a representative experimental protocol for determining the cross-reactivity of a PARP inhibitor like this compound against a panel of PARP enzymes. This protocol is based on commonly used biochemical assay methodologies in the field.

In Vitro Enzymatic Assay for PARP Selectivity Profiling (LanthaScreen™ TR-FRET Assay Principle)

This assay measures the ability of a test compound to inhibit the enzymatic activity of a panel of purified PARP enzymes. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format is a robust and sensitive method for quantifying enzymatic activity.

Materials:

  • Purified recombinant PARP enzymes (e.g., PARP1, PARP2, PARP3, TNKS1, TNKS2, etc.)

  • This compound and other control inhibitors

  • Nicotinamide adenine dinucleotide (NAD+), biotinylated

  • Histone H1 (or other suitable PARP substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • Streptavidin-d2 (acceptor fluorophore)

  • Anti-poly(ADP-ribose) antibody conjugated to Europium (Eu3+) cryptate (donor fluorophore)

  • 384-well, low-volume, black assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and control inhibitors in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute each PARP enzyme to its optimal concentration in assay buffer. Prepare a solution of biotinylated NAD+ and histone H1 in assay buffer.

  • Reaction Initiation: Add the diluted compounds to the assay plate. Add the PARP enzyme solution to each well. Initiate the enzymatic reaction by adding the NAD+/histone H1 solution.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • Reaction Termination and Detection: Stop the reaction by adding a solution containing EDTA. Add the detection reagents (Eu3+-labeled anti-PAR antibody and streptavidin-d2) to the wells.

  • Incubation for Detection: Incubate the plate at room temperature for 60 minutes to allow for the binding of the detection reagents to the reaction products.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (d2) and 620 nm (Eu3+) after excitation at 340 nm.

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each enzyme.

Mandatory Visualization

Signaling Pathway of PARP14 in IL-4 Mediated Gene Regulation

PARP14_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4 IL-4 IL-4R IL-4 Receptor IL-4->IL-4R Binds JAK JAK IL-4R->JAK Activates STAT6_inactive STAT6 (inactive) JAK->STAT6_inactive Phosphorylates STAT6_active STAT6-P (active) STAT6_inactive->STAT6_active STAT6_dimer STAT6-P Dimer STAT6_active->STAT6_dimer Dimerizes & Translocates PARP14 PARP14 STAT6_dimer->PARP14 Activates Gene_Expression IL-4 Responsive Gene Expression STAT6_dimer->Gene_Expression Promotes HDACs HDAC2/3 PARP14->HDACs Recruits (constitutively) PARP14->HDACs ADP-ribosylates & Dissociates HDACs->Gene_Expression Represses This compound This compound This compound->PARP14 Inhibits

Caption: IL-4 signaling pathway and the role of PARP14.

Experimental Workflow for this compound Selectivity Profiling

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare this compound Serial Dilution Dispense_Compound Dispense Compound to Assay Plate Compound_Prep->Dispense_Compound Enzyme_Prep Prepare PARP Enzyme Panel Add_Enzyme Add PARP Enzyme Enzyme_Prep->Add_Enzyme Reagent_Prep Prepare Assay Reagents (NAD+, Substrate) Initiate_Reaction Add NAD+ & Substrate Reagent_Prep->Initiate_Reaction Dispense_Compound->Add_Enzyme Add_Enzyme->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (add EDTA) Incubate->Stop_Reaction Add_Detection Add Detection Reagents (Antibody, Acceptor) Stop_Reaction->Add_Detection Read_Plate Read TR-FRET Signal Add_Detection->Read_Plate Analyze_Data Calculate IC50 Values & Determine Selectivity Read_Plate->Analyze_Data

Caption: Workflow for PARP inhibitor selectivity profiling.

References

RBN012759 Specificity in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of RBN012759, a potent and selective PARP14 inhibitor, in relevant cellular models. The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.

Introduction to this compound

This compound is a small molecule inhibitor of Poly(ADP-ribose) polymerase 14 (PARP14), an enzyme implicated in cancer and inflammatory diseases. PARP14 is a mono-ADP-ribosyltransferase (mART) that plays a role in regulating cellular processes, including DNA damage repair and immune signaling.[1] Inhibition of PARP14 is a promising therapeutic strategy, and this compound has emerged as a key chemical probe to investigate the biological functions of this enzyme.

Potency and Selectivity

This compound is a highly potent inhibitor of human PARP14 with a reported IC50 of less than 3 nM.[2][3] Its specificity has been evaluated against a panel of other PARP family members, demonstrating significant selectivity for PARP14.

Table 1: In Vitro Inhibitory Activity of this compound against PARP Family Enzymes

PARP EnzymeIC50 (µM)Selectivity vs. PARP14 (fold)
PARP14 <0.003 -
PARP101>333
PARP111>333
PARP153>1000
PARP64>1333
PARP74>1333
PARP125>1667
PARP166>2000
PARP5a (TNKS1)8>2667
PARP410>3333
PARP5b (TNKS2)10>3333
PARP820>6667

Data sourced from MedChemExpress product datasheet.

This high degree of selectivity is crucial for minimizing off-target effects and for accurately attributing observed cellular phenotypes to the inhibition of PARP14.

Performance in Cellular Models

The specificity and efficacy of this compound have been demonstrated in key cellular models relevant to its potential therapeutic applications, particularly in the context of immuno-oncology.

Reversal of Pro-Tumor Macrophage Polarization

PARP14 has been shown to play a role in the polarization of macrophages towards an M2 "pro-tumor" phenotype, which is associated with immune suppression in the tumor microenvironment. This compound has been shown to reverse the IL-4-driven expression of M2 marker genes in human primary macrophages.[1][4]

Table 2: Effect of this compound on M2 Macrophage Marker Expression

Marker GeneTreatment ConditionFold Change vs. Untreated
ARG1IL-4Increased
IL-4 + this compoundDecreased
MRC1IL-4Increased
IL-4 + this compoundDecreased
FIZZ1IL-4Increased
IL-4 + this compoundDecreased

Qualitative summary based on published findings. Specific fold-change values may vary depending on experimental conditions.

This activity suggests that this compound can modulate the tumor immune microenvironment by skewing macrophage polarization towards a more pro-inflammatory, anti-tumor state.

Induction of an Inflammatory Signature in Tumor Explants

Consistent with its effects on macrophages, this compound has been observed to induce an inflammatory mRNA signature in primary human tumor explants.[1][4] This is a critical finding as it suggests that the inhibitor can activate an anti-tumor immune response within the context of a complex, multicellular tumor microenvironment.

Table 3: Effect of this compound on Inflammatory Gene Expression in Tumor Explants

Gene CategoryTreatment with this compound
Pro-inflammatory Cytokines (e.g., CXCL9, CXCL10)Upregulated
Interferon-stimulated Genes (ISGs)Upregulated

Qualitative summary based on published findings. Specific fold-change values may vary depending on the tumor type and experimental setup.

The induction of chemokines like CXCL9 and CXCL10 is particularly noteworthy as they are known to attract cytotoxic T lymphocytes to the tumor site, a key step in effective anti-tumor immunity.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.

PARP14_Inhibition_Pathway This compound This compound PARP14 PARP14 This compound->PARP14 Inhibits MARylation Mono-ADP-ribosylation (MARylation) PARP14->MARylation Catalyzes MARylated_Substrate MARylated Substrate Proteins MARylation->MARylated_Substrate Substrate Substrate Proteins Substrate->MARylation Downstream_Signaling Pro-tumor Signaling MARylated_Substrate->Downstream_Signaling Activates

Caption: Mechanism of this compound action.

Macrophage_Polarization_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis Monocytes Human Primary Monocytes Macrophages Differentiation to Macrophages (M-CSF) Monocytes->Macrophages IL4 IL-4 Stimulation Macrophages->IL4 RBN This compound Treatment Control Vehicle Control RNA_Extraction RNA Extraction IL4->RNA_Extraction RBN->RNA_Extraction Control->RNA_Extraction qPCR qRT-PCR Analysis (M2 Markers) RNA_Extraction->qPCR

Caption: Macrophage polarization experimental workflow.

Tumor_Explant_Workflow cluster_0 Sample Preparation cluster_1 Ex Vivo Culture & Treatment cluster_2 Analysis Tumor_Tissue Fresh Human Tumor Tissue Explant_Creation Creation of Tumor Explants Tumor_Tissue->Explant_Creation Culture 3D Culture Explant_Creation->Culture RBN_Treatment This compound Treatment Vehicle_Control Vehicle Control RNA_Isolation RNA Isolation RBN_Treatment->RNA_Isolation Vehicle_Control->RNA_Isolation RNA_Seq RNA-Seq or qRT-PCR (Inflammatory Genes) RNA_Isolation->RNA_Seq

Caption: Tumor explant experimental workflow.

Experimental Protocols

In Vitro PARP14 Enzymatic Assay

This protocol is a general guideline for assessing the inhibitory activity of compounds against PARP14.

  • Reagents and Materials:

    • Recombinant human PARP14 enzyme

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

    • NAD+ (substrate)

    • Biotinylated-NAD+ (for detection)

    • Histone H1 (substrate for coating plates)

    • Streptavidin-HRP conjugate

    • Chemiluminescent substrate

    • 96-well microplates (high-binding)

    • Test compound (this compound or other inhibitors)

  • Procedure:

    • Coat a 96-well plate with Histone H1 overnight at 4°C.

    • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the plate with a suitable blocking buffer for 1 hour at room temperature.

    • Wash the plate as in step 2.

    • Add the test compound at various concentrations to the wells.

    • Add the PARP14 enzyme to the wells.

    • Initiate the reaction by adding a mixture of NAD+ and Biotinylated-NAD+.

    • Incubate the plate at 37°C for a specified time (e.g., 1 hour).

    • Stop the reaction and wash the plate.

    • Add Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

    • Wash the plate.

    • Add the chemiluminescent substrate and immediately read the luminescence on a plate reader.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Human Macrophage Polarization Assay

This protocol outlines the steps to assess the effect of this compound on IL-4-induced M2 macrophage polarization.

  • Reagents and Materials:

    • Human peripheral blood mononuclear cells (PBMCs)

    • M-CSF (Macrophage Colony-Stimulating Factor)

    • Recombinant human IL-4

    • This compound

    • RPMI-1640 medium with 10% FBS and antibiotics

    • RNA extraction kit

    • cDNA synthesis kit

    • qPCR reagents and primers for M2 marker genes (ARG1, MRC1, FIZZ1) and a housekeeping gene.

  • Procedure:

    • Isolate monocytes from human PBMCs by adherence or magnetic cell sorting.

    • Differentiate monocytes into macrophages by culturing them in RPMI-1640 medium supplemented with M-CSF (e.g., 50 ng/mL) for 6-7 days.

    • On day 7, replace the medium with fresh medium containing IL-4 (e.g., 20 ng/mL) to induce M2 polarization.

    • Concurrently, treat the cells with different concentrations of this compound or a vehicle control (e.g., DMSO).

    • Incubate the cells for 24-48 hours.

    • Harvest the cells and extract total RNA using a commercial kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of M2 marker genes.

    • Normalize the expression of target genes to the housekeeping gene and calculate the fold change in gene expression relative to the control group.

Human Tumor Explant Culture and Analysis

This protocol describes the culture of fresh human tumor tissue to evaluate the effect of this compound on the tumor microenvironment.

  • Reagents and Materials:

    • Fresh human tumor tissue obtained from surgery

    • Culture medium (e.g., DMEM/F-12 with 10% FBS, growth factors, and antibiotics)

    • This compound

    • Matrigel or other extracellular matrix components

    • 6-well plates or other suitable culture vessels

    • RNA extraction kit

    • RNA-sequencing or qRT-PCR reagents and primers for inflammatory genes (CXCL9, CXCL10, etc.).

  • Procedure:

    • Transport the fresh tumor tissue in a sterile collection medium on ice.

    • In a sterile environment, dissect the tumor tissue into small fragments (e.g., 1-2 mm³).

    • Embed the tumor explants in a layer of Matrigel in a 6-well plate.

    • Add culture medium to the wells.

    • Treat the explant cultures with this compound or a vehicle control.

    • Incubate the cultures for a specified period (e.g., 48-72 hours), changing the medium as needed.

    • At the end of the incubation, harvest the tumor explants.

    • Homogenize the tissue and extract total RNA.

    • Analyze the gene expression of inflammatory markers using RNA-sequencing or qRT-PCR.

    • Compare the gene expression profiles between the this compound-treated and control groups to identify the induction of an inflammatory signature.

Conclusion

This compound is a highly potent and selective inhibitor of PARP14. In cellular models, it demonstrates the ability to reverse the pro-tumor M2 polarization of macrophages and induce a pro-inflammatory gene signature in the context of a human tumor microenvironment. These findings highlight the potential of this compound as a valuable research tool and a promising therapeutic candidate for immuno-oncology. Further investigations are warranted to fully elucidate its therapeutic potential and to identify patient populations that are most likely to benefit from PARP14 inhibition.

References

Safety Operating Guide

Proper Disposal and Handling of RBN012759: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for researchers, scientists, and drug development professionals, this document outlines the proper disposal procedures for the PARP14 inhibitor RBN012759, alongside key operational guidance. By offering clear, procedural, and step-by-step instructions, this guide aims to be the preferred source for laboratory safety and chemical handling information, fostering a culture of safety and trust.

Summary of this compound Properties

This compound is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 14 (PARP14).[1][2][3][4] Understanding its physical and chemical properties is crucial for safe handling and disposal.

PropertyValueSource
CAS Number 2360851-29-0[1]
Molecular Formula C₁₉H₂₃FN₂O₃S[1]
Formula Weight 378.5 g/mol [1]
Appearance Solid powder[2]
Purity ≥98%[1]
Solubility Soluble in DMSO[1]
Storage (Powder) -20°C for up to 3 years[5]
Storage (In solvent) -80°C for up to 1 year[5]
Stability ≥ 4 years (solid)[1]

Proper Disposal Procedures for this compound

While a specific Safety Data Sheet (SDS) containing detailed disposal instructions for this compound was not publicly accessible, general best practices for the disposal of chemical waste of this nature should be strictly followed. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Step-by-Step Disposal Guidance:

  • Waste Identification and Segregation:

    • Treat all this compound waste, including pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), as hazardous chemical waste.

    • Segregate this compound waste from other waste streams to prevent accidental reactions.

  • Containerization:

    • Use a designated, leak-proof, and clearly labeled waste container. The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The CAS number: "2360851-29-0"

      • An indication of the hazards (e.g., "Toxic," "Handle with Care").

    • For solutions, also indicate the solvent used (e.g., "this compound in DMSO").

  • Storage of Waste:

    • Store the waste container in a designated, secure area, away from incompatible materials.

    • Ensure the storage area is well-ventilated.

  • Disposal Request:

    • Contact your institution's EHS department to arrange for pickup and disposal.

    • Do not dispose of this compound down the drain or in regular trash.

Experimental Protocols Involving this compound

This compound is primarily used in research to study the function of PARP14, particularly in the context of immunology and oncology. Below are generalized methodologies for key experiments.

In Vitro Macrophage Polarization Assay

This assay is used to assess the effect of this compound on the differentiation of macrophages into the M2 pro-tumoral phenotype, which is often driven by IL-4.[1][4]

Methodology:

  • Cell Culture: Isolate primary human monocytes (CD14+ cells) from peripheral blood mononuclear cells (PBMCs) and culture them in the presence of M-CSF to differentiate them into M0 macrophages.

  • Treatment: Treat the M0 macrophages with a cytokine cocktail containing IL-4 and IL-10 to induce polarization into M2 macrophages. Concurrently, treat a subset of these cells with varying concentrations of this compound (e.g., 0.1-10 µM) dissolved in DMSO.[6] A vehicle control (DMSO only) must be included.

  • Incubation: Incubate the cells for a period of 3 days to allow for polarization.

  • Analysis:

    • ELISA: Harvest the cell culture supernatant and perform an ELISA to quantify the secretion of M2-associated chemokines, such as CCL18.

    • Flow Cytometry/High-Content Analysis: Fix and stain the cells for M2-specific surface markers like CD206 and analyze by flow cytometry or high-content imaging to quantify the percentage of polarized cells.

In Vivo Studies in Mouse Models

These studies are conducted to evaluate the in vivo efficacy and pharmacokinetics of this compound.

Methodology:

  • Animal Model: Utilize an appropriate mouse model, such as C57BL/6 mice for general tolerability studies or specific tumor models.

  • Drug Formulation and Administration: Formulate this compound for oral gavage. A common vehicle is 0.5% methylcellulose and 0.2% Tween 80 in sterile water.[3] Administer the compound at desired doses (e.g., 300-500 mg/kg) twice daily.[3][5]

  • Sample Collection:

    • Plasma: Collect blood samples at specified time points (e.g., 2 hours after the penultimate dose) to determine plasma concentrations of this compound via liquid chromatography-mass spectrometry (LC-MS).[5]

    • Tissues: At the end of the study, tissues of interest (e.g., tumors) can be harvested for further analysis.

  • Analysis:

    • Pharmacokinetics: Analyze plasma samples to determine key pharmacokinetic parameters such as bioavailability and half-life.

    • Pharmacodynamics: Analyze tissues to assess target engagement, for example, by measuring PARP14 protein levels or the expression of downstream signaling molecules.

Visualizing Workflows and Pathways

To further clarify the procedures and mechanisms of action, the following diagrams are provided.

experimental_workflow_macrophage_polarization cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis PBMCs Isolate PBMCs from Human Blood Monocytes Isolate CD14+ Monocytes PBMCs->Monocytes M0 Differentiate to M0 Macrophages (with M-CSF) Monocytes->M0 Polarization Induce M2 Polarization (IL-4 + IL-10) M0->Polarization Treatment Treat with this compound or Vehicle (DMSO) ELISA ELISA for CCL18 Secretion Treatment->ELISA Flow Flow Cytometry for CD206 Expression Treatment->Flow logical_relationship_parp14_inhibition IL4 IL-4 Signaling PARP14 PARP14 Activity IL4->PARP14 activates M2_Polarization Pro-tumor M2 Macrophage Polarization PARP14->M2_Polarization promotes Inflammatory_Response Anti-tumor Inflammatory Response M2_Polarization->Inflammatory_Response suppresses This compound This compound This compound->PARP14 inhibits

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.